molecular formula C6H12ClN3O3 B1142246 DL-Histidine monohydrochloride monohydrate CAS No. 123333-71-1

DL-Histidine monohydrochloride monohydrate

Cat. No.: B1142246
CAS No.: 123333-71-1
M. Wt: 209.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Histidine monohydrochloride monohydrate is a useful research compound. Its molecular formula is C6H12ClN3O3 and its molecular weight is 209.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924465
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-02-4, 123333-71-1, 645-35-2
Record name L-Histidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies, and applications relevant to research and pharmaceutical development. Understanding the characteristics of the racemic mixture is crucial as the biological and chemical behavior can differ significantly from the individual L- and D-isomers.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of both D- and L-enantiomers influences its physical properties, which are summarized below.

PropertyValueReferences
Molecular Formula C₆H₁₂ClN₃O₃[1][2][3]
Molecular Weight 209.63 g/mol [1][2][4]
CAS Number 123333-71-1[1][2][4]
Melting Point ~253 °C (decomposes)[2][4]
Solubility
    in Water0.1 g/mL (clear solution)[2]
    in EthanolInsoluble[1]
    in DMSOInsoluble[5]
Appearance White to off-white solid/crystals or powder[2][3]
Water Content (Karl Fischer) 7.00-10.14% (theoretical: 8.59%)[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. While specific experimental spectra for the DL-form are not abundantly available in the public domain, data for the L-isomer and general histidine derivatives provide valuable reference points.

3.1 Infrared (IR) Spectroscopy The IR spectrum of histidine hydrochloride monohydrate exhibits characteristic peaks corresponding to its functional groups. Key vibrational bands are expected for the amine, carboxylic acid, imidazole ring, and C-H bonds. The spectrum for L-histidine, hydrochloride, hydrate is available as a reference.[6] A study on L-histidine chloride monohydrate provides a detailed assignment of vibrational bands based on theoretical calculations and experimental data.[7]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of DL-Histidine monohydrochloride would show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the imidazole ring. A reference ¹H NMR spectrum for DL-Histidine monohydrochloride is available.[8] For comparison, spectra for the D-[9] and L-isomers[10][11] are also documented.

3.3 Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of L-histidine monohydrochloride monohydrate has been studied, and assignments for the observed bands are available.[8][12][13][14]

Experimental Protocols

4.1 Synthesis of this compound

A general method for the synthesis of L-histidine hydrochloride monohydrate involves the reaction of L-histidine with hydrochloric acid in an aqueous solution, followed by crystallization.[12] A similar principle can be applied for the synthesis of the DL-form starting from DL-histidine.

Objective: To synthesize this compound from DL-histidine.

Materials:

  • DL-Histidine

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve a calculated amount of DL-histidine in a minimal amount of distilled water.

  • Slowly add a molar equivalent of hydrochloric acid to the histidine solution with stirring.

  • Filter the resulting solution to remove any impurities.

  • Concentrate the solution by slow evaporation at room temperature to achieve supersaturation.

  • Allow the solution to stand for crystallization to occur. The formation of crystals can be induced by scratching the inside of the container.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 DL-Histidine dissolve Dissolution start1->dissolve start2 Hydrochloric Acid react Reaction start2->react start3 Distilled Water start3->dissolve dissolve->react filter Filtration react->filter concentrate Concentration filter->concentrate crystallize Crystallization concentrate->crystallize collect Collection & Drying crystallize->collect end_product DL-Histidine Monohydrochloride Monohydrate collect->end_product

Caption: Synthesis workflow for this compound.

4.2 Purity Analysis

The purity of this compound can be assessed using various analytical techniques.

4.2.1 Titration Potentiometric titration is a common method for assaying the purity of histidine hydrochloride. A validation report for the assay of L-Histidine monohydrochloride monohydrate by potentiometric titration with sodium hydroxide provides a detailed procedure.[15][16]

Objective: To determine the purity of this compound by potentiometric titration.

Procedure Outline:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a known volume of purified water.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1N).

  • Determine the endpoint potentiometrically.

  • Calculate the purity based on the volume of titrant consumed.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a sensitive method for determining purity and detecting impurities. A reversed-phase HPLC method with UV detection is often employed.[17][18]

Chromatographic Conditions (General):

  • Column: C18 stationary phase

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

  • Detection: UV at approximately 210 nm.

  • Quantification: Based on the peak area relative to a standard of known concentration.

Workflow for Purity Analysis:

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_result Result sample DL-Histidine Monohydrochloride Monohydrate dissolve Dissolve in Mobile Phase sample->dissolve titration Potentiometric Titration dissolve->titration hplc HPLC Analysis dissolve->hplc purity Purity Assessment titration->purity hplc->purity

Caption: General workflow for purity analysis of this compound.

Biological and Pharmaceutical Relevance

5.1 Role of Histidine in Biological Systems L-Histidine is an essential amino acid with numerous biological functions, including its role as a precursor to histamine, a key mediator in immune responses and neurotransmission.[19] It is also involved in protein structure and function, particularly in the active sites of enzymes.[20] The biological role of D-histidine is less understood, but it is generally considered to be biologically inactive in humans.[2]

5.2 Comparative Biological Activity There is limited specific information on the comparative biological activity of DL-histidine versus the individual isomers. However, it is known that the biological effects of amino acids are often stereospecific. Therefore, the activity of the racemic mixture would likely be attributed primarily to the L-isomer, with the D-isomer being either inert or having different, potentially inhibitory, effects.

5.3 Applications in Pharmaceutical Formulations Histidine is widely used as an excipient in biopharmaceutical formulations, particularly for protein-based drugs like monoclonal antibodies.[21][22][23] Its primary functions in these formulations include:

  • Buffering Agent: The imidazole side chain of histidine has a pKa around 6.0, making it an effective buffer in the physiological pH range.[5][22]

  • Stabilizer: Histidine can help to stabilize proteins against aggregation and degradation.[5][22]

  • Antioxidant: It can act as a scavenger of reactive oxygen species.[5]

The use of racemic DL-histidine in such formulations is less common than the L-isomer. However, it may be used in applications where stereospecificity is not a critical factor or for specific formulation purposes. This compound can be used to evaluate the efficiency of amino acid chiral ligand exchange media and in running buffers for capillary electrophoresis.[1][4]

Histidine in Biological Pathways:

G cluster_precursor Precursor cluster_products Biological Products cluster_functions Biological Functions histidine L-Histidine histamine Histamine histidine->histamine Histidine Decarboxylase carnosine Carnosine histidine->carnosine proteins Proteins histidine->proteins Protein Synthesis immune Immune Response histamine->immune neuro Neurotransmission histamine->neuro antioxidant Antioxidant Activity carnosine->antioxidant enzyme Enzyme Catalysis proteins->enzyme

References

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of DL-Histidine monohydrochloride monohydrate, a compound of significant interest in various scientific and pharmaceutical applications. This document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is the hydrochloride salt of the racemic mixture of the essential amino acid histidine, crystallized with one molecule of water. The structure consists of an imidazole ring, a carboxylic acid group, an amino group, a chloride ion, and a water molecule integrated into the crystal lattice.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₆H₉N₃O₂·HCl·H₂O[2]
Molecular Weight 209.63 g/mol [2]
Appearance White crystalline powder[3]
Melting Point Decomposes at approximately 253 °C[4]
Solubility Freely soluble in water[3]
CAS Number 123333-71-1[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Spectroscopic DataKey FeaturesReference
¹H NMR Signals corresponding to the protons of the imidazole ring, the α-carbon, and the β-carbon.[5]
¹³C NMR Resonances for the carboxyl carbon, the carbons of the imidazole ring, the α-carbon, and the β-carbon.[1]
FTIR Characteristic absorption bands for the amine, carboxylic acid, imidazole, and O-H (water) functional groups.[6][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of DL-Histidine with hydrochloric acid in an aqueous solution, followed by crystallization.

Experimental Protocol

This protocol is adapted from the synthesis of the L-isomer and is applicable for the preparation of this compound.[2]

Materials:

  • DL-Histidine

  • Hydrochloric acid (HCl)

  • Double distilled water

Procedure:

  • Dissolution: Dissolve a calculated amount of DL-Histidine in a minimal amount of double distilled water with continuous stirring.

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid to the DL-Histidine solution. The reaction is exothermic, so the acid should be added cautiously.

  • Homogenization: Continue stirring the solution until all the DL-Histidine has dissolved and the solution becomes homogeneous.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. As the solution becomes supersaturated, crystals of this compound will form.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Reaction cluster_1 Purification & Crystallization cluster_2 Product DL_Histidine DL-Histidine Mixing Mixing in Water DL_Histidine->Mixing HCl Hydrochloric Acid HCl->Mixing Filtration Filtration Mixing->Filtration Homogeneous Solution Evaporation Slow Evaporation Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization Product DL-Histidine Monohydrochloride Monohydrate Crystals Crystallization->Product Isolation & Drying

Synthesis Workflow Diagram

Applications in Research and Drug Development

DL-Histidine and its derivatives are utilized in various research and pharmaceutical applications. The monohydrochloride monohydrate form offers improved solubility and stability, making it suitable for:

  • Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

  • Cell Culture Media: As a component of cell culture media to support cell growth.

  • Pharmaceutical Formulation: As an excipient or active pharmaceutical ingredient in drug formulations.

  • Biochemical Buffers: The imidazole side chain of histidine has a pKa near physiological pH, making it a useful buffer component.

This technical guide provides foundational information for researchers and professionals working with this compound. For further details on specific applications and analytical methods, consulting the referenced literature is recommended.

References

A Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-Histidine monohydrochloride monohydrate in water and other common solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical.

Quantitative Solubility Data

The solubility of this compound is a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and provide a qualitative overview of its solubility in various organic solvents.

Table 1: Solubility of DL-Histidine in Water at Various Temperatures

Temperature (°C)Solubility (mg/g of water)
20~14
30~20
40~28
50~40

Data in this table is estimated from solubility curves presented in scientific literature.

Table 2: Qualitative and Quantitative Solubility of Histidine and its Salts in Various Solvents

SolventCompoundSolubility
WaterL-Histidine monohydrochloride monohydrateFreely Soluble
WaterL-Histidine4.3 g/100 mL (25 °C)[1]
WaterL-Histidine monohydrochlorideFairly Soluble[2]
EthanolL-HistidineVery slightly soluble[1]
EthanolL-Histidine monohydrochlorideInsoluble[2]
EtherL-HistidineInsoluble[1]
EtherL-Histidine monohydrochlorideInsoluble[2]
AcetoneL-HistidineInsoluble[2]
Polar Aprotic SolventsHistidinePotentially soluble under right conditions[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound using the shake-flask method followed by gravimetric analysis.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and Gravimetric Analysis

1. Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a given solvent at a specified temperature.

2. Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.22 µm pore size)

  • Syringes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker with the temperature controlled to the desired value (e.g., 25 °C).

    • Shake the vials for a sufficient duration to allow the system to reach equilibrium. For thermodynamic solubility, a period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the weight of the solution.

    • Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).

    • Dry the sample until all the solvent has evaporated and a constant weight of the solid residue is achieved.

    • Cool the evaporation dish in a desiccator to room temperature before re-weighing.

    • Repeat the drying and cooling steps until consecutive weighings are within an acceptable tolerance, indicating that all solvent has been removed.

4. Data Analysis:

  • Calculate the weight of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.

  • Calculate the weight of the solvent in the collected sample by subtracting the weight of the dissolved solid from the total weight of the saturated solution collected.

  • Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calculation Data Calculation prep1 Add excess solute to solvent in vials prep2 Seal vials and place in temperature-controlled shaker prep1->prep2 prep3 Shake for 24-48 hours to reach equilibrium prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter supernatant into a pre-weighed dish sample2->sample3 analysis1 Weigh the dish with the saturated solution sample3->analysis1 analysis2 Evaporate solvent in a drying oven analysis1->analysis2 analysis3 Cool in a desiccator and weigh the dried solid analysis2->analysis3 analysis4 Repeat drying and weighing until constant weight analysis3->analysis4 calc1 Calculate the mass of the dissolved solid analysis4->calc1 calc2 Calculate the mass of the solvent calc1->calc2 calc3 Express solubility in desired units calc2->calc3

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to DL-Histidine Monohydrochloride Monohydrate (CAS: 123333-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Histidine monohydrochloride monohydrate, a racemic mixture of the essential amino acid histidine. This document details its physicochemical properties, known applications, and the general biological roles of histidine, offering valuable insights for its use in research and development.

Physicochemical Properties

This compound is the hydrochloride salt of the racemic mixture of D- and L-histidine, containing one molecule of water of hydration.[1][2] Its fundamental properties are summarized in the table below. While specific spectral data for the DL-form is not widely published, data for the L-enantiomer is often used as a reference, with the understanding that spectroscopic techniques not sensitive to chirality will show similar results.

PropertyValueReference
CAS Number 123333-71-1[1][2]
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O[3]
Molecular Weight 209.63 g/mol [4]
Appearance White crystalline powder[2]
Melting Point ~250 °C (decomposition)[4]
Solubility Soluble in water. Insoluble in ethanol and ether.[5]
pKa (Imidazole group) ~6.0[6]

Applications in Research and Industry

The primary applications of this compound stem from its nature as a racemic mixture and its buffering capacity.

  • Analytical Chemistry: It is utilized in the development and evaluation of chiral separation techniques.[1][4] Specifically, it can be used to assess the efficiency of amino acid chiral ligand exchange media and as a component in running buffers for capillary electrophoresis.[1][4]

  • Biochemical Buffering: The imidazole side chain of histidine has a pKa near physiological pH, making it an effective buffer in the range of 5.5 to 7.4.[6] This property is crucial for maintaining stable pH conditions in various biochemical assays and formulations.

  • Organic Synthesis: It serves as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields.[1][4]

Biological Significance and Signaling Pathways of Histidine

While specific biological studies on this compound are limited, the biological roles of L-histidine are extensive and well-documented. L-histidine is an essential amino acid in humans and a precursor to several important biomolecules.[7][8]

Histidine Metabolism: Histidine is metabolized in the body through several key pathways. One major pathway involves its decarboxylation to histamine, a crucial mediator of immune responses and neurotransmission.[7][9] Another significant pathway is its deamination to urocanic acid, which eventually leads to the formation of glutamate.[7][9]

Histidine_Metabolism cluster_decarboxylation Decarboxylation Pathway cluster_deamination Deamination Pathway DL-Histidine DL-Histidine Histamine Histamine DL-Histidine->Histamine Urocanic Acid Urocanic Acid DL-Histidine->Urocanic Acid Histidine Decarboxylase Histidine Decarboxylase Histidine Decarboxylase->Histamine Histidase Histidase Histidase->Urocanic Acid Imidazolonepropionate Imidazolonepropionate Urocanic Acid->Imidazolonepropionate Urocanase Urocanase Urocanase->Imidazolonepropionate Glutamate Glutamate Imidazolonepropionate->Glutamate

Fig. 1: Simplified metabolic pathways of histidine.

Histidine Kinases and Two-Component Signaling: In many organisms outside the animal kingdom, histidine kinases are key sensors in two-component signal transduction systems.[10][11] These systems allow cells to respond to environmental stimuli. The histidine kinase autophosphorylates a conserved histidine residue and then transfers the phosphate group to an aspartate residue on a response regulator protein, triggering a downstream cellular response.[10][11]

Two_Component_Signaling Signal Signal Histidine_Kinase Histidine Kinase (Sensor) Signal->Histidine_Kinase Phosphorylated_HK Phosphorylated Histidine Kinase (His~P) Histidine_Kinase->Phosphorylated_HK Autophosphorylation ATP ATP ATP->Phosphorylated_HK ADP ADP Phosphorylated_HK->ADP Response_Regulator Response Regulator Phosphorylated_HK->Response_Regulator Phosphotransfer Phosphorylated_RR Phosphorylated Response Regulator (Asp~P) Response_Regulator->Phosphorylated_RR Cellular_Response Cellular_Response Phosphorylated_RR->Cellular_Response

Fig. 2: General workflow of a two-component signaling system involving a histidine kinase.

Experimental Protocols

Given that a primary use of this compound is in analytical chemistry, a general protocol for the preparation of a standard solution for use in techniques like HPLC or capillary electrophoresis is provided below.

Objective: To prepare a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (CAS: 123333-71-1)

  • High-purity water (e.g., HPLC grade)

  • Analytical balance

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Spatula

  • Weighing paper/boat

Procedure:

  • Calculate the required mass: For a 1 mg/mL solution in a 10 mL volumetric flask, 10 mg of the compound is needed.

  • Weigh the compound: Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing boat and spatula to ensure a complete transfer.

  • Solubilization: Add approximately 5-7 mL of high-purity water to the volumetric flask. Gently swirl the flask until the solid is completely dissolved.

  • Dilution to volume: Once the solid is fully dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

Protocol_Workflow start Start calculate Calculate Mass start->calculate weigh Weigh Compound calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve dilute Dilute to Volume dissolve->dilute homogenize Homogenize Solution dilute->homogenize end End homogenize->end

Fig. 3: Workflow for preparing a standard solution.

Conclusion

This compound is a valuable chemical for specific applications in analytical chemistry and as a buffering agent. While its biological properties as a racemic mixture are not extensively studied, the well-established roles of L-histidine in metabolism and signaling provide a broader context for its potential interactions in biological systems. This guide serves as a foundational resource for researchers and professionals working with this compound. Further research into the specific effects of the DL-racemic mixture would be beneficial to expand its application landscape.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a racemic mixture of the D- and L-enantiomers of histidine, presented as a stable, crystalline salt. As an essential amino acid, histidine plays a crucial role in various biological processes, including protein synthesis, enzyme catalysis, and as a precursor for histamine and other important biomolecules. Its hydrochloride salt form enhances solubility and stability, making it a valuable component in pharmaceutical formulations, cell culture media, and various research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical and analytical workflows.

Core Physical and Chemical Properties

The following tables summarize the key physicochemical properties of this compound. For comparative purposes, data for the more extensively characterized L-enantiomer are also provided where available.

General and Physical Properties
PropertyThis compoundL-Histidine Monohydrochloride Monohydrate
CAS Number 123333-71-15934-29-2
Molecular Formula C₆H₁₂ClN₃O₃C₆H₁₂ClN₃O₃
Molecular Weight 209.63 g/mol 209.63 g/mol [1]
Appearance White to pale cream crystals or crystalline powderWhite or nearly white crystalline powder or colorless crystals[2][3]
Melting Point 253 °C (decomposes)254-268 °C (decomposes)[2][4]
Solubility in Water 14 mg/g at 20°C, 20 mg/g at 30°C, 28 mg/g at 40°C, 40 mg/g at 50°C[2]Freely soluble; ~149-170 g/L at 20 °C[2][5][6]
Solubility in Other Solvents -Practically insoluble in ethanol; Insoluble in DMSO and ethanol[7]
Density -~1.47 g/cm³ at 20 °C[2]
Bulk Density -~550–770 kg/m ³[2][8]
Chemical and Spectroscopic Properties
PropertyThis compoundL-Histidine Monohydrochloride Monohydrate
pH (aqueous solution) -3.5 - 4.5 (1% to 10% solution)[3][4][5][8]
pKa Values (for L-Histidine) -pKa1 (α-COOH): ~1.8; pKa2 (imidazole): ~6.0; pKa3 (α-NH₃⁺): ~9.2
Specific Optical Rotation Not applicable (racemic mixture)+8.9° to +10.6°[3][9]
Water Content (Karl Fischer) 7.00-10.14%7.0 - 10.0%

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are designed to provide a starting point for laboratory investigation and can be adapted based on available equipment and specific research needs.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. For hydrates, a dehydration peak may be observed prior to melting or decomposition.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum sample pan.

  • Pan Sealing: Hermetically seal the pan to ensure that the water of hydration is retained until the dehydration temperature is reached. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition, e.g., 300 °C.

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The onset temperature of the major endothermic peak is typically reported as the melting point. Any preceding peaks may correspond to dehydration. The peak temperature indicates the point of maximum heat flow.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Apparatus:

  • Constant temperature water bath or incubator

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis Spectrophotometer or HPLC system

  • Calibrated pH meter

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, stop stirring and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered solution, then evaporate the solvent to dryness and weigh the remaining solid.

    • Spectrophotometric Method: If the compound has a chromophore, measure the absorbance at its λmax and determine the concentration using a pre-established calibration curve.

    • HPLC Method: Dilute the filtered solution to an appropriate concentration and analyze by a validated HPLC method to determine the concentration against known standards.

  • Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a solution of this compound at a defined concentration.

Principle: The pH of the solution is measured using a calibrated pH meter, which determines the hydrogen ion activity in the solution.

Apparatus:

  • Calibrated pH meter with a suitable electrode

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the sample.

  • Solution Preparation: Prepare a solution of this compound of a specified concentration (e.g., 1% w/v or 10% w/v) by accurately weighing the solid and dissolving it in a known volume of deionized water.

  • Measurement: Place the beaker containing the solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the electrode bulb is fully submerged and not in contact with the stir bar.

  • Reading: Allow the pH reading to stabilize before recording the value. The stabilization is typically indicated by a stable display on the pH meter.

  • Reporting: Report the pH value along with the concentration of the solution and the temperature at which the measurement was taken.

Mandatory Visualizations

The following diagrams illustrate a key metabolic pathway involving histidine and a typical experimental workflow relevant to the characterization of crystalline compounds like this compound.

Histidine_Degradation_Pathway Histidine Degradation Pathway Histidine L-Histidine Urocanate Urocanate Histidine->Urocanate  NH₃ Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate  H₂O FIGLU N-Formiminoglutamate (FIGLU) Imidazolonepropionate->FIGLU Glutamate Glutamate FIGLU->Glutamate  THF ->  5-Formimino-THF alpha_KG α-Ketoglutarate Glutamate->alpha_KG  NAD⁺ -> NADH  NH₄⁺ Histidase Histidase Histidase->Histidine Urocanase Urocanase Urocanase->Urocanate Imidazolonepropionase Imidazolone propionase Imidazolonepropionase->Imidazolonepropionate Glutamate_formiminotransferase Glutamate formiminotransferase Glutamate_formiminotransferase->FIGLU Glutamate_dehydrogenase Glutamate Dehydrogenase Glutamate_dehydrogenase->Glutamate

Caption: Histidine degradation pathway to α-Ketoglutarate.

XRay_Crystallography_Workflow start Start: Purified Crystalline DL-Histidine Monohydrochloride Monohydrate Sample crystal_selection Crystal Selection and Mounting start->crystal_selection diffraction X-ray Diffraction Experiment crystal_selection->diffraction xray_source X-ray Source (e.g., Cu Kα radiation) xray_source->diffraction detector Detector (e.g., CCD or Pixel Detector) diffraction->detector data_collection Data Collection: Diffraction Pattern (Intensities and Positions of Spots) detector->data_collection data_processing Data Processing: Indexing, Integration, and Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods or Patterson Function) data_processing->structure_solution electron_density_map Initial Electron Density Map structure_solution->electron_density_map model_building Model Building and Refinement electron_density_map->model_building model_building->model_building validation Structure Validation model_building->validation final_structure Final Crystal Structure: Atomic Coordinates, Bond Lengths, Angles validation->final_structure

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Racemic Mixture of DL-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, an essential α-amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a key residue in the catalytic sites of many enzymes. Like most amino acids, histidine exists in two stereoisomeric forms: L-histidine, the naturally occurring enantiomer incorporated into proteins, and D-histidine, its non-proteinogenic counterpart.

A racemic mixture, or racemate, is an equimolar mixture of two enantiomers. In the context of histidine, this is referred to as DL-histidine. While L-histidine is ubiquitous in biological systems, D-amino acids, including D-histidine, are increasingly being recognized for their presence and specific functions in various organisms, from bacteria to mammals.[1]

This technical guide provides a comprehensive overview of the racemic mixture of DL-histidine, focusing on its physicochemical properties, methods for its resolution into constituent enantiomers, and the distinct biological roles of D- and L-histidine. This information is critical for researchers in drug development, biochemistry, and microbiology who require a deep understanding of the chirality of this important amino acid.

Physicochemical Properties

The physicochemical properties of the individual enantiomers (D- and L-histidine) and the racemic mixture (DL-histidine) are crucial for their separation, formulation, and biological activity. While enantiomers share many identical physical properties in an achiral environment, their interaction with other chiral molecules and with plane-polarized light differs. The properties of the racemic mixture can also differ from those of the pure enantiomers, particularly in the solid state.

PropertyL-HistidineD-HistidineDL-Histidine
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂C₆H₉N₃O₂
Molar Mass ( g/mol ) 155.15155.15155.15
Melting Point (°C) 287 (decomposes)[2]~282 (decomposes)~273 (decomposes)
Solubility in Water ( g/100 mL at 25°C) 4.56[3]Similar to L-formGenerally lower than enantiomers
pKa (α-COOH) ~1.8~1.8~1.8
pKa (α-NH₃⁺) ~9.33~9.33~9.33
pKa (imidazole) ~6.0[4]~6.0~6.0
Isoelectric Point (pI) ~7.59~7.59~7.59
Specific Optical Rotation ([α]D) -38.5° (c=2, H₂O)+38.5° (c=2, H₂O)

Resolution of DL-Histidine

The separation of a racemic mixture into its pure enantiomers is a critical process in the pharmaceutical industry, as the biological activity and toxicity of a chiral drug can be enantiomer-dependent. Several methods have been developed for the resolution of DL-histidine.

Experimental Protocols

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Protocol: Resolution of DL-Histidine using L-(+)-Tartaric Acid [5][6]

  • Salt Formation:

    • Dissolve 1 mole of DL-histidine in a suitable solvent, such as water or a water/ethanol mixture.

    • Add 1 mole of L-(+)-tartaric acid to the solution.

    • Stir the mixture until all solids are dissolved, heating gently if necessary.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt (D-histidine-L-tartrate) will preferentially crystallize.

    • Induce crystallization by seeding with a small crystal of pure D-histidine-L-tartrate if necessary.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of D-Histidine:

    • Dissolve the collected diastereomeric salt in water.

    • Adjust the pH of the solution to the isoelectric point of histidine (~7.6) with a suitable base (e.g., ammonium hydroxide).

    • The free D-histidine will precipitate out of the solution.

    • Collect the D-histidine crystals by filtration, wash with cold water, and dry.

  • Isolation of L-Histidine:

    • The mother liquor from the fractional crystallization step is enriched with the more soluble L-histidine-L-tartrate diastereomer.

    • Isolate the L-histidine using a similar pH adjustment procedure as for D-histidine.

Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer in the racemic mixture. For amino acids, aminoacylases are commonly used.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Histidine

  • N-Acetylation:

    • Acetylate the amino group of DL-histidine using acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-histidine in a buffered aqueous solution (pH ~7).

    • Add a suitable aminoacylase (e.g., from Aspergillus oryzae), which will selectively hydrolyze the N-acetyl group of L-histidine.

    • Incubate the mixture at an optimal temperature (e.g., 37°C) until the hydrolysis of the L-enantiomer is complete.

  • Separation:

    • Separate the resulting L-histidine from the unreacted N-acetyl-D-histidine based on their different solubilities or by ion-exchange chromatography.

  • Liberation of D-Histidine:

    • Hydrolyze the isolated N-acetyl-D-histidine using acidic conditions (e.g., refluxing with HCl) to obtain D-histidine.

Preferential crystallization involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. This method is applicable to conglomerate systems, where the racemic mixture crystallizes as a mechanical mixture of pure enantiomeric crystals.

Protocol: Preferential Crystallization of DL-Histidine [7][8]

  • Preparation of Supersaturated Solution:

    • Prepare a supersaturated solution of DL-histidine in a suitable solvent (e.g., water) at a specific temperature. The degree of supersaturation is a critical parameter.

  • Seeding:

    • Introduce a small amount of pure L-histidine (or D-histidine) seed crystals into the supersaturated solution.

  • Crystallization:

    • Maintain the solution at a constant temperature and with gentle agitation. The seeded enantiomer will crystallize out of the solution.

    • Monitor the crystallization process and stop it before the spontaneous crystallization of the counter-enantiomer begins.

  • Isolation:

    • Rapidly filter the crystals of the desired enantiomer, wash with a small amount of cold solvent, and dry.

Analysis of Enantiomeric Purity

The enantiomeric purity of the resolved histidine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Workflow for Chiral Analysis:

Caption: General workflow for the analysis of histidine enantiomeric purity.

Biological Significance and Signaling Pathways

The biological roles of L-histidine are well-established, while the significance of D-histidine is an active area of research. Their distinct metabolic pathways and signaling involvements are critical for understanding their physiological and pathological effects.

L-Histidine: Metabolism and Signaling

L-histidine is an essential amino acid that must be obtained from the diet. It is a precursor for the biosynthesis of histamine, a key neurotransmitter and mediator of immune responses.[9] The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase.[10] Histamine exerts its effects by binding to four different G protein-coupled receptors (H1R, H2R, H3R, and H4R).[4]

L-Histidine to Histamine Signaling Pathway:

G L_Histidine L-Histidine HDC L-Histidine Decarboxylase L_Histidine->HDC Histamine Histamine Receptors Histamine Receptors (H1R, H2R, H3R, H4R) Histamine->Receptors HDC->Histamine Response Cellular Response (e.g., Inflammation, Gastric Acid Secretion, Neurotransmission) Receptors->Response

Caption: Conversion of L-histidine to histamine and subsequent signaling.

D-Histidine: Metabolism and Potential Roles

D-histidine is not incorporated into proteins during ribosomal synthesis. In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination to the corresponding α-keto acid.[11] While specific signaling pathways for D-histidine in mammals have not been clearly elucidated, its metabolism is part of the broader D-amino acid metabolic pathway.

Metabolic Pathway of D-Amino Acids:

G D_Amino_Acid D-Amino Acid (e.g., D-Histidine) DAAO D-Amino Acid Oxidase (DAAO) D_Amino_Acid->DAAO Keto_Acid α-Keto Acid DAAO->Keto_Acid Ammonia Ammonia (NH₃) DAAO->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2

Caption: General metabolic pathway of D-amino acids in mammals.

In bacteria, D-amino acids, including potentially D-histidine, play a role in cell wall remodeling.[1] They can be incorporated into the peptidoglycan layer, contributing to the structural integrity and resistance of the bacterial cell wall.

Histidine Kinases in Bacterial Two-Component Signaling

In prokaryotes, histidine phosphorylation is a central mechanism in "two-component" signal transduction systems. These systems allow bacteria to sense and respond to environmental stimuli. A sensor histidine kinase (HK) autophosphorylates on a conserved histidine residue in response to a signal. The phosphoryl group is then transferred to a conserved aspartate residue on a cognate response regulator (RR), which in turn modulates gene expression to elicit a cellular response.[12][13][14]

Bacterial Two-Component Signaling Pathway:

G Signal Environmental Signal HK Histidine Kinase (HK) Signal->HK HK_P Phosphorylated HK (on Histidine) HK->HK_P Autophosphorylation RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P Phosphorylated RR (on Aspartate) RR->RR_P Response Cellular Response (e.g., Gene Expression) RR_P->Response

Caption: A simplified bacterial two-component signaling pathway.

Applications in Drug Development

The distinct biological roles of L- and D-histidine have significant implications for drug development.

  • L-Histidine: As a precursor to histamine, modulating L-histidine metabolism or histamine receptor activity is a key strategy for drugs targeting allergies, gastric acid secretion, and neurological disorders.[9]

  • D-Histidine: The incorporation of D-amino acids into peptide-based drugs can increase their stability against enzymatic degradation, thereby prolonging their half-life and therapeutic effect. D-histidine and other D-amino acids are also being investigated for their potential to modulate bacterial biofilm formation and enhance the efficacy of antibiotics.[15]

  • Racemic DL-Histidine: The resolution of DL-histidine is a critical step in the synthesis of enantiomerically pure drugs. Efficient and scalable resolution methods are therefore of great interest to the pharmaceutical industry.

Conclusion

The racemic mixture of DL-histidine represents a fascinating intersection of stereochemistry and biology. While L-histidine's roles are well-defined, the emerging functions of D-histidine highlight the importance of considering chirality in biological systems. For researchers and professionals in drug development, a thorough understanding of the physicochemical properties, resolution techniques, and distinct biological pathways of D- and L-histidine is essential for the rational design and development of novel therapeutics. The continued exploration of the "D-world" of amino acids promises to uncover new biological mechanisms and therapeutic opportunities.

References

A Comprehensive Guide to the Safe Handling of DL-Histidine Monohydrochloride Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for DL-Histidine monohydrochloride monohydrate in a laboratory environment. The information is compiled to ensure the safety of all personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a salt of the amino acid histidine.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

PropertyValueReferences
Molecular Formula C6H9N3O2 · HCl · H2O[2]
Molecular Weight 209.63 g/mol [3][4]
Appearance White or nearly white crystalline powder or crystals
Odor Odorless or slight odor[1]
Melting Point Decomposes around 253-268 °C[5]
Solubility Freely soluble in water
pH No data available[6]
Stability Stable under normal conditions[2][3]

Hazard Identification and GHS Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous substance.[6][7] However, some suppliers indicate that it may cause serious eye irritation.[3][4] It is important to handle it with care to avoid potential irritation.[8]

GHS Label Elements:

  • Pictogram: None required[9]

  • Signal Word: None required[9]

  • Hazard Statements: None required[9]

  • Precautionary Statements: Some suppliers recommend P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling
  • Engineering Controls: Ensure adequate ventilation in the work area.[7][10] Use of a chemical fume hood is recommended when handling the powder to avoid dust formation.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][7]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[2][3]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][7]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][7]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][7] Avoid breathing dust.[13]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[8][9]

  • Methods for Cleaning Up:

    • Moisten the spilled material to prevent dust generation.[8]

    • Sweep up the material and place it into a suitable, labeled container for disposal.[2][7]

    • Wash the spill area with plenty of water.[8]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is essential.

Exposure RouteFirst-Aid ProtocolReferences
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][7]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[14][15]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Experimental Protocols

Protocol 1: General Handling of Solid this compound
  • Preparation: Before handling, ensure the work area is clean and uncluttered.[12] Verify that a safety shower and eyewash station are accessible.[11]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12]

  • Weighing and Transfer:

    • If possible, handle the powder in a chemical fume hood to minimize dust inhalation.[11]

    • Use a clean spatula to transfer the desired amount of the chemical from the stock container to a secondary container.

    • Close the stock container tightly immediately after use.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent while stirring to avoid splashing.

  • Cleanup: Clean any residual powder from the work surface using a damp cloth. Dispose of all contaminated materials in a designated waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[12]

Protocol 2: Chemical Spill Cleanup (Solid)
  • Alerting Personnel: Immediately alert others in the vicinity of the spill.

  • Isolating the Area: If safe to do so, restrict access to the spill area.

  • PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[8]

    • Carefully sweep the absorbed material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.

    • Wipe the spill area with a damp cloth, starting from the outside and working inwards.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontamination: Decontaminate the area with an appropriate cleaning solution.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Visualizations

Spill_Response_Workflow spill Chemical Spill Occurs alert Alert Personnel spill->alert Immediately isolate Isolate Spill Area alert->isolate ppe Don Appropriate PPE isolate->ppe contain Contain and Clean Up Spill ppe->contain decontaminate Decontaminate Area contain->decontaminate report Report Incident decontaminate->report end End report->end

Caption: Workflow for responding to a chemical spill.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Exposure Mitigation elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Goggles, Gloves) (Least Effective)

Caption: Hierarchy of controls for chemical exposure mitigation.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-Histidine Monohydrochloride Monohydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is an essential amino acid for mammalian cells, playing a critical role in protein synthesis and various metabolic processes. In cell culture, L-histidine is a standard component of most chemically defined media. DL-Histidine monohydrochloride monohydrate is a racemic mixture containing both the D- and L-isomers of histidine. This form offers excellent solubility, making it a convenient option for preparing concentrated stock solutions for media supplementation. However, the presence of the D-isomer necessitates careful evaluation, as its effects on cell growth, viability, and recombinant protein production are not as well-characterized as those of the L-isomer.

These application notes provide a comprehensive guide for researchers interested in evaluating and utilizing this compound in their cell culture systems, with a focus on mammalian cells used in biopharmaceutical production, such as Chinese Hamster Ovary (CHO) and hybridoma cells.

Application Notes

The Role of L-Histidine in Cell Culture

L-histidine is indispensable for robust cell culture performance due to its multifaceted roles:

  • Protein Synthesis : As a fundamental building block of proteins, L-histidine is crucial for cell growth, proliferation, and the production of recombinant proteins.[1]

  • pH Buffering : The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as a natural buffer to help maintain a stable pH environment in the culture medium.[2]

  • Precursor for Biomolecules : L-histidine is a precursor for the synthesis of histamine, which is involved in local immune responses, and the dipeptide carnosine, which has antioxidant properties.[3][4]

  • Metal Ion Chelation : The imidazole ring can chelate metal ions, which is important for the function of certain enzymes and can protect cells from metal-induced toxicity.

Potential Effects of D-Histidine in Cell Culture

The impact of D-amino acids on mammalian cells is an emerging area of research. While L-amino acids are the exclusive components of proteins, some D-amino acids, such as D-serine and D-aspartate, have been found to have biological activity, particularly in the nervous system.[3][5] For most other D-amino acids, including D-histidine, their roles and effects in cell culture are less understood. Key considerations include:

  • Cellular Uptake and Metabolism : Mammalian cells possess the enzyme D-amino acid oxidase (DAO), which can deaminate D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[6] The activity of DAO varies between cell types and could influence the metabolic fate of D-histidine. The production of H₂O₂ is a critical factor, as it can induce oxidative stress and impact cell viability and protein quality.

  • Potential Cytotoxicity : Limited research suggests that at high concentrations, D-histidine can be injurious to cultured hepatocytes, similar to the L-isomer.[7] This highlights the importance of dose-response studies to determine optimal and non-toxic concentration ranges.

  • Impact on Recombinant Protein Quality : The presence of D-amino acids and the potential for increased oxidative stress could theoretically impact the critical quality attributes (CQAs) of a recombinant protein, such as its folding, aggregation, and post-translational modifications.

Given the limited data on the specific effects of DL-histidine, it is imperative for researchers to empirically determine its suitability for their specific cell line and application.

Data Presentation

The following tables provide reference concentrations of L-histidine in common basal media and a template for recording experimental data when evaluating DL-histidine supplementation.

Table 1: Typical Concentrations of L-Histidine in Standard Cell Culture Media

MediumL-Histidine Concentration (mg/L)L-Histidine Concentration (mM)
DMEM420.27
RPMI-1640150.097
Ham's F-1221.90.141
MEM310.20

Table 2: Experimental Data Template for Evaluating DL-Histidine Supplementation

DL-Histidine Concentration (mM)Peak Viable Cell Density (x 10⁶ cells/mL)Viability (%)Product Titer (mg/L)Specific Productivity (qP) (pg/cell/day)Notes
0 (Control)
0.1
0.5
1.0
2.0
5.0

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.

Materials:

  • This compound (Cell culture grade)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • 1 M NaOH and 1 M HCl for pH adjustment (if necessary)

Procedure:

  • In a sterile conical tube, weigh out 2.096 g of this compound.

  • Add approximately 80 mL of cell culture grade water.

  • Mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved.

  • Adjust the final volume to 100 mL with cell culture grade water.

  • Check the pH of the solution. If necessary, adjust to the desired pH (typically 7.2-7.4) using 1 M NaOH or 1 M HCl.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration (100 mM), and the date of preparation.

  • Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Experimental Workflow for Evaluating DL-Histidine in a Fed-Batch Culture

Objective: To determine the effect of DL-Histidine supplementation on cell growth, viability, and recombinant protein production in a fed-batch culture system.

Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

Basal Medium: A chemically defined, histidine-free basal medium to allow for precise control of histidine concentration. If a histidine-free medium is not available, use a basal medium with a known low concentration of L-histidine and consider this in the total histidine concentration.

Procedure:

  • Cell Seeding: Seed the CHO cells at a density of 0.3 x 10⁶ viable cells/mL in shake flasks or bioreactors containing the basal medium.

  • Experimental Groups: Set up different experimental groups with varying final concentrations of DL-histidine (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). Add the calculated volume of the sterile 100 mM DL-histidine stock solution to each respective culture.

  • Culture Maintenance: Incubate the cultures at 37°C with 5% CO₂ and appropriate agitation.

  • Daily Monitoring: On a daily basis, take a representative sample from each culture under sterile conditions and perform the following assays:

    • Cell Density and Viability: Use a hemocytometer or an automated cell counter with the trypan blue exclusion method.[7]

    • Metabolite Analysis (Optional): Analyze glucose, lactate, and ammonia concentrations using a biochemistry analyzer.

  • Product Titer Quantification: At predefined time points (e.g., every 2-3 days and at the end of the culture), collect a sample of the culture supernatant. Centrifuge to remove cells and debris, and store the supernatant at -20°C or below until analysis. Quantify the recombinant protein concentration using an appropriate method such as ELISA or HPLC.[8]

  • Data Analysis:

    • Plot the viable cell density and viability over time for each condition.

    • Plot the product titer over time for each condition.

    • Calculate the specific productivity (qP) using the following formula: qP = (P₂ - P₁) / [∫(VCD(t))dt from t₁ to t₂] Where P is the product concentration, VCD is the viable cell density, and t is time.[9]

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Objective: To quantitatively assess the impact of DL-histidine on cell metabolic activity, which is an indicator of cell viability and potential cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of DL-histidine. Include a "no-cell" blank and an "untreated cells" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Sterile Stock of This compound add_histidine Add DL-Histidine (Dose-Response Concentrations) prep_stock->add_histidine prep_cells Prepare Cell Inoculum (e.g., CHO cells) seed_culture Seed Cells into Culture Vessels prep_cells->seed_culture seed_culture->add_histidine incubate Incubate and Maintain Cultures add_histidine->incubate daily_monitoring Daily Monitoring: - Viable Cell Density - Viability incubate->daily_monitoring Daily titer_analysis Product Titer Analysis (e.g., ELISA, HPLC) incubate->titer_analysis Periodic data_analysis Data Analysis: - Growth Curves - qP Calculation - Statistical Analysis daily_monitoring->data_analysis titer_analysis->data_analysis conclusion Determine Optimal Concentration and Assess Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for evaluating DL-Histidine in cell culture.

L_histidine_metabolism cluster_pathways Metabolic Fates cluster_products Key Products L_His L-Histidine protein_syn Protein Synthesis L_His->protein_syn Incorporation histamine_syn Histamine Synthesis L_His->histamine_syn Histidine Decarboxylase carnosine_syn Carnosine Synthesis L_His->carnosine_syn Carnosine Synthase catabolism Catabolism L_His->catabolism proteins Cellular & Recombinant Proteins protein_syn->proteins histamine Histamine histamine_syn->histamine carnosine Carnosine carnosine_syn->carnosine glutamate Glutamate catabolism->glutamate via Urocanate

Caption: Simplified metabolic pathways of L-Histidine in mammalian cells.

D_histidine_hypothesis cluster_metabolism Hypothetical Metabolism cluster_products Products cluster_effects Potential Cellular Effects D_His D-Histidine DAO D-Amino Acid Oxidase (DAO) D_His->DAO keto_acid Imidazolepyruvic Acid DAO->keto_acid ammonia Ammonia (NH₃) DAO->ammonia h2o2 Hydrogen Peroxide (H₂O₂) DAO->h2o2 ox_stress Oxidative Stress h2o2->ox_stress apoptosis Apoptosis ox_stress->apoptosis protein_damage Protein Damage ox_stress->protein_damage

Caption: Hypothetical pathway of D-Histidine metabolism and its potential effects.

References

Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of DL-Histidine monohydrochloride monohydrate as a versatile and effective buffering agent in various experimental settings. The unique properties of the imidazole side chain of histidine make it particularly suitable for applications in protein formulation, cell culture, and antioxidant studies.

Properties of DL-Histidine Buffer

DL-Histidine is an amino acid with a pKa of its imidazole side chain around 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] This property is crucial for maintaining stable pH conditions in sensitive biological experiments. Histidine-based buffers are known to enhance the stability of proteins and are widely used in the formulation of monoclonal antibodies (mAbs).[1][2]

PropertyValueReference
Chemical Formula C₆H₁₀ClN₃O₃N/A
Molecular Weight 209.63 g/mol N/A
pKa (Imidazole) ~6.0[1]
Effective Buffering Range pH 5.5 - 7.4[1]

Applications in Protein and Monoclonal Antibody Formulations

Histidine is a preferred buffer in the formulation of therapeutic proteins and monoclonal antibodies due to its ability to stabilize these molecules and prevent aggregation.[2] It has been shown to be superior to other common buffers like citrate in reducing aggregation of mAbs.

Mechanisms of Stabilization

Histidine stabilizes proteins through several mechanisms:

  • Buffering Capacity: Maintains a stable pH, preventing pH-induced denaturation and degradation.[1]

  • Inhibition of Aggregation: The histidine molecule can interact with the surface of proteins, shielding hydrophobic patches and reducing the propensity for protein-protein interactions that lead to aggregation.

  • Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting proteins from oxidative damage.[1]

  • Cryo- and Lyo-protection: During freeze-drying (lyophilization), histidine helps to preserve the native conformation of proteins.

Diagram: Mechanism of Protein Stabilization by Histidine

cluster_mechanisms Stabilization Mechanisms Histidine DL-Histidine Buffer Buffering pH Buffering Histidine->Buffering Provides Aggregation Inhibition of Aggregation Histidine->Aggregation Provides Antioxidant Antioxidant Activity Histidine->Antioxidant Provides Cryo Cryo/Lyo-protection Histidine->Cryo Provides Protein Therapeutic Protein / mAb Stresses Environmental Stresses (pH shifts, Oxidation, Freeze-thaw) Stresses->Protein Induces Degradation Stabilization Protein Stabilization Stabilization->Protein Prevents Degradation Buffering->Stabilization Aggregation->Stabilization Antioxidant->Stabilization Cryo->Stabilization

Mechanisms of protein stabilization by histidine buffer.
Protocol: Preparation of Histidine Buffer (10 mM, pH 6.0)

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Purified water (e.g., Milli-Q)

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Weigh the appropriate amount of this compound to prepare a 10 mM solution. For 1 liter, this would be 2.096 g.

  • Dissolving: Dissolve the powder in approximately 800 mL of purified water.

  • pH Adjustment: While stirring, slowly add NaOH (e.g., 1 M solution) to adjust the pH to 6.0. If the pH overshoots, use HCl to bring it back.

  • Final Volume: Once the desired pH is reached, add purified water to bring the final volume to 1 liter.

  • Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter.

  • Storage: Store the buffer at 2-8°C.

Protocol: Evaluation of Monoclonal Antibody Stability

Objective: To compare the stability of a monoclonal antibody in histidine buffer versus a control buffer (e.g., phosphate buffer).

Materials:

  • Monoclonal antibody (mAb) stock solution

  • 10 mM Histidine buffer, pH 6.0

  • 10 mM Phosphate buffer, pH 6.0 (Control)

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Dynamic Light Scattering (DLS) instrument

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Buffer Exchange: Exchange the buffer of the mAb stock solution into the 10 mM histidine buffer and the 10 mM phosphate buffer using dialysis or tangential flow filtration (TFF).

  • Concentration Adjustment: Adjust the final concentration of the mAb in both buffer formulations to the desired level (e.g., 10 mg/mL).

  • Stress Conditions: Aliquot the formulations and subject them to accelerated stability studies (e.g., storage at 40°C for 4 weeks) and freeze-thaw cycles (e.g., 3 cycles of freezing at -80°C and thawing at room temperature).

  • Analysis: Analyze the samples at initial time (T=0) and after the stress conditions using the following methods:

    • SEC-HPLC: To quantify the percentage of monomer, aggregates, and fragments.

    • DLS: To measure the hydrodynamic radius and polydispersity index (PDI) as an indicator of aggregation.

    • DSC: To determine the melting temperature (Tm) as a measure of conformational stability.

Data Presentation:

Table 1: Effect of Buffer on mAb Aggregation (SEC-HPLC)

FormulationTime Point% Monomer% Aggregates
10 mM Histidine, pH 6.0 T=099.50.5
4 weeks @ 40°C98.21.8
10 mM Phosphate, pH 6.0 T=099.40.6
4 weeks @ 40°C96.53.5

Table 2: Effect of Buffer on mAb Conformational Stability (DSC)

FormulationMelting Temperature (Tm)
10 mM Histidine, pH 6.0 72.5 °C
10 mM Phosphate, pH 6.0 71.0 °C

Diagram: Workflow for mAb Stability Assessment

start Start: mAb Stock Solution buffer_exchange Buffer Exchange (Histidine vs. Control) start->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration stress Apply Stress Conditions (Thermal, Freeze-Thaw) concentration->stress analysis Analysis stress->analysis sec SEC-HPLC (% Monomer, Aggregates) analysis->sec dls DLS (Hydrodynamic Radius, PDI) analysis->dls dsc DSC (Melting Temperature, Tm) analysis->dsc end End: Compare Stability Data sec->end dls->end dsc->end

Workflow for assessing monoclonal antibody stability.

Applications in Cell Culture

While less common than phosphate-buffered saline (PBS) or cell culture media with built-in buffering systems (e.g., bicarbonate-CO₂), histidine can be used as a buffering agent in specific cell culture applications, particularly where precise pH control in the physiological range is critical and phosphate may interfere with downstream processes.

Protocol: Evaluating the Effect of Histidine Buffer on CHO Cell Viability

Objective: To compare the viability and growth of Chinese Hamster Ovary (CHO) cells in a standard culture medium buffered with histidine versus a standard bicarbonate-CO₂ system.

Materials:

  • CHO cell line

  • Basal cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • 1 M Histidine buffer, pH 7.2 (sterile)

  • Standard cell culture incubator (37°C, 5% CO₂)

  • Incubator for non-CO₂ buffering (37°C, ambient air)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Media Preparation:

    • Control Medium: Basal medium supplemented with FBS and sodium bicarbonate for use in a CO₂ incubator.

    • Histidine Medium: Basal medium (without sodium bicarbonate) supplemented with FBS and sterile histidine buffer to a final concentration of 20 mM.

  • Cell Seeding: Seed CHO cells at a density of 1 x 10⁵ cells/mL in T-25 flasks containing either the control or histidine-buffered medium.

  • Incubation:

    • Incubate the control flasks in a 5% CO₂ incubator.

    • Incubate the histidine-buffered flasks in a standard incubator without CO₂ control.

  • Cell Counting: At 24, 48, 72, and 96 hours, harvest the cells and perform a cell count using Trypan Blue to determine the viable cell density and percent viability.

Data Presentation:

Table 3: Comparative Viable Cell Density of CHO Cells

Time (hours)Viable Cell Density (x 10⁵ cells/mL) - ControlViable Cell Density (x 10⁵ cells/mL) - Histidine
01.01.0
242.11.9
484.54.1
728.98.2
9612.311.5

Table 4: Comparative Viability of CHO Cells

Time (hours)% Viability - Control% Viability - Histidine
098%98%
2497%96%
4895%94%
7292%91%
9688%87%

Antioxidant Properties and Assays

Histidine exhibits antioxidant properties by scavenging free radicals and chelating metal ions that can catalyze oxidative reactions. This makes it a valuable excipient in formulations to protect sensitive molecules from oxidation.

Protocol: DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of histidine by measuring its ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of concentrations of histidine and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

Table 5: DPPH Radical Scavenging Activity

CompoundIC50 Value (µM)
DL-Histidine >1000 (indicates weak activity in this assay)
Ascorbic Acid ~50

Note: While histidine has known antioxidant properties, its direct radical scavenging activity in the DPPH assay is relatively weak compared to standard antioxidants like ascorbic acid. Its primary antioxidant mechanism in formulations is often attributed to metal chelation.

Diagram: Workflow for DPPH Antioxidant Assay

start Start: Prepare Reagents prepare_samples Prepare Serial Dilutions (Histidine & Control) start->prepare_samples reaction Mix Samples with DPPH Solution in 96-well Plate prepare_samples->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation end End: Determine Antioxidant Capacity calculation->end

Workflow for the DPPH radical scavenging assay.

References

Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate in Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a widely utilized excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs). Its primary role is to ensure the stability of these complex biomolecules during manufacturing, storage, and administration. The unique properties of the imidazole side chain of histidine provide a multifaceted approach to protein stabilization, addressing several critical degradation pathways. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the effective use of DL-histidine for protein stabilization.

Histidine's efficacy as a stabilizer stems from several key mechanisms. Its imidazole group has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is crucial to prevent pH-induced denaturation and aggregation. Furthermore, histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions, which can otherwise catalyze oxidative degradation of sensitive amino acid residues.[1] A key stabilizing effect of histidine is its ability to inhibit protein aggregation. It is understood that histidine molecules can interact with solvent-exposed hydrophobic patches on the protein surface, effectively shielding them and reducing the propensity for protein-protein interactions that lead to aggregation.[2][3]

Mechanisms of Protein Stabilization by DL-Histidine

The stabilizing effects of DL-Histidine on proteins can be attributed to a combination of factors:

  • pH Buffering: The imidazole side chain of histidine has a pKa around 6.0, providing robust buffering capacity in the pH range of 5.5-6.5, which is optimal for the stability of many monoclonal antibodies.[4][5] This prevents protein aggregation and degradation caused by pH fluctuations.

  • Inhibition of Aggregation: Histidine has been shown to reduce protein-protein interactions and aggregation.[6] Molecular dynamics studies suggest that histidine molecules can shield solvent-exposed hydrophobic regions on the protein surface, thereby preventing the formation of aggregates.[2][3]

  • Antioxidant Properties: Histidine can chelate metal ions and scavenge reactive oxygen species, thus protecting the protein from oxidative damage.[1]

  • Cryo- and Lyo-protection: During freeze-drying (lyophilization), histidine can act as a cryo- and lyoprotectant, helping to maintain the native conformation of the protein in the solid state.[7][8]

  • Viscosity Reduction: In high-concentration protein formulations, histidine can help to reduce viscosity, which is a desirable property for manufacturing and administration.[9]

Below is a diagram illustrating the key mechanisms of protein stabilization by histidine.

cluster_0 This compound cluster_1 Protein Degradation Pathways cluster_2 Stabilization Mechanisms Histidine Histidine pH Buffering (pKa ~6.0) pH Buffering (pKa ~6.0) Histidine->pH Buffering (pKa ~6.0) Provides Shielding of Hydrophobic Patches Shielding of Hydrophobic Patches Histidine->Shielding of Hydrophobic Patches Exhibits Antioxidant Activity Antioxidant Activity Histidine->Antioxidant Activity Possesses Cryo/Lyo-protection Cryo/Lyo-protection Histidine->Cryo/Lyo-protection Acts as Aggregation Aggregation Oxidation Oxidation pH-induced Denaturation pH-induced Denaturation Physical Instability (Freeze-Thaw) Physical Instability (Freeze-Thaw) pH Buffering (pKa ~6.0)->pH-induced Denaturation Prevents Shielding of Hydrophobic Patches->Aggregation Inhibits Antioxidant Activity->Oxidation Reduces Cryo/Lyo-protection->Physical Instability (Freeze-Thaw) Mitigates

Caption: Mechanisms of protein stabilization by DL-Histidine.

Quantitative Data on Protein Stabilization

The following tables summarize quantitative data from various studies on the effect of histidine in protein stabilization.

Table 1: Effect of Histidine on Protein Aggregation

ProteinHistidine Concentration (mM)pHStress ConditionAnalytical MethodReduction in Aggregation (%)Reference
Anti-IL8 mAb4-6-LyophilizationSEC-HPLCInhibition of HMW species increase[1]
IgG1 mAbNot specified4.5-6.5Not specifiedSolubility MeasurementBetter stability than citrate[4]
IgG3506.5Freeze/Thaw (3 cycles)SECMinimum aggregate formation[6]
LDHVariedVariedFreeze-DryingActivity AssayImproved stability vs. other buffers[8]

Table 2: Effect of Histidine on Protein Thermal Stability (Melting Temperature, Tm)

ProteinHistidine Concentration (mM)pHAnalytical MethodΔTm (°C) vs. ControlReference
His-β-lactamase-7.0-9.5DSC~+3[10]
His-MtDapB-5.0-5.5DSC~+20-28 (vs. unstable)[10]
His-VvDapB--DSC+6 (in 1.0 M salt)[10]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing effect of DL-Histidine are provided below.

Formulation Preparation

A systematic approach to preparing protein formulations for stability studies is crucial.

start Start: Protein Stock Solution buffer_prep Prepare DL-Histidine Buffer Stock (e.g., 100 mM, target pH) start->buffer_prep buffer_exchange Buffer Exchange (Dialysis or Tangential Flow Filtration) start->buffer_exchange buffer_prep->buffer_exchange conc_adjust Adjust Protein Concentration (e.g., 10 mg/mL) buffer_exchange->conc_adjust excipient_add Add Other Excipients (e.g., sugars, surfactants) conc_adjust->excipient_add final_vol Adjust to Final Volume excipient_add->final_vol sterile_filter Sterile Filtration (0.22 µm) final_vol->sterile_filter end End: Final Formulation sterile_filter->end

Caption: Workflow for protein formulation preparation.

Protocol:

  • Buffer Preparation: Prepare a stock solution of this compound (e.g., 100 mM) and adjust to the desired pH (e.g., 6.0) using a suitable acid or base.[2]

  • Buffer Exchange: The protein of interest should be transferred into the DL-histidine buffer using methods like dialysis or tangential flow filtration (TFF).

  • Concentration Adjustment: Adjust the protein concentration to the final target concentration for the stability study (e.g., 1, 10, or 100 mg/mL).

  • Excipient Addition: Add other excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) from concentrated stock solutions.

  • Final Volume Adjustment: Bring the formulation to the final volume using the DL-histidine buffer.

  • Sterile Filtration: Pass the final formulation through a 0.22 µm sterile filter.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification

SEC-HPLC is a primary technique for quantifying soluble aggregates and fragments in protein formulations.

Protocol:

  • System Preparation:

    • Prepare a mobile phase suitable for the protein and column (e.g., phosphate-buffered saline, pH 7.4).

    • Degas the mobile phase to prevent bubble formation.

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3]

  • Sample Preparation:

    • Dilute the protein formulation to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.[3]

  • Data Acquisition:

    • Inject a fixed volume of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.[2]

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC is used to determine the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater conformational stability.

Protocol:

  • Sample Preparation:

    • Dialyze the protein formulation and a matching buffer (for reference) extensively against the formulation buffer to ensure matched buffer conditions.[7]

    • Adjust the protein concentration to 0.5-1.0 mg/mL.[7]

    • Degas both the sample and reference solutions.

  • Instrument Setup:

    • Set the starting and ending temperatures for the scan (e.g., 20°C to 100°C).

    • Set the scan rate (e.g., 60°C/hour).[7]

  • Data Acquisition:

    • Load the protein sample and the reference buffer into the respective cells of the calorimeter.

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the reference thermogram from the sample thermogram.

    • Fit the data to determine the midpoint of the thermal transition (Tm).[2]

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

Protocol:

  • Sample Preparation:

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.[11]

    • Transfer the sample to a clean DLS cuvette.

  • Instrument Setup:

    • Equilibrate the instrument to the desired measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI over time indicates aggregation.[2]

The following diagram outlines a typical experimental workflow for evaluating the stability of a protein in a DL-Histidine formulation.

formulation Prepare Protein Formulations (Control vs. DL-Histidine) initial_analysis T=0 Analysis (SEC-HPLC, DSC, DLS, Visual) formulation->initial_analysis stability_study Accelerated Stability Study (e.g., 40°C for 4 weeks) initial_analysis->stability_study time_points Analysis at Time Points (e.g., 1, 2, 4 weeks) stability_study->time_points final_analysis Compare Data and Assess Stability time_points->final_analysis

References

Application Note & Protocol: Preparation of DL-Histidine Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine buffer is an aqueous solution containing the amino acid DL-Histidine. It is widely utilized in biochemical, pharmaceutical, and molecular biology applications to maintain a stable pH.[1][2] Due to the imidazole side chain of histidine, which has a pKa near physiological pH, this buffer is particularly effective in the pH range of 5.5 to 7.0.[1][3][4] This property makes it an excellent choice for a variety of applications, including protein and antibody formulations, vaccine development, cell culture, and enzyme assays, where precise pH control is critical for the stability and activity of biological molecules.[1][5][6]

Principle of Buffering

DL-Histidine is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. Each group has a distinct acid dissociation constant (pKa), but the imidazole group's pKa of approximately 6.0 is primarily responsible for its buffering capacity near neutral pH.[3][7]

A buffer solution's ability to resist pH changes is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[8][9]

Henderson-Hasselbalch Equation: pH = pKa + log ( [A⁻] / [HA] )[10][11][12]

For a histidine buffer at a pH around 6.0, [HA] represents the protonated imidazole ring (imidazolium), and [A⁻] represents the deprotonated, neutral imidazole ring. The buffer is most effective when the pH is close to the pKa, meaning the concentrations of the acidic and basic forms are nearly equal.[9][10]

Quantitative Data Summary

The physicochemical properties of DL-Histidine are essential for accurate buffer preparation.

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂[13]
Molecular Weight155.15 g/mol [13]
pKa (α-carboxyl)~1.8 - 2.76[7][14]
pKa (imidazole side chain) ~6.0 [3][4][7]
pKa (α-amino)~9.2 - 9.3[7][15]

Experimental Workflow

The general workflow for preparing a DL-Histidine buffer is outlined below.

G start Start calc 1. Calculate Required Mass of DL-Histidine start->calc weigh 2. Weigh DL-Histidine Powder calc->weigh dissolve 3. Dissolve in ~80% of Final Volume of Purified Water weigh->dissolve calibrate 4. Calibrate pH Meter dissolve->calibrate adjust_ph 5. Adjust pH by Titrating with HCl or NaOH calibrate->adjust_ph final_vol 6. Adjust to Final Volume with Purified Water adjust_ph->final_vol filter 7. Sterile Filter (Optional, 0.22 µm filter) final_vol->filter end End: Store at 2-8°C filter->end

Caption: Workflow for DL-Histidine Buffer Preparation.

Experimental Protocol: Titration Method

This protocol describes the preparation of 1.0 L of a 10 mM DL-Histidine buffer at pH 6.0 . The titration method is highly recommended for its simplicity and accuracy.

5.1 Materials and Reagents

  • DL-Histidine (MW: 155.15 g/mol )

  • High-purity water (e.g., Type I ultrapure)[2]

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L volumetric flask

  • Graduated cylinders and beakers

  • Sterile filtration unit (0.22 µm), if required[2]

5.2 Step-by-Step Procedure

  • Calculate and Weigh Reagent:

    • Calculate the mass of DL-Histidine needed for a 10 mM solution in 1.0 L.

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.010 mol/L × 1.0 L × 155.15 g/mol = 1.5515 g

  • Dissolve DL-Histidine:

    • Add approximately 800 mL of high-purity water to a beaker.

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • While stirring, add the 1.5515 g of DL-Histidine powder and allow it to dissolve completely.

  • Adjust pH:

    • Place the calibrated pH meter electrode into the solution.

    • The initial pH of the dissolved DL-Histidine will be above the target pH of 6.0.

    • Slowly add 1 M HCl dropwise while continuously monitoring the pH. The imidazole group will become protonated, lowering the pH.

    • Continue adding HCl until the pH meter reads exactly 6.0 . If you overshoot the target pH, use 1 M NaOH to adjust it back.

  • Final Volume Adjustment:

    • Once the target pH is stable, carefully transfer the solution into a 1.0 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add high-purity water to bring the final volume to the 1.0 L mark.

  • Filtration and Storage:

    • For applications requiring sterility, pass the buffer through a 0.22 µm sterile filter unit.

    • Transfer the final buffer solution to a clearly labeled, sterile container.

    • Store the buffer at 2-8°C to inhibit microbial growth.[2]

Example Calculations for Buffer Components

While titration is often more practical, the Henderson-Hasselbalch equation can be used to calculate the theoretical amounts of the acidic and basic forms of histidine required for a specific pH. This is useful for understanding the buffer composition.

Objective: Prepare 1 L of 10 mM DL-Histidine buffer at pH 6.5, using a pKa of 6.0 for the imidazole side chain.

  • Use the Henderson-Hasselbalch equation to find the ratio of base [A⁻] to acid [HA]:

    • 6.5 = 6.0 + log ( [A⁻] / [HA] )

    • 0.5 = log ( [A⁻] / [HA] )

    • Ratio: [A⁻] / [HA] = 10⁰·⁵ ≈ 3.16

  • Determine the concentration of each form:

    • Total concentration: [A⁻] + [HA] = 10 mM

    • From the ratio, [A⁻] = 3.16 * [HA]

    • Substitute into the total concentration equation: (3.16 * [HA]) + [HA] = 10 mM

    • 4.16 * [HA] = 10 mM => [HA] ≈ 2.4 mM

    • [A⁻] = 10 mM - 2.4 mM = [A⁻] ≈ 7.6 mM

Buffer ComponentDescriptionRequired Concentration (pH 6.5)
[HA]Protonated Histidine (Imidazolium)~2.4 mM
[A⁻]Deprotonated Histidine (Imidazole)~7.6 mM
Total DL-Histidine 10 mM

This table illustrates that to achieve a pH of 6.5, the solution must contain approximately 7.6 mM of the basic form and 2.4 mM of the acidic form of the histidine imidazole group. This ratio is practically achieved through the titration process described in Section 5.0.

References

Application Notes and Protocols: DL-Histidine Monohydrochloride Monohydrate in Monoclonal Antibody Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a critical excipient in the formulation of monoclonal antibodies (mAbs). Its primary function is to act as a buffering agent, maintaining the pH of the formulation within a desired range, which is crucial for the stability of the therapeutic protein.[1][2] Histidine is one of the most frequently used amino acid buffers in biopharmaceutical formulations, with its imidazole side chain pKa of approximately 6.0 making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2][3][4] Beyond its buffering capacity, histidine contributes to the stability of mAbs through various mechanisms, including reducing aggregation, modulating viscosity, and acting as an antioxidant and cryo/lyo-protectant.[1][4][5][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in mAb formulations.

Mechanisms of Action

Histidine stabilizes monoclonal antibodies through a multi-faceted approach:

  • Buffering Capacity: The imidazole side chain of histidine effectively maintains a stable pH, preventing degradation pathways that are sensitive to pH fluctuations, such as aggregation and hydrolysis.[3] Over 40% of approved monoclonal antibodies utilize histidine or its hydrochloride salt in their formulations.[8]

  • Inhibition of Aggregation: Histidine can interact with the surface of mAbs, shielding solvent-exposed hydrophobic patches.[3][5][6] This interaction reduces the propensity for protein-protein interactions that lead to the formation of aggregates, a major degradation pathway for therapeutic proteins.[3][5][6] Molecular dynamics simulations suggest that histidine's stabilizing action is linked to the shielding of these hydrophobic regions.[5][6]

  • Viscosity Reduction: In high-concentration mAb formulations, histidine has been shown to reduce solution viscosity, which is a desirable characteristic for manufacturing and administration.[7]

  • Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation reactions, thereby protecting sensitive amino acid residues from oxidative damage.[1][3]

  • Cryo/Lyo-protection: During freeze-drying (lyophilization), histidine can help protect proteins from the stresses of freezing and drying, suppressing aggregation and denaturation by forming a glassy matrix.

Quantitative Data Summary

The following tables summarize key quantitative data on the use and effects of histidine in monoclonal antibody formulations.

Table 1: Typical Concentration and pH Range for Histidine in Commercial mAb Formulations

ParameterValueReference
Typical Concentration Range10 - 20 mM[8]
Lowest Recorded Concentration3 mM[8]
Highest Recorded Concentration50 mM[8]
Common pH Range5.5 - 6.5[1][2][4]

Table 2: Effect of Histidine Concentration on Biophysical Properties of a Monoclonal Antibody

Histidine Concentration (mM)Hydrodynamic Radius (Rh)Effect on Osmotic Pressure & ViscosityReference
Increasing from low concentrationInitially increases, with a maximum around 20 mMChanges in Rh are reflected in osmotic pressure and viscosity[9][10]
Addition of SucroseIncreased Rh by ~0.5 nm at all histidine concentrations-[9][10]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effectiveness of DL-Histidine in mAb formulations are provided below.

Formulation Preparation

Objective: To prepare mAb formulations with varying concentrations of DL-Histidine for stability and biophysical characterization.

Materials:

  • Monoclonal antibody stock solution

  • This compound

  • Water for Injection (WFI)

  • Other excipients as required (e.g., sucrose, polysorbate 80)

  • Dialysis tubing or tangential flow filtration (TFF) system

  • Sterile filters (0.22 µm)

Protocol:

  • Buffer Preparation: Prepare stock solutions of DL-Histidine buffer at the desired pH (e.g., pH 6.0) and concentrations (e.g., 10 mM, 20 mM, 50 mM).

  • Buffer Exchange: Exchange the buffer of the mAb stock solution into the respective histidine formulation buffers using either dialysis or a TFF system.

  • Concentration Adjustment: Adjust the protein concentration to the desired final concentration (e.g., 10 mg/mL, 50 mg/mL, 100 mg/mL) using the respective histidine buffer.

  • Excipient Addition: Add other required excipients from sterile-filtered stock solutions.

  • Final Formulation: Bring the formulations to the final volume with the respective histidine buffer and sterile filter the final solution through a 0.22 µm filter.

Analysis of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregates (high molecular weight species, HMWs), and fragments (low molecular weight species, LMWs) in the mAb formulation.[3][7]

Materials:

  • SEC-HPLC system with a UV detector

  • Size-exclusion column suitable for mAbs (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • mAb formulation samples

Protocol:

  • System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the mAb formulation sample (e.g., 20 µL of a 1 mg/mL solution).

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all species (monomer, aggregates, and fragments).

  • Data Analysis: Integrate the peak areas for the monomer, HMWs, and LMWs. Calculate the percentage of each species relative to the total peak area.

Assessment of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (Rh) and polydispersity of the mAb in solution, providing an indication of aggregation.[3][9][10]

Materials:

  • DLS instrument

  • Low-volume disposable cuvettes

  • mAb formulation samples

Protocol:

  • Sample Preparation: Centrifuge the mAb samples to remove any large particulates.

  • Instrument Setup: Set the instrument parameters, including temperature and measurement angle.

  • Measurement: Place the cuvette with the sample into the DLS instrument and initiate the measurement.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution, average hydrodynamic radius, and polydispersity index (PDI). An increase in the average Rh or PDI can indicate the formation of aggregates.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of the mAb in the formulation.[3][7][9]

Materials:

  • Differential Scanning Calorimeter

  • DSC pans

  • mAb formulation samples

  • Reference buffer

Protocol:

  • Sample Loading: Load a precise amount of the mAb sample and a matching reference buffer into separate DSC pans and seal them.

  • Thermal Scan: Place the pans in the DSC instrument and scan over a defined temperature range (e.g., 20-100°C) at a constant heating rate (e.g., 1°C/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm), which corresponds to the peak of the transition. A higher Tm indicates greater conformational stability.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_formulation Monoclonal Antibody Formulation cluster_mechanisms Stabilization Mechanisms mAb Monoclonal Antibody (mAb) Aggregates Aggregates mAb->Aggregates Aggregation Propensity Histidine DL-Histidine Buffering pH Buffering (pH 5.5-7.4) Histidine->Buffering Shielding Shielding of Hydrophobic Patches Histidine->Shielding Viscosity Viscosity Reduction Histidine->Viscosity Antioxidant Antioxidant Activity Histidine->Antioxidant Stable_mAb Stable Monomer Buffering->Stable_mAb Prevents pH-induced unfolding Shielding->Stable_mAb Inhibits protein-protein interaction Viscosity->Stable_mAb Improves manufacturability Antioxidant->Stable_mAb Prevents oxidative damage

Caption: Mechanism of mAb stabilization by DL-Histidine.

Experimental Workflow for Formulation Evaluation

cluster_analysis Biophysical Characterization start Start: mAb Stock Solution formulation Formulation Preparation (with DL-Histidine) start->formulation stability_studies Accelerated Stability Studies (Thermal Stress) formulation->stability_studies sec_hplc SEC-HPLC (Aggregation Analysis) stability_studies->sec_hplc dls DLS (Hydrodynamic Radius) stability_studies->dls dsc DSC (Thermal Stability) stability_studies->dsc data_analysis Data Analysis & Comparison sec_hplc->data_analysis dls->data_analysis dsc->data_analysis end End: Optimal Formulation data_analysis->end

Caption: Workflow for evaluating mAb stability with DL-Histidine.

References

Chiral Separation of D- and L-Histidine from DL-Histidine Monohydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of D- and L-histidine from its racemic mixture, DL-Histidine monohydrochloride. The methods described herein are crucial for applications in drug development, biochemical research, and stereoselective synthesis where the enantiomeric purity of histidine is paramount.

Introduction

Histidine, an essential amino acid, possesses a chiral center, existing as two enantiomers: D-histidine and L-histidine. While L-histidine is the natural and proteogenic form, D-histidine also exhibits unique biological activities and is of growing interest in pharmaceutical research. Consequently, robust and efficient methods for the separation of these enantiomers are critical. This document outlines three primary techniques for chiral resolution: High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The use of a chiral stationary phase (CSP) enables direct separation without the need for derivatization.

Experimental Protocols

Method 1: Teicoplanin-Based Chiral Stationary Phase

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Option A: A mixture of methanol, water, and 0.1% formic acid (80:20 v/v).[1]

  • Mobile Phase Option B: 160 mM sodium phosphate:ethanol, pH 4.5 (40:60 v/v).[2]

  • Flow Rate: 1.0 mL/min for Mobile Phase A; 0.5 mL/min for Mobile Phase B.[1][2]

  • Column Temperature: 25°C for Mobile Phase A; 15°C for Mobile Phase B.[1][2]

  • Detection: UV at 210 nm or 205 nm.[1][2]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve DL-Histidine monohydrochloride in the mobile phase or a compatible solvent (e.g., 50:50 water:methanol) to a concentration of approximately 200 µg/mL and filter before injection.[3]

Method 2: Crown Ether-Based Chiral Stationary Phase

  • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid aq. pH 1.0 / acetonitrile = 90 / 10 (v/v).[4]

  • Flow Rate: 0.1 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV at 200 nm.[4]

  • Sample Concentration: 0.005 mg injected.[4]

Quantitative Data Summary for HPLC Separation
Column TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteRetention Time (min)Selectivity (α)Resolution (Rs)
Astec® CHIROBIOTIC® Twater:methanol:formic acid (30:70:0.02)1.025DL-Histidine9.132 (L), 9.737 (D)1.070.67
Astec® CHIROBIOTIC® T160 mM sodium phosphate:ethanol, pH 4.5 (40:60)0.515DL-HistidineNot Specified>1.5Baseline
CROWNPAK CR-I(+)perchloric acid aq. pH 1.0 / acetonitrile (90/10)0.125DL-HistidineNot SpecifiedNot SpecifiedNot Specified

Note: The D-enantiomer is typically more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs like CHIROBIOTIC® T.[2]

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol
  • Diastereomeric Salt Formation:

    • Dissolve DL-Histidine monohydrochloride in a suitable solvent, such as water or a water/ethanol mixture.

    • Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, to the solution.[5] This will form diastereomeric salts: D-Histidine-L-tartrate and L-Histidine-L-tartrate.

  • Fractional Crystallization:

    • Concentrate the solution by gentle heating and then allow it to cool slowly to induce crystallization. The diastereomeric salt with the lower solubility will precipitate out of the solution first.

    • The separation is based on the differential solubility of the D-His-L-tartrate and L-His-L-tartrate salts.[5]

  • Isolation of the Diastereomer:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Treat the solution with a base (e.g., a dilute solution of sodium hydroxide or ammonium hydroxide) to neutralize the tartaric acid and precipitate the free histidine enantiomer.[5]

  • Purification:

    • The liberated D- or L-histidine can be further purified by recrystallization from a suitable solvent like a water/ethanol mixture.[5]

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. A common approach involves the enantioselective hydrolysis of a derivatized racemic mixture.

Experimental Protocol (Based on N-Acetyl-DL-Histidine)
  • Substrate Preparation (N-acetylation):

    • Synthesize N-acetyl-DL-histidine from DL-Histidine monohydrochloride using acetic anhydride under appropriate conditions.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-acetyl-DL-histidine in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

    • Add an L-aminoacylase (e.g., from Aspergillus melleus), which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-histidine unreacted.[4][6]

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the progress of the reaction.

  • Separation and Isolation:

    • After the reaction is complete, the resulting mixture contains L-histidine and unreacted N-acetyl-D-histidine.

    • Separate the free L-histidine from the N-acetyl-D-histidine based on differences in their physicochemical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or crystallization.

  • Liberation of D-Histidine:

    • The isolated N-acetyl-D-histidine can be hydrolyzed (e.g., by acid hydrolysis) to obtain D-histidine.

Note: Specific quantitative data, such as the specific activity of aminoacylase for N-acetyl-histidine, reaction yields, and enantiomeric excess, are not extensively detailed in the available literature and would need to be optimized experimentally.

Visualizing the Workflow

To illustrate the logical flow of the chiral separation process, the following diagrams have been generated.

Chiral_Separation_Workflow cluster_Start Starting Material cluster_Methods Chiral Separation Methods cluster_Products Separated Enantiomers Start DL-Histidine Monohydrochloride HPLC Chiral HPLC Start->HPLC Crystallization Diastereomeric Crystallization Start->Crystallization Enzymatic Enzymatic Resolution Start->Enzymatic L_His L-Histidine HPLC->L_His D_His D-Histidine HPLC->D_His Crystallization->L_His Crystallization->D_His Enzymatic->L_His Enzymatic->D_His

Caption: General workflow for the chiral separation of DL-Histidine.

Diastereomeric_Crystallization_Workflow Start DL-Histidine + L-(+)-Tartaric Acid Salt_Formation Formation of Diastereomeric Salts (D-His-L-Tartrate & L-His-L-Tartrate) Start->Salt_Formation Fractional_Crystallization Fractional Crystallization (Based on Solubility Difference) Salt_Formation->Fractional_Crystallization Isolation Isolation of Less Soluble Diastereomeric Salt Crystals Fractional_Crystallization->Isolation Liberation Liberation of Free Enantiomer (Base Treatment) Isolation->Liberation Purification Recrystallization Liberation->Purification Final_Product Pure D- or L-Histidine Purification->Final_Product

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution_Workflow Start DL-Histidine Acetylation N-acetylation Start->Acetylation Racemic_Substrate N-acetyl-DL-Histidine Acetylation->Racemic_Substrate Enzymatic_Hydrolysis Enzymatic Hydrolysis (L-Aminoacylase) Racemic_Substrate->Enzymatic_Hydrolysis Mixture Mixture of L-Histidine and N-acetyl-D-Histidine Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation L_Product L-Histidine Separation->L_Product D_Intermediate N-acetyl-D-Histidine Separation->D_Intermediate Hydrolysis Acid Hydrolysis D_Intermediate->Hydrolysis D_Product D-Histidine Hydrolysis->D_Product

Caption: Workflow for Enzymatic Resolution.

Conclusion

The chiral separation of D- and L-histidine can be effectively achieved through several methods, with chiral HPLC offering high resolution for analytical and preparative purposes. Diastereomeric crystallization and enzymatic resolution are viable alternatives, particularly for larger-scale separations, although they may require more extensive method development and optimization. The choice of method will depend on the specific requirements of the application, including the desired scale of separation, required enantiomeric purity, and available resources.

References

Application Notes and Protocols: Utilizing DL-Histidine Monohydrochloride Monohydrate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, minimal sample consumption, and rapid analysis times.[1][][3] The choice of the background electrolyte (BGE) is a critical parameter in CE method development, as it significantly influences separation selectivity and efficiency.[4] DL-Histidine monohydrochloride monohydrate, due to the amphiprotic nature of the histidine molecule, offers unique buffering capabilities and has been explored as a component in BGEs for various CE applications, including the separation of peptides, proteins, and chiral compounds.[4][5][6][7]

Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, which is advantageous in controlling the charge state of analytes and the electroosmotic flow (EOF).[8] This characteristic makes it a valuable tool in optimizing separations. These application notes provide an overview and detailed protocols for the use of this compound in capillary electrophoresis.

Key Applications

This compound can be effectively utilized in capillary electrophoresis for:

  • Chiral Separations: As a component of the BGE, often in conjunction with a chiral selector, for the enantiomeric separation of amino acids and other chiral molecules.[9][10]

  • Peptide and Protein Analysis: As a buffering agent in the BGE to maintain a stable pH, which is crucial for the reproducible migration and separation of peptides and proteins.[5][6]

  • Isoelectric Buffering: Histidine can be used as an isoelectric buffer in certain CE applications.[5][6]

Experimental Protocols

Protocol 1: Chiral Separation of Amino Acids using a Histidine-Containing Background Electrolyte

This protocol is adapted from methodologies focused on the chiral separation of amino acids. While specific use of the DL-form as the primary selector is not extensively detailed in the provided results, L-histidine is often used in these systems. The following is a generalized protocol where DL-Histidine would be a component of the background electrolyte.

Objective: To achieve chiral separation of a racemic mixture of amino acids.

Materials:

  • This compound

  • Chiral selector (e.g., a cyclodextrin derivative or a ligand-exchange complex)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Hydrochloric Acid (HCl) for pH adjustment

  • Fused-silica capillary

  • Racemic amino acid standard solution

  • Deionized water

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector.

Procedure:

  • BGE Preparation:

    • Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.[11]

    • Add the chosen chiral selector to the histidine solution at an optimized concentration.

    • Adjust the pH of the BGE to the desired value (e.g., pH 7.6) using NaOH or HCl.[11] The optimal pH will depend on the pI of the analytes.[9]

    • Filter the BGE through a 0.22 µm filter before use.

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 0.1 M NaOH, deionized water, and finally the BGE.

  • Sample Injection:

    • Inject the racemic amino acid standard solution into the capillary using a pressure or voltage injection.

  • Electrophoretic Separation:

    • Apply a constant voltage (e.g., 20-30 kV).

    • Maintain a constant capillary temperature.

  • Detection:

    • Monitor the separation at a suitable wavelength for the amino acids (typically in the low UV range, e.g., 200-214 nm).

Experimental Workflow for Chiral Separation

cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare BGE: DL-Histidine Monohydrochloride + Chiral Selector + pH Adjustment Condition Capillary Conditioning (NaOH, H2O, BGE) BGE->Condition Sample Prepare Racemic Amino Acid Sample Inject Sample Injection (Pressure/Voltage) Sample->Inject Condition->Inject Separate Electrophoretic Separation (Applied Voltage) Inject->Separate Detect UV/DAD Detection Separate->Detect Analyze Analyze Electropherogram (Migration Time, Resolution) Detect->Analyze cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare Histidine Buffer (e.g., 50-200 mM, pH adjusted) Condition Capillary Conditioning (NaOH, H2O, BGE) BGE->Condition Sample Prepare Peptide Sample Mixture Inject Sample Injection Sample->Inject Condition->Inject Separate CZE Separation (Positive Polarity) Inject->Separate Detect UV or MS Detection Separate->Detect Analyze Data Acquisition and Peptide Identification Detect->Analyze Analyte Racemic Analyte (D- and L-enantiomers) Complex_D Diastereomeric Complex (D-enantiomer + Selector) Analyte->Complex_D Forms complex with D-enantiomer Complex_L Diastereomeric Complex (L-enantiomer + Selector) Analyte->Complex_L Forms complex with L-enantiomer Selector Chiral Selector (in BGE) Selector->Complex_D Selector->Complex_L Separation Differential Migration Leads to Separation Complex_D->Separation Complex_L->Separation

References

Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Histidine monohydrochloride monohydrate is the racemic form of the essential amino acid histidine, supplied as a stable salt. As a precursor in chemical synthesis, it offers a unique combination of reactive functional groups: a carboxylic acid, a primary amine, and a nucleophilic imidazole side chain.[1][2] Its use as a racemic mixture is a key consideration; for syntheses where the stereocenter is irrelevant or destroyed, DL-histidine is a cost-effective starting material. In applications where chirality is crucial, such as in the synthesis of specific peptide drugs, its use necessitates either chiral separation or results in a mixture of diastereomers, a feature that can be strategically employed in the generation of compound libraries for screening purposes.

These notes provide detailed applications and protocols for researchers, scientists, and drug development professionals, showcasing the versatility of this compound as a synthetic precursor.

Application 1: Synthesis of Heterocyclic Scaffolds (Oxazolones)

The functional groups of histidine allow for its use as a scaffold in the synthesis of novel heterocyclic compounds. The reaction of histidine with acetic anhydride, for example, leads to the formation of an oxazolone derivative. This reaction proceeds through the cyclization of an intermediate N-acetyl histidine. The chirality at the alpha-carbon is often retained in the initial product but can be susceptible to racemization. Using the DL-form as a precursor directly yields the racemic heterocyclic product, which is suitable for applications where stereochemistry is not a primary concern.

Experimental Protocol: Synthesis of 2-methyl-4-(1H-imidazol-4-ylmethylene)-1,3-oxazol-5(4H)-one

This protocol is adapted from a procedure for the synthesis of oxazole derivatives from histidine.[3]

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (5.0 g).

  • Reagent Addition : Add acetic anhydride (15 mL) to the flask.

  • Reflux : Heat the mixture to reflux and maintain for 3 hours. The solid will gradually dissolve.

  • Work-up : After cooling to room temperature, slowly pour the reaction mixture into cold water to precipitate the product and quench the excess acetic anhydride.

  • Isolation : Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification : The crude product can be purified by recrystallization or column chromatography on silica gel using an ethanol:water (7:3) mixture as the eluent.[3]

  • Drying : Dry the purified product under vacuum to yield the final oxazolone derivative.

Quantitative Data
ParameterValueReference
Starting MaterialDL-Histidine[3]
ReagentAcetic Anhydride[3]
Reaction Time3 hours[3]
Yield68%[3]
Characterization Data (IR, ν, cm⁻¹)
C=O (lactone)1740[3]
C-H (aliphatic)2975, 2880[3]

Diagram: Oxazolone Synthesis Workflow

G cluster_workflow Workflow for Oxazolone Synthesis start 1. Mix DL-Histidine and Acetic Anhydride reflux 2. Reflux for 3 hours start->reflux Heat cool 3. Cool to Room Temperature reflux->cool precipitate 4. Precipitate in Cold Water cool->precipitate filter 5. Isolate via Vacuum Filtration precipitate->filter purify 6. Purify via Chromatography (Silica, EtOH:H2O) filter->purify product 7. Dry to Yield Final Product purify->product

Workflow for the synthesis of an oxazolone derivative.

Application 2: Precursor for Metal-Organic Coordination Networks

The imidazole side chain and carboxylate group of histidine are excellent ligands for metal ions.[4] The stereochemistry of the histidine ligand can dictate the final architecture of the coordination complex. While single enantiomers (L- or D-histidine) can produce chiral clusters, using a racemic mixture of DL-histidine can lead to the formation of unique, often higher-dimensional, network structures that incorporate both enantiomers.[5]

Experimental Protocol: Synthesis of a Silver-Histidine 3D Network

This protocol is based on the synthesis of [Ag₄(L-his)(D-his)(NO₃)₂]n, which specifically uses a racemic mixture of histidine.[5]

  • Reagent Preparation :

    • Prepare a solution of silver nitrate (AgNO₃) in deionized water.

    • Prepare a solution containing an equimolar mixture of L-histidine and D-histidine (or directly use DL-histidine) in deionized water.

    • Prepare a dilute solution of sodium hydroxide (NaOH).

  • Reaction :

    • In a beaker, mix the silver nitrate and DL-histidine solutions. The reported molar ratio of Ag to total histidine is 4:1.[5]

    • Slowly add the NaOH solution dropwise while stirring. The formation of a permanent precipitate indicates the reaction endpoint. The final pH should be approximately 5.5.[5]

  • Crystallization : Cover the beaker and allow the solution to stand undisturbed at room temperature. Colorless, plate-like crystals will form over several days.

  • Isolation : Decant the supernatant and wash the crystals with a small amount of cold deionized water.

  • Drying : Air-dry the crystals.

Quantitative Data
ParameterValueReference
PrecursorRacemic (L- and D-) Histidine[5]
Metal SourceSilver Nitrate (AgNO₃)[5]
Ag:Histidine Ratio4:1[5]
Final pH~5.5[5]
Product[Ag₄(L-his)(D-his)(NO₃)₂]n[5]
Yield10%[5]
Crystal System3D Network[5]

Diagram: Logic of Precursor Chirality on Product Structure

G cluster_logic Impact of Histidine Stereochemistry on Ag+ Complex Architecture precursor Histidine Precursor chiral Enantiopure (L- or D-Histidine) precursor->chiral Single Enantiomer racemic Racemic Mixture (DL-Histidine) precursor->racemic Mixture of Enantiomers product_chiral Product: Chiral Multinuclear Silver-Histidine Clusters chiral->product_chiral Leads to product_racemic Product: Achiral 3D Silver-Histidine Network racemic->product_racemic Leads to

Influence of precursor stereochemistry on final product.

Application 3: Diastereomeric Peptide Library Synthesis

In drug discovery, large libraries of related compounds are often synthesized for high-throughput screening. While the synthesis of a specific therapeutic peptide requires enantiomerically pure amino acids, using this compound in Solid-Phase Peptide Synthesis (SPPS) is a deliberate strategy to generate a pair of diastereomers for every histidine incorporated. This doubles the number of unique compounds in the library with minimal extra synthetic effort, increasing the chemical space explored for biological activity.

Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for one coupling cycle in Fmoc-SPPS. The introduction of DL-histidine follows the same procedure as for an L-amino acid, but requires an appropriate side-chain protected derivative (e.g., Fmoc-DL-His(Trt)-OH).

  • Resin Preparation : Start with a suitable Fmoc-protected amino acid pre-loaded onto a solid support resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once. This exposes the free N-terminal amine.

  • Washing : Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling :

    • In a separate tube, pre-activate the next amino acid (e.g., Fmoc-DL-His(Trt)-OH, 3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Isolation : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The product will be a 1:1 mixture of diastereomers at the histidine position.

Diagram: Generation of Diastereomers in SPPS

G cluster_spps Diastereomer Formation Using DL-Histidine in SPPS peptide Growing Peptide Chain (Resin-NH-CO-AA₁...) deprotection Fmoc Deprotection peptide->deprotection free_amine Peptide with Free Amine (Resin-NH₂-CO-AA₁...) deprotection->free_amine dl_his Add Activated Fmoc-DL-His(Trt)-OH free_amine->dl_his d_product Diastereomer 1 (...AA₁-D-His-...) dl_his->d_product Coupling of D-enantiomer l_product Diastereomer 2 (...AA₁-L-His-...) dl_his->l_product Coupling of L-enantiomer mixture 1:1 Diastereomeric Mixture d_product->mixture l_product->mixture

Use of DL-Histidine in SPPS yields a diastereomeric mixture.

References

Application Notes and Protocols for Non-Linear Optical (NLO) Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Non-Linear Optical (NLO) Materials

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds non-linearly to the electric field E of the light.[1] This phenomenon is typically observed at very high light intensities, such as those provided by lasers.[1][2] Unlike linear optics where properties like refractive index and absorption coefficient are constant, in NLO materials these properties can change depending on the light's intensity.[3] This interaction gives rise to a variety of phenomena, including frequency conversion (e.g., second-harmonic generation), all-optical switching, and optical limiting, which are foundational to many advanced photonic technologies.[2][4]

NLO materials are broadly categorized into inorganic crystals, organic molecules, and nanomaterials, each offering unique advantages for specific applications.[5] The intelligent design and synthesis of these materials have led to significant advancements in telecommunications, laser technology, biological imaging, and medicine.[6][7]

Key Applications of NLO Materials

The unique properties of NLO materials enable a wide range of applications across various scientific and technological fields.

  • Biological and Medical Imaging: NLO microscopy techniques like Second-Harmonic Generation (SHG) and Third-Harmonic Generation (THG) microscopy allow for label-free, high-resolution, three-dimensional imaging of biological tissues.[8][9][10] SHG is particularly effective for imaging ordered, non-centrosymmetric structures such as collagen fibers, muscle myosin, and microtubules.[10][11] THG microscopy is sensitive to interfaces and changes in refractive index, making it ideal for visualizing cell organelles, lipid droplets, and myelin sheaths around axons.[8][10][12] These methods offer deep tissue penetration and reduced phototoxicity compared to traditional fluorescence microscopy.[10][12]

  • Optical Limiting: Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-power laser beams.[13] The mechanism often relies on third-order NLO processes like two-photon absorption (TPA) or reverse saturable absorption (RSA), where the material's absorption coefficient increases with light intensity.[14][15]

  • All-Optical Switching: NLO materials are at the heart of all-optical switching, a technology where one light beam controls another, enabling light-based alternatives to electronic transistors.[16][17] This is based on the intensity-dependent refractive index (the optical Kerr effect), which can induce a phase shift in a light beam, allowing it to be switched on or off.[16] Such devices are critical for developing ultrafast data processing and advanced optical communication systems.[17]

  • Photodynamic Therapy (PDT): NLO materials are being explored to enhance Photodynamic Therapy, a treatment that uses a photosensitizer agent and light to destroy diseased cells.[18] A major limitation of PDT is the shallow penetration depth of visible light into biological tissue.[19] By using near-infrared (NIR) light, which penetrates deeper, NLO processes within the tissue (like SHG from collagen) or from nanoparticles can generate visible light in situ to activate the photosensitizer at the target site, overcoming this limitation.[19][20]

  • Telecommunications: In fiber-optic communications, NLO effects are crucial for creating advanced systems with high data transmission capabilities.[1][6] NLO materials enable key functions such as frequency conversion for wavelength-division multiplexing (WDM), high-speed data modulation, and optical signal processing.[1]

  • Laser Technology and Frequency Conversion: NLO crystals are fundamental components inside and outside of laser cavities for frequency conversion.[6][21] Second-harmonic generation (SHG), for example, can double the frequency of a laser's output, famously converting the infrared light from an Nd:YAG laser (1064 nm) into green light (532 nm).[22][23] Higher-order harmonic generations (THG, 4HG, 5HG) allow access to the ultraviolet and deep-UV spectral regions, which is critical for various industrial and scientific applications.[5][24]

Quantitative NLO Properties of Selected Materials

The effectiveness of an NLO material is quantified by its nonlinear susceptibilities (χ⁽²⁾, χ⁽³⁾) or related coefficients like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The following table summarizes these properties for several representative materials.

Material ClassMaterialNLO PropertyValueWavelength (nm)Notes / Reference
Inorganic Crystals β-Barium Borate (BBO)Effective SHG Coefficient (d_eff)~2.0 pm/V1064Approx. 6 times that of KDP crystal. Used for harmonic generation.[6][11][22]
Potassium Titanyl Phosphate (KTP)d_eff~3.2 pm/V1064Widely used for SHG of Nd:YAG lasers.[1][4]
Monopotassium Phosphate (KDP)d_360.46 pm/V1064A standard reference crystal for NLO measurements.[25]
Cs₂TeMo₃O₁₂ (CTM)d_eff4.6 pm/V1064Promising candidate for IR NLO applications.[4]
2D Materials Single-Layer GrapheneThird-Order Susceptibility |χ⁽³⁾|2×10⁻¹⁰ to 7×10⁻¹⁰ esu1530 - 2175Tunable with Fermi energy and photon energy.[21][26]
Single-Layer Graphene NanoribbonThird-Order Susceptibility (χ⁽³⁾)~10⁻⁷ esuNear-InfraredValue is highly dependent on ribbon width and structure.[10]
Nanomaterials Gold Nanoparticles (AuNPs, ~9 nm)Nonlinear Refractive Index (n₂)-6.2 × 10⁻⁸ cm²/W532Measured in vegetable biodiesel; thermal effect.
Gold Nanoparticles (AuNPs, 3-5 nm)Nonlinear Refractive Index (n₂)~10⁻¹⁰ cm²/W532Measured with a CW laser.[8]
Gold Nanoparticles (AuNPs, 3-5 nm)Nonlinear Absorption (β)~10⁻⁵ cm/W532Measured with a CW laser.[8]
Organic Materials N-benzyl-2-methyl-4-nitroaniline (BNA)d_3378.1 pm/V1064Organic crystal for THz-wave generation.
Pyridinium-Benzimidazole DerivativeThird-Order Susceptibility (χ⁽³⁾)up to 3.19 × 10⁻¹³ esu1064High performance attributed to strong donor-acceptor interactions.

Experimental Protocols

Protocol 1: Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the third-order susceptibility χ⁽³⁾.[22][26]

1. Principle The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam. The intensity of the beam varies as the sample moves through the focal point.

  • Closed-Aperture Z-scan: An aperture is placed before the detector to measure the intensity variations caused by nonlinear refraction (self-focusing or self-defocusing), which acts as a weak intensity-dependent lens. A pre-focal valley followed by a post-focal peak indicates a positive n₂ (self-focusing), while a peak-valley signature indicates a negative n₂ (self-defocusing).

  • Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction and measures changes in transmittance due to nonlinear absorption (e.g., two-photon absorption). A valley in the transmittance curve centered at the focus indicates induced absorption.

2. Experimental Workflow Diagram

Z_Scan_Workflow cluster_setup Optical Path cluster_control Laser Laser Source (CW or Pulsed) Lens Focusing Lens Laser->Lens Beam Sample Sample on Translation Stage Lens->Sample Focused Beam Aperture Aperture Sample->Aperture Transmitted Beam note1 Sample moves along z-axis Detector Detector Aperture->Detector note2 Closed-Aperture: Measures n₂ Open-Aperture (S=1): Measures β Computer Data Acquisition (Computer) Detector->Computer Signal Computer->Sample Controls z-position

Diagram of the Z-scan experimental workflow.

3. Instrumentation

  • Laser Source: A laser with a stable output and a Gaussian beam profile (e.g., CW laser or pulsed laser like Nd:YAG).[22]

  • Focusing Lens: To focus the laser beam onto the sample.

  • Sample Holder: Mounted on a motorized translation stage for precise movement along the z-axis.[22]

  • Aperture: A variable or fixed iris placed in the far field.

  • Detector: A photodiode or power meter to measure the transmitted light intensity.

  • Data Acquisition System: To record the detector signal as a function of the sample's z-position.

4. Protocol

  • Alignment: Align the laser beam to propagate through the center of the focusing lens, the sample path, and the detector.

  • Open-Aperture Measurement (for β):

    • Remove the aperture or open it completely (linear transmittance S=1).

    • Translate the sample through the focal region over a range of several Rayleigh lengths (e.g., from -5z₀ to +5z₀).

    • Record the normalized transmittance T(z) as a function of the sample position z.

    • The data will show a dip at z=0 if nonlinear absorption is present.

  • Closed-Aperture Measurement (for n₂):

    • Place a small aperture in front of the detector (typical linear transmittance S is between 0.1 and 0.5).

    • Repeat the translation of the sample as in the open-aperture measurement.

    • Record the normalized transmittance T(z). This curve will contain contributions from both nonlinear refraction and absorption.

  • Data Analysis:

    • Fit the open-aperture data to the appropriate theoretical formula to determine the nonlinear absorption coefficient β.

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

    • Fit the resulting curve to the theoretical formula for closed-aperture Z-scan to determine the on-axis nonlinear phase shift (ΔΦ₀) and subsequently calculate the nonlinear refractive index n₂.[26]

Protocol 2: Second/Third Harmonic Generation (SHG/THG) Microscopy

SHG and THG microscopy are label-free imaging modalities that provide contrast based on the intrinsic properties of the sample, making them ideal for studying cells and tissues without external dyes.[9][10]

1. Principle

  • Second-Harmonic Generation (SHG): A second-order NLO process where two photons of frequency ω are converted into a single photon of frequency 2ω (half the wavelength).[10][11] SHG occurs only in materials that lack a center of inversion (non-centrosymmetric), such as collagen, myosin, and microtubules.[10]

  • Third-Harmonic Generation (THG): A third-order NLO process where three photons of frequency ω are converted into a single photon of frequency 3ω (one-third the wavelength).[8][10] THG signals are generated at interfaces where there is a change in the refractive index or the third-order susceptibility, such as at cell membranes or lipid bodies.[12]

2. Experimental Workflow Diagram

SHG_THG_Workflow cluster_path Microscope Setup cluster_control Laser Ultrafast Laser (e.g., Ti:Sapphire) Scanner Scanning Mirrors (x-y) Laser->Scanner Pulsed Beam (ω) Microscope Microscope Objective Scanner->Microscope Sample Biological Sample on Stage (z) Microscope->Sample Focused Beam Collection Collection Objective/Condenser Sample->Collection Generated Signal (2ω or 3ω) note1 SHG Signal: Generated from non-centrosymmetric structures (e.g., collagen). note2 THG Signal: Generated from interfaces and refractive index heterogeneities. Filter Optical Filter(s) (Blocks fundamental ω) Collection->Filter Detector Detector (PMT) Filter->Detector Computer Image Reconstruction (Computer) Detector->Computer Signal Computer->Scanner Raster Scan Computer->Sample Z-stack

Diagram of a typical SHG/THG laser scanning microscope.

3. Instrumentation

  • Laser Source: An ultrafast pulsed laser, typically a Ti:Sapphire laser or an OPO system, providing high peak power in the near-infrared (NIR) range (e.g., 800-1300 nm).[9][10]

  • Scanning System: Galvanometer-based mirrors to scan the laser focus across the sample in the x-y plane.[9]

  • Microscope: An inverted or upright microscope frame.

  • Objective Lens: A high numerical aperture (NA) objective to tightly focus the laser beam into the sample.

  • Collection Optics: A condenser or objective to collect the forward-scattered SHG/THG signal. For thick tissues, back-scattered signals can also be collected through the excitation objective.

  • Filters: A set of optical filters to specifically block the fundamental laser wavelength and transmit only the desired harmonic signal (e.g., a bandpass filter centered at 400 nm for an 800 nm excitation).[9]

  • Detector: A sensitive detector, such as a photomultiplier tube (PMT), for photon counting.[9]

  • Image Reconstruction Software: To assemble the point-by-point signal intensity into a 2D or 3D image.

4. Protocol

  • Sample Preparation: Prepare the biological sample (e.g., tissue slice, cell culture) on a microscope slide or dish. No labeling is required.

  • System Setup:

    • Select an excitation wavelength that maximizes signal generation and minimizes sample damage. For THG, wavelengths longer than 1200 nm are often used so the signal falls in the visible range.[10]

    • Insert the appropriate filters in the detection path to isolate the SHG or THG signal.

  • Imaging:

    • Place the sample on the microscope stage and bring the structure of interest into focus.

    • Set the laser power to a level sufficient for signal generation but below the threshold for photodamage.

    • Initiate the raster scan of the focal spot across the desired field of view. The detector acquires the signal intensity at each pixel.

    • For 3D imaging, acquire a series of x-y images at different focal planes by moving the objective or stage along the z-axis (a "z-stack").

  • Image Processing and Analysis:

    • The software reconstructs the final 2D or 3D image from the collected pixel intensities.

    • If performing multimodal imaging (e.g., simultaneous SHG and two-photon fluorescence), use separate detection channels with appropriate filters for each signal.[11]

    • Analyze images to quantify structural features, such as collagen fiber orientation or cell morphology.

References

Application Notes and Protocols for Studying the Modulation of Apoptosis in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally modulating apoptosis in cell lines. Detailed protocols for key assays are included, along with data presentation guidelines and visual representations of signaling pathways and experimental workflows.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for eliminating unwanted or damaged cells, playing a vital role in development, tissue homeostasis, and immunity.[1][2] The dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[3][4] The study of apoptosis modulation in cell lines is therefore fundamental for basic research and the development of novel therapeutics.[4][5]

Apoptosis is primarily executed through two major signaling cascades: the extrinsic and intrinsic pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of apoptosis.[6][7][8][9]

  • The Extrinsic (Death Receptor) Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors on the cell surface.[10][11][12] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[10][13]

  • The Intrinsic (Mitochondrial) Pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6][12][14] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane.[15][16][17][18] The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of initiator caspase-9.[7][13][18]

Key Methods for Inducing Apoptosis in Cell Lines

The controlled induction of apoptosis is a prerequisite for studying its modulation. Apoptosis can be triggered in cultured cells through various biological and chemical stimuli.[1][19]

Biological Induction:

  • Death Receptor Ligation: Activation of death receptors like Fas or TNF receptors using their respective ligands or agonistic antibodies can induce apoptosis in receptor-bearing cells.[1][20]

Chemical Induction:

  • A variety of chemical compounds can induce apoptosis by causing cellular stress, such as DNA damage.[20] Common inducers include:

    • Staurosporine: A potent protein kinase inhibitor.

    • Camptothecin: A topoisomerase I inhibitor that causes DNA damage.[21]

    • Etoposide: A topoisomerase II inhibitor.

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA.[20]

Core Assays for Detecting and Quantifying Apoptosis

Several well-established assays are used to detect and quantify apoptosis in cell lines, each targeting different hallmarks of the apoptotic process.[12][22][23][24]

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.[25]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[2][] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[2] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][28]

Caspase Activity Assays

These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[29]

  • Principle: These assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule, either a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[30] When the substrate is cleaved by active caspases in apoptotic cell lysates, the reporter molecule is released and can be quantified by measuring fluorescence or absorbance, respectively.[31] Luminescent assays are also available, where caspase cleavage of a substrate releases a substrate for luciferase, generating light.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[32][33]

  • Principle: During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl ends.[32] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto these free 3'-OH ends of fragmented DNA.[34] The incorporated label can then be detected by fluorescence microscopy, flow cytometry, or colorimetric methods.[34][35]

Data Presentation

Quantitative data from apoptosis assays should be summarized in clearly structured tables to facilitate easy comparison between different experimental conditions.

Table 1: Example Data from Annexin V/PI Flow Cytometry Assay

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control94.8 ± 2.52.8 ± 0.62.4 ± 0.7
Compound X (1 µM)75.6 ± 4.315.1 ± 2.29.3 ± 1.8
Compound X (10 µM)42.3 ± 5.138.9 ± 3.518.8 ± 2.9
Staurosporine (1 µM)25.7 ± 3.955.4 ± 4.718.9 ± 3.1

Table 2: Example Data from Caspase-3/7 Activity Assay (Luminescence)

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Untreated
Untreated Control1,520 ± 1501.0
Vehicle Control1,610 ± 1801.1
Compound Y (5 µM)8,950 ± 7505.9
Compound Y (20 µM)25,400 ± 2,10016.7
Camptothecin (10 µM)32,800 ± 2,90021.6

Table 3: Example Data from TUNEL Assay (Flow Cytometry)

TreatmentTUNEL-Positive Cells (%)
Untreated Control1.8 ± 0.4
Vehicle Control2.1 ± 0.5
Compound Z (100 nM)25.7 ± 3.2
Compound Z (500 nM)68.3 ± 5.9
Etoposide (50 µM)85.4 ± 6.7

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a clear understanding of apoptosis modulation studies.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation (FADD, TRADD) DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 activates Bid Bid Caspase8->Bid cleaves Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis tBid tBid Mitochondria Mitochondria tBid->Mitochondria links to Intrinsic Pathway

Caption: The Extrinsic Apoptosis Signaling Pathway.

Intrinsic_Apoptosis_Pathway Stress Intracellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family Proteins Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Procaspase37 Procaspase-3, -7 Caspase9->Procaspase37 activates Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The Intrinsic Apoptosis Signaling Pathway.

AnnexinV_PI_Workflow Start Start: Cell Culture with Treatment Harvest Harvest Cells Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at Room Temp in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Data Analysis (Viable, Apoptotic, Necrotic) Analyze->End

Caption: Experimental Workflow for Annexin V/PI Staining.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cultured Cells

This protocol describes a general method for inducing apoptosis using a chemical inducer.

Materials:

  • Cultured cells (e.g., Jurkat, HeLa)

  • Complete culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Tissue culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at an appropriate density in tissue culture plates or flasks and allow them to attach overnight (for adherent cells).

  • Prepare a stock solution of the apoptosis-inducing agent in the appropriate solvent.

  • On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the apoptosis inducer.

  • For the negative control, treat cells with medium containing an equivalent amount of the vehicle.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for downstream analysis using one of the apoptosis detection methods described below.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest the cells, including any floating cells in the medium, and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[25]

  • Wash the cells twice with cold PBS, centrifuging between washes.[25][36]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[37]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[37]

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[28]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[36]

  • Add 10 µL of PI staining solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[36]

  • Analyze the samples by flow cytometry within one hour.[36]

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • White-walled multiwell plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled multiwell plate and treat them with the desired compounds as described in Protocol 1.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[29]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.

  • Measure the luminescence of each sample using a luminometer.

Protocol 4: TUNEL Assay (Fluorescence Microscopy)

Materials:

  • Treated and control cells grown on coverslips or in chamber slides

  • PBS

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • 0.1% Triton™ X-100 in PBS (Permeabilization Buffer)

  • TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, wash the cells twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.[38]

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes at room temperature.[32][35]

  • Wash the cells twice with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[32][34]

  • Wash the cells three times with PBS to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

References

Troubleshooting & Optimization

How to prevent caking of DL-Histidine monohydrochloride monohydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the caking of DL-Histidine monohydrochloride monohydrate powder, ensuring the quality and usability of the product in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is powder caking and why is it a problem for this compound?

A1: Powder caking is the unwanted agglomeration of individual particles into solid lumps or masses.[1][2] For this compound, a hydrophilic crystalline powder, caking can lead to significant issues in laboratory and manufacturing settings.[3][4] These problems include inaccurate weighing, poor dissolution rates, and non-uniform concentration in solutions, all of which can compromise experimental results and product quality.

Q2: What are the primary causes of caking in this compound powder?

A2: The primary causes of caking are rooted in the powder's intrinsic properties and its interaction with the surrounding environment. Key factors include:

  • Moisture Content: As a hygroscopic material, this compound readily absorbs moisture from the air, which can lead to the formation of liquid bridges between particles, promoting caking.[1][2][5]

  • Temperature: Temperature fluctuations can cause moisture migration within the powder, creating localized areas of high moisture and increasing the likelihood of caking.[1][6][7] One study identified that caking of L-histidine monohydrochloride monohydrate specifically occurs at elevated temperatures (70°C) and high relative humidity (80%).[8]

  • Particle Size and Shape: Powders with smaller, finer particles have a larger surface area, increasing their susceptibility to moisture absorption and inter-particle forces, which contributes to caking.[1][5] Research has shown that smaller crystal sizes of L-histidine monohydrochloride monohydrate lead to more severe caking.[8]

  • Storage Conditions: Prolonged storage, especially under pressure (e.g., at the bottom of a large container), can consolidate the powder and increase particle-to-particle contact, leading to caking.[2][6]

Q3: How can I prevent caking of my this compound powder during storage?

A3: To prevent caking, it is crucial to control the storage environment and handling of the powder.

  • Control Humidity: Store the powder in a tightly sealed container in a desiccator or a controlled low-humidity environment. The use of desiccants within the storage container is also recommended.[5]

  • Maintain a Stable Temperature: Store the powder in a temperature-controlled environment, avoiding significant fluctuations.

  • Proper Packaging: Use moisture-resistant packaging. For larger quantities, consider repackaging into smaller, well-sealed containers to minimize exposure of the entire batch to ambient conditions each time it is used.[5]

  • First-In, First-Out (FIFO): Use older stock first to minimize the effects of long-term storage.

Q4: Are there any formulation or processing strategies to reduce the caking tendency of this compound?

A4: Yes, modifications during the manufacturing process can significantly impact the powder's propensity to cake. A key strategy is to control the crystal size. A study on L-histidine monohydrochloride monohydrate demonstrated that increasing the crystal size by decreasing the cooling rate during the crystallization process is an effective method to prevent lump formation.[8] Additionally, the use of anti-caking agents like silicon dioxide or magnesium stearate can be considered, though their compatibility with the final application must be verified.[5]

Troubleshooting Guide: Caked this compound

If you encounter caked this compound, follow these steps to assess and potentially salvage the material.

start Caked DL-Histidine Monohydrochloride Monohydrate Encountered check_severity Assess Severity of Caking start->check_severity is_mild Mildly Caked? (Friable lumps) check_severity->is_mild mild_action Action: Gently break up lumps with a sterile spatula. Sieve if necessary. is_mild->mild_action Yes is_severe Severely Caked? (Hard, solid mass) is_mild->is_severe No investigate Investigate Root Cause mild_action->investigate severe_action Action: Consider disposal if homogeneity cannot be guaranteed. If proceeding, grind carefully and test for solubility and purity. is_severe->severe_action Yes is_severe->investigate No severe_action->investigate check_storage Review Storage Conditions: - Humidity levels - Temperature fluctuations - Container seal investigate->check_storage check_handling Review Handling Procedures: - Exposure time to ambient air - FIFO inventory management investigate->check_handling implement_capa Implement Corrective and Preventive Actions (CAPA) check_storage->implement_capa check_handling->implement_capa capa_actions - Store in desiccator - Use smaller containers - Monitor environment - Refine handling SOPs implement_capa->capa_actions

Caption: Troubleshooting workflow for caked powder.

Quantitative Data Summary

The following table summarizes the impact of crystal size on the caking of L-Histidine monohydrochloride monohydrate at 70°C and 80% relative humidity, based on a published study.[8]

Crystal Size (µm)Lump Production Ratio (%)Breakable Ratio (%)Caking Observation
< 12599.824.9Severe Caking
500-10000-No Lump Formation

Experimental Protocols

To quantitatively assess the caking potential and flowability of this compound powder, the following methodologies can be employed.

Protocol for Measuring Caking Tendency using a Powder Rheometer

Objective: To quantify the caking tendency of the powder by measuring the change in Basic Flowability Energy (BFE) after consolidation.[6][7]

Apparatus: Powder Rheometer

Methodology:

  • Baseline Measurement:

    • Load a defined volume of the "fresh," free-flowing powder into the instrument's vessel.

    • Perform a baseline BFE test. This involves rotating a blade through the powder at a specific speed and measuring the energy required.[6][7]

  • Sample Conditioning (Consolidation):

    • Subject the powder sample to controlled conditions that mimic storage, such as elevated humidity and temperature, for a specified duration.

    • Alternatively, apply a defined consolidation stress to the powder column to simulate pressure during storage.

  • Post-Consolidation Measurement:

    • After the conditioning period, repeat the BFE measurement on the consolidated powder sample.

  • Data Analysis:

    • Compare the BFE values before and after consolidation. A significant increase in BFE indicates a higher degree of caking and reduced flowability.[7]

cluster_prep Preparation & Consolidation cluster_measurement Measurement & Analysis A Place Powder in Mold B Apply Consolidation Pressure (Controlled Temp/Humidity) A->B C Remove Formed Powder Cake B->C D Measure Fracture Force (Uni-axial Strength) C->D E Analyze Strength Data D->E

References

Technical Support Center: Optimizing DL-Histidine Buffer for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using DL-Histidine buffers for protein stability experiments.

Frequently Asked Questions (FAQs)

Q1: Why is histidine a commonly used buffer for protein formulations?

Histidine is widely used in biopharmaceutical formulations because it effectively stabilizes therapeutic proteins, such as monoclonal antibodies (mAbs).[1] Its imidazole side chain has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2] This buffering capacity is critical for preventing pH-sensitive protein degradation pathways like aggregation and hydrolysis.[1] Additionally, histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions, and it can inhibit aggregation by interacting with the protein surface to shield hydrophobic patches.[1][3][4][5][6]

Q2: What is the optimal pH range for a histidine buffer to ensure protein stability?

The optimal pH for a protein formulation is specific to each protein and must be determined experimentally.[7] However, for many monoclonal antibodies, a slightly acidic pH range of 5.5 to 6.5 is often optimal for stability, minimizing both physical aggregation and chemical degradation.[7] Studies have shown maximum protein stability for some antibodies between pH 5.5 and 6.0 in a histidine buffer.[8] The effective buffering range for histidine is generally considered to be between pH 5.5 and 7.0.[9]

Q3: How does pH deviation from the optimal range affect protein stability in a histidine buffer?

Deviating from a protein's optimal pH range can significantly impact its stability. Changes in pH alter the charge on amino acid residues, which can disrupt the intricate network of bonds that maintain the protein's three-dimensional structure.[7] This can lead to protein unfolding and subsequent aggregation, a common degradation pathway.[7] Suboptimal pH can also accelerate chemical degradation processes such as deamidation and oxidation.[7] Proteins are often least soluble at their isoelectric point (pI), so formulating at a pH away from the pI is a common strategy to prevent aggregation.[10]

Q4: Are there differences in protein stabilization between D-Histidine and L-Histidine?

While L-histidine is the naturally occurring and more commonly used isomer, emerging research suggests that the chirality of histidine can influence its interaction with proteins.[1] D-histidine may offer unique stabilizing properties. For instance, one study found that a monoclonal antibody had a greater number of interaction sites for D-histidine compared to L-histidine, potentially leading to enhanced shielding of hydrophobic regions and a greater reduction in aggregation.[1] However, these interactions could also induce conformational changes, making empirical evaluation of both isomers essential during formulation development.[1]

Q5: What are common analytical techniques to measure protein stability in a histidine buffer?

Several analytical techniques are used to assess protein stability. Common methods include:

  • Size Exclusion Chromatography (SEC): To detect and quantify soluble aggregates (e.g., dimers, trimers, and higher-order species).[11]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic radius and polydispersity of proteins, providing an indication of aggregation.[1][12]

  • Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting temperature (Tm) of a protein.[12][13]

  • Circular Dichroism (CD) Spectroscopy: To probe for changes in the secondary structure of the protein.[12]

  • Ion-Exchange Chromatography (IEX): To detect chemical modifications that alter the protein's charge, such as deamidation.[11]

Troubleshooting Guides

Problem: My protein is aggregating in the DL-Histidine buffer.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of your buffer may be too close to the isoelectric point (pI) of your protein, where it is least soluble.

    • Solution: Adjust the pH of the buffer. If the pI is greater than the buffer pH, try lowering the pH by one unit. Conversely, if the pI is less than the buffer pH, try raising it by one unit.[10] A pH screening study is recommended to find the optimal pH for your specific protein. For many antibodies, a pH between 5.5 and 6.5 is a good starting point.[7]

  • High Protein Concentration: Proteins are more prone to aggregation at high concentrations.[10]

    • Solution: If possible, work with a lower protein concentration. If a high concentration is necessary, consider adding stabilizing excipients.

  • Buffer Concentration and Ionic Strength: The concentration of the buffer and the overall ionic strength of the solution can influence protein-protein interactions.

    • Solution: Experiment with different concentrations of the histidine buffer (e.g., 10 mM to 50 mM). You can also adjust the ionic strength by adding salts like NaCl, but be aware that this can either stabilize or destabilize the protein depending on the specific interactions.[10][12]

  • Temperature Stress: Exposure to elevated temperatures or freeze-thaw cycles can induce aggregation.

    • Solution: Ensure proper storage conditions for your protein. For long-term storage, -80°C is often recommended over 4°C.[10] The addition of cryoprotectants like sucrose or arginine can help stabilize the protein during freeze-thaw cycles.[8][14]

  • Presence of Other Excipients: Other components in the formulation might be contributing to instability.

    • Solution: Systematically evaluate the effect of each excipient. Sometimes, the addition of stabilizers like arginine, sucrose, or polysorbates can significantly reduce aggregation.[8][14] For example, arginine has been shown to suppress protein aggregation.[15]

Data Presentation

Table 1: Properties of Histidine Buffer

PropertyValueReference
pKa of Imidazole Side Chain~6.0[1][2]
Effective Buffering RangepH 5.5 - 7.4[1]
Other pKa values1.80, 9.34[16]

Table 2: Example of a Monoclonal Antibody Formulation with Histidine Buffer

ComponentConcentrationPurposeReference
Anti-PD-1 Antibodyup to 100 mg/mLActive Pharmaceutical Ingredient[8]
L-Histidine Buffer10 mMBuffering Agent[8]
Sucrose9% (w/v)Stabilizer/Cryoprotectant[8]
Polysorbate 800.2% (w/v)Surfactant (prevents surface-induced aggregation)[8]
pH6.0Optimal pH for stability[8]

Experimental Protocols

Protocol 1: Preparation of DL-Histidine Buffer (e.g., 10 mM, pH 6.0)

Materials:

  • DL-Histidine

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Purified water

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh DL-Histidine: For a 1 L solution of 10 mM histidine, weigh out the appropriate amount of DL-Histidine.

  • Dissolve: Add the DL-Histidine to approximately 800 mL of purified water in a beaker with a stir bar. Stir until fully dissolved.

  • Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add small volumes of HCl or NaOH to titrate the solution to the target pH of 6.0.[17]

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add purified water to bring the final volume to 1 L.

  • Sterilization: Sterile filter the buffer solution using a 0.22 µm filter into a sterile container.

Protocol 2: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight (HMW) species (aggregates) in a protein sample.[1]

Procedure:

  • System Preparation: Equilibrate the SEC-HPLC system with the mobile phase (often the formulation buffer itself) until a stable baseline is achieved.

  • Sample Preparation: Prepare the protein sample in the desired histidine buffer formulation. A control sample at time zero (t0) should be analyzed immediately after preparation.

  • Injection: Inject a defined volume of the protein sample onto the SEC column.

  • Elution: The proteins will separate based on their size. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection: Monitor the elution profile using a UV detector, typically at 280 nm.

  • Data Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregates in the sample. Compare results from samples subjected to stress conditions (e.g., elevated temperature) to the t0 control. A slower rate of increase in HMW species indicates better stability.[1]

Protocol 3: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal denaturation temperature (Tm) of a protein, which is an indicator of its conformational stability.[1][12]

Procedure:

  • Sample and Reference Preparation: Prepare the protein sample in the histidine buffer. Prepare a matching reference sample containing only the buffer.

  • Loading: Load the protein sample and the reference buffer into the DSC sample and reference cells, respectively.

  • Temperature Scan: Heat both cells at a constant rate over a defined temperature range (e.g., 20°C to 100°C). The instrument measures the heat required to maintain the sample and reference at the same temperature.

  • Data Acquisition: The instrument records the differential heat capacity as a function of temperature. An endothermic peak is observed as the protein unfolds.

  • Data Analysis: The midpoint of the unfolding transition peak is determined as the melting temperature (Tm). A higher Tm indicates greater conformational stability.[1][12]

Visualizations

experimental_workflow cluster_analysis Stability Indicating Assays prep Prepare Protein Stock and Buffer Variants (different pH) exchange Buffer Exchange (e.g., Dialysis, TFF) prep->exchange stress Apply Stress Conditions (Thermal, Mechanical, Freeze-Thaw) exchange->stress t0_analysis Analyze Time-Zero (t0) Control Samples exchange->t0_analysis stressed_analysis Analyze Stressed Samples stress->stressed_analysis compare Compare Results & Identify Optimal pH t0_analysis->compare sec SEC-HPLC (% Aggregates) t0_analysis->sec stressed_analysis->compare stressed_analysis->sec dls DLS (Size, PDI) dsc DSC (Tm) troubleshooting_workflow start Protein Aggregation Observed in Histidine Buffer check_ph Is pH optimal? (far from pI) start->check_ph adjust_ph Perform pH Screening Study (e.g., pH 5.5 - 7.0) check_ph->adjust_ph No check_conc Is protein concentration > 50 mg/mL? check_ph->check_conc Yes end Re-evaluate Stability adjust_ph->end lower_conc Lower concentration or add stabilizing excipients (e.g., Arginine, Sucrose) check_conc->lower_conc Yes check_temp Are storage/handling conditions appropriate? check_conc->check_temp No lower_conc->end adjust_temp Optimize temperature. Add cryoprotectants for freeze-thaw cycles. check_temp->adjust_temp No check_temp->end Yes adjust_temp->end stabilization_mechanisms histidine Histidine buffering Buffering Capacity (pH 5.5 - 7.4) histidine->buffering antioxidant Antioxidant Activity histidine->antioxidant shielding Surface Interaction histidine->shielding stability Enhanced Protein Stability buffering->stability sub_buffering Prevents pH-induced Degradation buffering->sub_buffering antioxidant->stability sub_antioxidant Scavenges ROS Chelates Metal Ions antioxidant->sub_antioxidant shielding->stability sub_shielding Shields Hydrophobic Patches shielding->sub_shielding

References

Troubleshooting Solubility Issues with DL-Histidine Monohydrochloride Monohydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving complete dissolution of DL-Histidine monohydrochloride monohydrate is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: My this compound is not dissolving completely in water at room temperature. What are the possible reasons?

Several factors can lead to incomplete dissolution:

  • Saturation: You might be attempting to prepare a solution that is above the solubility limit at the current temperature.[1]

  • Insufficient Mixing: The powder may not have been adequately dispersed and agitated in the solvent.[1]

  • Slow Dissolution Rate: Sometimes, the dissolution process can be slow, requiring more time and agitation.[1]

  • Compound Purity: Impurities in either the this compound or the solvent can negatively impact solubility.[1]

Q3: Why has my this compound solution become cloudy or formed a precipitate?

Cloudiness or precipitation after initial dissolution can be caused by:

  • Temperature Fluctuations: A decrease in temperature can cause the compound to precipitate out of a solution that is near its saturation point.[1]

  • pH Nearing the Isoelectric Point (pI): The solubility of histidine is at its minimum near its isoelectric point (pI), which is approximately 7.6 for the free amino acid.[1] The hydrochloride salt will create an acidic solution, but changes in the buffer system could shift the pH closer to the pI.

  • "Salting-Out" Effect: High concentrations of other salts in your buffer system can decrease the solubility of the histidine salt.[1]

Q4: Can I heat the solution to aid dissolution?

Yes, gently warming the solution to 30-40°C can help increase the rate of dissolution and the overall solubility.[1] However, it is crucial to avoid prolonged or excessive heating, as this can lead to the degradation of the amino acid.[1]

Q5: How does the choice of buffer impact solubility?

The buffer system can significantly affect solubility due to its pH and ionic composition. It is often recommended to first prepare a concentrated stock solution of this compound in purified water and then dilute it into your final buffer.[1] This approach can help circumvent solubility issues that might arise from direct dissolution in a complex buffer matrix.[1]

Solubility Data

The following tables summarize the solubility of different forms of histidine in water. This data can be used as a reference when preparing solutions of this compound.

Temperature (°C)L-Histidine (mg/g water)DL-Histidine (mg/g water)
20~42~14
30~55~20
40~75~28
50~100~40

Data adapted from available research on L-Histidine and DL-Histidine solubility.[1]

SolventL-Histidine Hydrochloride Monohydrate Solubility
Water50 mg/mL
Water149.55 g/L (at 20°C)

Data for L-Histidine hydrochloride monohydrate, which is expected to have similar solubility to the DL- form.[1]

Troubleshooting Guide

If you are encountering issues with dissolving this compound, follow this systematic approach to identify and resolve the problem.

Problem: Undissolved particles remain in the solution.

Possible CauseSuggested Solution
Insufficient Mixing Continue to stir or vortex the solution for an extended period. For larger volumes, the use of a magnetic stirrer is recommended to ensure uniform mixing.[1]
Solution is Saturated Increase the volume of the solvent to lower the concentration. Refer to the solubility data tables to ensure you are within the solubility limits for the given temperature.[1]
Slow Dissolution Rate Gently warm the solution to 30-40°C while continuously stirring. An ultrasonic bath can also be used to facilitate the dissolution process.[1]

Problem: The solution is cloudy or a precipitate has formed.

Possible CauseSuggested Solution
Temperature Drop Gently warm the solution while stirring until the precipitate redissolves. Ensure the solution is stored at a constant temperature to prevent re-precipitation.[1]
pH is Near the Isoelectric Point If your experimental conditions allow, adjust the pH of the solution. Moving the pH further away from the isoelectric point (pI ≈ 7.6) by making it more acidic or more basic will generally increase solubility.[1]
High Ionic Strength ("Salting-out") Try preparing a more concentrated stock solution in water first, and then dilute it into your final buffer. Alternatively, consider using a different buffer system or lowering the salt concentration in your current buffer.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in Water

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound

  • Deionized or distilled water

  • Sterile conical tube or bottle

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm sterile filter (for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of water to achieve a final concentration of 100 mg/mL.

  • Mixing: Stir or vortex the solution until the solid is completely dissolved. If dissolution is slow, gentle warming (30-40°C) or sonication can be applied.[1]

  • Cooling: Once fully dissolved, allow the solution to cool to room temperature.

  • Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at 2-8°C.[1]

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a step-by-step decision-making process for troubleshooting common solubility problems with this compound.

G cluster_0 Start Start: Undissolved Solid or Precipitate CheckMixing Is mixing adequate? (e.g., vortexing, magnetic stirring) Start->CheckMixing IncreaseMixing Increase mixing time and intensity CheckMixing->IncreaseMixing No CheckConcentration Is the concentration below the saturation point? CheckMixing->CheckConcentration Yes IncreaseMixing->CheckMixing DiluteSolution Add more solvent to dilute CheckConcentration->DiluteSolution No ApplyHeat Gently warm solution (30-40°C) with stirring CheckConcentration->ApplyHeat Yes DiluteSolution->CheckConcentration CheckpH Is the pH near the isoelectric point (pI ~7.6)? ApplyHeat->CheckpH Still not dissolved Success Solution is clear and stable ApplyHeat->Success Dissolved AdjustpH Adjust pH away from pI CheckpH->AdjustpH Yes CheckIonicStrength Is the buffer high in salt concentration? CheckpH->CheckIonicStrength No AdjustpH->Success ModifyBuffer Prepare stock in water first or reduce salt concentration CheckIonicStrength->ModifyBuffer Yes Failure Consult further technical support CheckIonicStrength->Failure No ModifyBuffer->Success

A decision tree for troubleshooting solubility issues.

Experimental Workflow for Solubility Determination

This diagram outlines a general workflow for preparing and assessing the solubility of this compound solutions.

G cluster_1 Start Start: Prepare Solution Weigh Weigh this compound Start->Weigh AddSolvent Add Solvent (e.g., Water) Weigh->AddSolvent Mix Mix Thoroughly (Stir/Vortex) AddSolvent->Mix Observation Visually Inspect for Undissolved Solids Mix->Observation Troubleshoot Proceed to Troubleshooting Workflow Observation->Troubleshoot Incomplete Dissolution ClearSolution Solution is Clear Observation->ClearSolution Complete Dissolution Application Proceed to Experimental Application ClearSolution->Application

A general workflow for solution preparation.

References

Impact of temperature and humidity on DL-Histidine monohydrochloride monohydrate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DL-Histidine monohydrochloride monohydrate, focusing on the impact of temperature and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid this compound?

A1: The primary stability concerns for solid this compound are physical instability, specifically hygroscopicity and caking, and chemical degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture uptake can lead to caking, where the crystalline powder forms lumps or aggregates, affecting its physical properties and handling.[1] At elevated temperatures and humidity, chemical degradation can also occur.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a well-closed container, protected from moisture and high temperatures. Based on available data for the L-enantiomer, which is expected to have similar physical properties, storage at controlled room temperature and low relative humidity is recommended to prevent caking and potential degradation.

Q3: What happens to the material at high temperature and humidity?

A3: At elevated temperature and humidity, this compound is prone to caking. A study on the L-enantiomer demonstrated that significant caking occurs at 70°C and 80% relative humidity (RH), even with a moisture content of less than 0.1%.[1] This process involves the removal of fine crystals and the growth of intermediate-sized crystals, leading to an increase in the mean particle size.[1] High temperature and humidity can also accelerate chemical degradation.

Q4: What is a potential degradation product of histidine under stress conditions?

A4: A known degradation product of histidine is trans-urocanic acid.[2] This degradation can be influenced by various factors, including temperature, humidity, and the presence of contaminants.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Caking or Clumping of Powder Exposure to high humidity and/or temperature. The material is hygroscopic.Store the material in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. For future experiments, handle the material in a glove box with controlled humidity if possible.
Inconsistent Analytical Results (e.g., HPLC Assay) Sample degradation due to improper storage or handling. Incomplete dissolution of caked material.Re-evaluate storage conditions. Use a fresh, properly stored sample. If caking is observed, ensure complete dissolution before analysis, which may require sonication.
Appearance of a New Peak in Chromatogram Chemical degradation of the histidine molecule.The new peak could correspond to a degradation product such as trans-urocanic acid.[2] Further characterization of the new peak using techniques like mass spectrometry is recommended. Review the storage and experimental conditions to identify potential stressors.
Difficulty in Handling and Weighing Static electricity or moisture uptake leading to poor flowability.Use an anti-static weighing dish. Handle the material in a low-humidity environment. If moisture uptake is suspected, drying the material under vacuum at a mild temperature may be considered, though this should be done with caution to avoid altering the monohydrate form.

Quantitative Data Summary

The following table summarizes the key quantitative data found regarding the physical stability of L-Histidine monohydrochloride monohydrate, which is expected to be a good indicator for the DL-form.

ParameterConditionObservationReference
Caking 70°C and 80% RHSignificant caking observed, with a 99.8% lump production ratio for crystals <125 µm.[1]
Particle Size 70°C and 80% RHMean particle size increased from 435.7 to 475.1 μm due to caking.[1]

Experimental Protocols

Solid-State Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various temperature and humidity conditions.

1. Materials and Equipment:

  • This compound

  • Controlled temperature and humidity stability chambers

  • Glass vials with airtight seals

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Karl Fischer titrator for moisture content analysis

  • Powder X-ray Diffractometer (PXRD) for solid-form analysis

2. Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of this compound into individual glass vials for each time point and condition.

  • Initial Analysis (Time 0): Analyze the initial sample for:

    • Appearance (visual inspection)

    • Assay and purity (by HPLC)

    • Moisture content (by Karl Fischer titration)

    • Solid form (by PXRD)

  • Stability Storage: Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a stress condition like 70°C/80% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis at Each Time Point: At each time point, analyze the samples for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data to assess any changes in appearance, assay, purity, moisture content, and solid form.

HPLC Method for Assay and Purity
  • Mobile Phase: A gradient of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Column: C18 reverse-phase column.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Standard Preparation: Prepare a standard solution of known concentration of this compound in a suitable solvent (e.g., water or mobile phase).

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_initial Initial Analysis (T=0) cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_evaluation Data Evaluation Sample This compound Sample Vials Weigh into Vials Sample->Vials Initial_Analysis Appearance, Assay (HPLC), Moisture (KF), Solid Form (PXRD) Vials->Initial_Analysis Storage_Conditions Store at various Temp/Humidity Conditions Vials->Storage_Conditions Data_Evaluation Compare results to T=0 to assess stability Time_Points Pull Samples at Predetermined Time Points Storage_Conditions->Time_Points Time_Point_Analysis Repeat Initial Analysis Time_Points->Time_Point_Analysis Time_Point_Analysis->Data_Evaluation logical_relationship cluster_stressors Stress Factors cluster_compound Compound cluster_effects Potential Effects cluster_degradation_product Degradation Product Temp Increased Temperature Histidine DL-Histidine Monohydrochloride Monohydrate Temp->Histidine Humidity Increased Humidity Humidity->Histidine Caking Physical Instability (Caking/Clumping) Histidine->Caking Degradation Chemical Instability (Degradation) Histidine->Degradation Urocanic_Acid trans-Urocanic Acid Degradation->Urocanic_Acid

References

How to remove HCl and water from L-histidine hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of hydrochloric acid (HCl) and water from L-histidine hydrochloride monohydrate to obtain the L-histidine free base.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the hydrochloride and water from L-histidine hydrochloride monohydrate?

A1: L-histidine is often supplied as a hydrochloride salt to enhance its stability and solubility in water.[1] However, for specific applications such as drug formulation, peptide synthesis, and cell culture, the presence of chloride ions can be detrimental.[1] Chloride ions may interfere with biological assays, affect the stability of the final product, or be incompatible with other formulation components.[1] The removal of water is crucial for applications requiring anhydrous conditions or for accurate weight-based measurements of the free base.

Q2: What are the primary methods for removing HCl and water from L-histidine hydrochloride monohydrate?

A2: The two most common and effective methods for removing the hydrochloride to yield the L-histidine free base are:

  • Neutralization and Precipitation: This technique involves dissolving the L-histidine hydrochloride in water and adding a base to neutralize the HCl. Adjusting the pH to the isoelectric point of L-histidine (approximately 7.6) minimizes its solubility, causing the free base to precipitate.[1][2]

  • Ion Exchange Chromatography (IEX): This chromatographic technique separates L-histidine from chloride ions using a charged stationary phase (resin).[1]

The removal of water is typically achieved through drying the final product under vacuum.[1]

Q3: How do I choose the most suitable method for my experiment?

A3: The choice of method depends on several factors, including the desired purity of the final product, the scale of the purification, and the available laboratory equipment.[1] Neutralization and precipitation is a relatively simple and scalable method suitable for many applications. Ion Exchange Chromatography can offer higher purity by more effectively removing other ions, but it may be more complex and less scalable.

Troubleshooting Guides

Neutralization and Precipitation
IssuePotential CauseRecommended Solution
Low Yield of Precipitated L-Histidine The pH was not optimally adjusted to the isoelectric point.Carefully monitor the pH during the addition of the base, ensuring it reaches the isoelectric point of L-histidine (~pH 7.6) for maximum precipitation.[2]
Excessive water was used for dissolution.Use the minimum amount of deionized water necessary to dissolve the L-histidine hydrochloride to create a more concentrated solution, which favors precipitation.[1]
High Salt Content in the Final Product Inadequate washing of the precipitate.Thoroughly wash the filtered precipitate with multiple small portions of a cold anti-solvent such as methanol or ethanol to dissolve and remove residual salts (e.g., NaCl).[1]
Co-precipitation of salts with L-histidine.If high salt content persists, consider recrystallizing the L-histidine free base from a suitable solvent system, such as a water/ethanol mixture, for further purification.[1]
Ion Exchange Chromatography (IEX)
IssuePotential CauseRecommended Solution
L-Histidine Does Not Bind to the Column Incorrect pH of the equilibration or sample buffer.Ensure the pH of the buffers is appropriate for the cation exchange resin to allow for the binding of the positively charged L-histidine.
Difficulty Eluting L-Histidine from the Column The elution buffer is not strong enough.Increase the concentration of the eluting agent (e.g., ammonia) or adjust the pH of the elution buffer to effectively deprotonate and release the L-histidine from the resin. A gradient elution can also be employed.[1]

Experimental Protocols

Protocol 1: Neutralization and Precipitation

Materials:

  • L-histidine hydrochloride monohydrate

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or 1 M Sodium bicarbonate (NaHCO₃) solution[2]

  • Methanol or Ethanol (chilled)[1][2]

  • pH meter or pH indicator strips

  • Beakers and magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve a known amount of L-histidine hydrochloride monohydrate in a minimal amount of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.[1]

  • Neutralization: While continuously monitoring the pH, slowly add the 1 M base solution (NaOH or NaHCO₃) dropwise to the L-histidine solution. Continue adding the base until the pH of the solution reaches the isoelectric point of histidine, approximately pH 7.5-7.6.[2]

  • Precipitation: As the pH approaches the isoelectric point, a white precipitate of L-histidine free base will begin to form.[1] Chilling the solution (e.g., to ~0 °C) can further promote precipitation.[2]

  • Filtration: Set up a Büchner funnel with filter paper. Wet the filter paper with a small amount of chilled methanol or ethanol. Pour the L-histidine slurry into the funnel and apply a vacuum to filter the precipitate.

  • Washing: Wash the collected precipitate with two to three small portions of chilled methanol or ethanol to remove any remaining soluble salts.[1]

  • Drying: Transfer the purified L-histidine free base to a clean, dry container and dry it under a vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

Protocol 2: Ion Exchange Chromatography (IEX)

Materials:

  • L-histidine hydrochloride monohydrate

  • Cation exchange resin

  • Deionized water

  • Equilibration buffer (e.g., a buffer with a pH below the pKa of the imidazole side chain)

  • Elution buffer (e.g., a buffer with a higher pH or higher salt concentration, such as a dilute ammonia solution)

  • Chromatography column

Procedure:

  • Resin Preparation and Packing: Prepare the cation exchange resin according to the manufacturer's instructions and pack it into a chromatography column.

  • Equilibration: Wash the packed column with 3-5 column volumes of deionized water, followed by 3-5 column volumes of the equilibration buffer to ensure the resin is at the desired starting pH and ionic strength.[1]

  • Sample Loading: Dissolve the L-histidine hydrochloride in the equilibration buffer and apply the solution to the top of the column. Allow the sample to enter the resin bed completely.[1]

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove the chloride ions and any other unbound impurities. The chloride ions will pass through the column while the L-histidine remains bound to the resin.[1]

  • Elution: Apply the elution buffer to the column to deprotonate the L-histidine and release it from the resin. Collect the fractions containing the purified L-histidine.

  • Product Recovery: The eluted fractions can be pooled, and the L-histidine free base can be recovered by methods such as evaporation or lyophilization. Subsequent washing and drying steps as described in the precipitation protocol may be necessary.

Data Summary

ParameterNeutralization & PrecipitationIon Exchange Chromatography
Principle pH adjustment to isoelectric point, minimizing solubility.[1][2]Separation based on charge using a resin.[1]
Typical Reagents NaOH, NaHCO₃, Water, Methanol/Ethanol.[1][2]Cation exchange resin, Buffers (equilibration and elution).[1]
Purity Good, but may contain co-precipitated salts.[1]High, effective at removing ionic impurities.[1]
Scalability Easily scalable for larger quantities.Can be more complex and costly to scale up.
Complexity Relatively simple procedure.More complex, requires knowledge of chromatography.

Visualizations

Neutralization_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start L-Histidine HCl Monohydrate dissolve Dissolve in Minimal Water start->dissolve Step 1 neutralize Add Base (e.g., NaOH) to pH ~7.6 dissolve->neutralize Step 2 precipitate Precipitation of L-Histidine neutralize->precipitate Step 3 filter_wash Filter and Wash with Cold Methanol/Ethanol precipitate->filter_wash Step 4 dry Dry Under Vacuum filter_wash->dry Step 5 end_product L-Histidine Free Base dry->end_product

Caption: Workflow for removing HCl and water from L-histidine hydrochloride monohydrate via neutralization and precipitation.

IEX_Workflow start L-Histidine HCl in Equilibration Buffer column Cation Exchange Column start->column 1. Load wash Wash with Equilibration Buffer column->wash 2. Bind elute Elute with Elution Buffer wash->elute 4. Elute His waste Chloride Ions (Waste) wash->waste 3. Remove Cl- collect Collect L-Histidine Fractions elute->collect recover Recover L-Histidine (e.g., Lyophilization) collect->recover end_product L-Histidine Free Base recover->end_product

Caption: Experimental workflow for the purification of L-histidine using Ion Exchange Chromatography (IEX).

References

Best practices for storing DL-Histidine monohydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-Histidine Monohydrochloride Monohydrate

This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper storage and handling of this compound to ensure its stability and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[1][3] It is also advisable to protect it from direct sunlight and high temperatures.[4]

Q2: Is there a specific temperature range I should adhere to?

A2: Yes, while specific recommendations can vary slightly by manufacturer, a common temperature range for storage is between 15°C and 30°C (59°F and 86°F).[5][6] Some sources specify a tighter range of 15-25°C.[7] For long-term storage (e.g., years), storing the powder at -20°C has been suggested.[8] Always refer to the product's certificate of analysis or safety data sheet for manufacturer-specific recommendations.

Q3: What type of container is best for storing this compound?

A3: You should store this compound in the original manufacturer's container if possible. If you need to transfer it, use a well-sealed, airtight container to protect it from moisture and contamination.[3][9]

Q4: What is the expected shelf life of this compound?

A4: The shelf life can depend on the storage conditions. One supplier indicates a shelf life of 48 months when stored correctly at 10-30°C away from bright light.[10] Another source suggests a shelf life of three years when stored as a powder at -20°C.[8] It is crucial to use the product before the expiration date provided by the manufacturer.

Q5: Are there any materials or chemicals that should not be stored with this compound?

A5: Yes, you should avoid storing it with strong oxidizing agents, strong acids, and acid chlorides.[2][3][7] Incompatible materials can cause hazardous reactions and degrade the product.

Troubleshooting Guide

Issue 1: The powder has formed clumps or appears caked.

  • Cause: This is likely due to moisture absorption. This compound is hygroscopic, and exposure to ambient air or improper sealing can lead to clumping.

  • Solution:

    • Ensure the container is always tightly sealed immediately after use.

    • Store the container in a desiccator or a controlled low-humidity environment.

    • Before use, you may need to gently break up the clumps with a clean, dry spatula. However, if the material is significantly caked, its purity may be compromised, and a quality check (see Experimental Protocols) is recommended.

Issue 2: The powder, which should be white, has a yellowish or brownish tint.

  • Cause: Discoloration can be a sign of chemical degradation or contamination. This may be caused by exposure to light, high temperatures, or incompatible substances.[4]

  • Solution:

    • Verify that the storage location is away from direct light and heat sources.[4][9]

    • Do not use the discolored product in critical experiments, as its purity is questionable.

    • Consider acquiring a new lot of the reagent and review your storage procedures to prevent recurrence.

Issue 3: I'm observing an unexpected peak in my Size-Exclusion Chromatography (SEC) analysis when using a buffer containing this histidine.

  • Cause: Studies have shown that histidine in solution can degrade into trans-urocanic acid, which can be caused by microbial contamination.[11] This degradant is known to absorb UV light at 280 nm and may appear as an unknown peak in SEC profiles.[11]

  • Solution:

    • Fractionate the peak and analyze it via mass spectrometry to confirm its identity.[11]

    • Prepare fresh histidine-containing buffers using sterile techniques and high-purity water to avoid contamination.

    • Consider adding other amino acids, such as alanine or cysteine, which have been shown to inhibit this degradation pathway.[11]

Data Presentation

Summary of Storage Recommendations
ParameterRecommended ConditionSource(s)
Temperature 15-30°C or 15-25°C (Room Temperature)[5][6][7]
10-30°C[10]
-20°C (Long-term, powder)[8]
Atmosphere Store in a dry and well-ventilated place.[1][2][3]
Container Tightly closed/sealed.[1]
Light Avoid direct sunlight; store away from bright light.[4][10]
Incompatibilities Strong oxidizing agents, strong acids.[2][3][7]

Experimental Protocols

Protocol: Visual Inspection and Solubility Test for Stored this compound

Objective: To perform a basic quality check on a stored lot of this compound that is suspected of degradation.

Materials:

  • Stored this compound sample

  • A new, unopened lot of this compound (as a control)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Two clean, dry 15 mL conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Visual Inspection:

    • Place a small amount of the stored sample and the control sample on separate, clean, white weighing papers.

    • Observe the color and appearance. The powder should be a white to off-white crystalline powder.[10] Note any discoloration (e.g., yellowing) or significant differences in texture (e.g., large, hard clumps vs. fine powder).

  • Solubility Test:

    • Label the two 15 mL conical tubes as "Stored Sample" and "Control."

    • Accurately weigh 100 mg of the stored sample and transfer it to the "Stored Sample" tube.

    • Accurately weigh 100 mg of the control sample and transfer it to the "Control" tube.

    • Pipette 10 mL of high-purity water into each tube to create a 10 mg/mL solution.

    • Cap the tubes tightly and vortex both at the same speed for 30 seconds.

    • Visually inspect the solutions against a dark background. This compound should be freely soluble in water, yielding a clear, colorless solution.[12]

    • Compare the clarity of the "Stored Sample" solution to the "Control" solution. Note any haziness, suspended particles, or incomplete dissolution in the stored sample.

  • Interpretation of Results:

    • Pass: The stored sample appears identical in color and form to the control and dissolves completely to form a clear, colorless solution.

    • Fail/Caution: The stored sample is discolored, heavily clumped, or fails to dissolve completely, resulting in a hazy or cloudy solution. This indicates potential degradation or contamination, and the material should not be used for sensitive applications.

Mandatory Visualization

G Troubleshooting Workflow for Stored DL-Histidine start Start: Observe Issue with Stored Histidine issue_clumped Issue: Powder is clumped or caked start->issue_clumped issue_discolored Issue: Powder is discolored (yellowish) start->issue_discolored issue_sec Issue: Unexpected peak in SEC start->issue_sec cause_moisture Cause: Moisture Absorption (Hygroscopic Nature) issue_clumped->cause_moisture Yes cause_degradation Cause: Chemical Degradation (Light/Heat Exposure) issue_discolored->cause_degradation Yes cause_contaminant Cause: Degradation to Urocanic Acid issue_sec->cause_contaminant Yes solution_desiccate Action: Store in Desiccator, Ensure Tightly Sealed cause_moisture->solution_desiccate solution_discard_storage Action: Discard Lot, Review Storage (No Light/Heat) cause_degradation->solution_discard_storage solution_sterilize Action: Use Sterile Technique for Buffers, Consider Inhibitors cause_contaminant->solution_sterilize end_ok Result: Usable with Caution (Perform QC Test) solution_desiccate->end_ok end_bad Result: Unsuitable for Use solution_discard_storage->end_bad solution_sterilize->end_ok

Caption: Troubleshooting logic for common issues with stored DL-Histidine.

References

Technical Support Center: Optimizing Crystallization of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of DL-Histidine monohydrochloride monohydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful crystallization outcomes.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the crystallization of this compound in a question-and-answer format.

Issue: Poor or No Crystal Formation

  • Q1: I am not getting any crystals, only clear solution. What should I do?

    • A1: This indicates that the solution is likely undersaturated. You can try to induce crystallization by:

      • Increasing Supersaturation: Concentrate the solution by slowly evaporating the solvent. If using an anti-solvent, you can try adding a small amount more. For cooling crystallization, ensure the solution is cooled to a sufficiently low temperature.

      • Inducing Nucleation: Scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. Introduce seed crystals of this compound if available.

      • Solvent System Re-evaluation: Your chosen solvent system may be too effective at dissolving the compound. Consider a different solvent or a higher proportion of anti-solvent.

  • Q2: My compound is "oiling out" and forming a separate liquid phase instead of crystals. How can I fix this?

    • A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system, often due to high supersaturation or rapid changes in conditions.[1][2] To resolve this:

      • Reduce Supersaturation: Add a small amount of the primary solvent to redissolve the oil, then allow the solution to cool more slowly or evaporate the solvent at a slower rate.

      • Lower the Temperature: Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent.

      • Change the Solvent: A different solvent system may be necessary to avoid this issue.

Issue: Undesirable Crystal Properties

  • Q3: The crystals are too small (microcrystalline powder). How can I grow larger crystals?

    • A3: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals:

      • Slow Down the Crystallization Process: Decrease the cooling rate in cooling crystallization. For vapor diffusion, use a lower concentration of the precipitant in the reservoir. In anti-solvent crystallization, add the anti-solvent more slowly and with gentle agitation.

      • Reduce the Number of Nuclei: Filter your solution meticulously before setting up the crystallization to remove any particulate matter that could act as nucleation sites.[3] Consider using a lower initial supersaturation.

      • Temperature Cycling: In some cases, slowly cycling the temperature can help dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).[4]

  • Q4: My final product is clumpy and difficult to handle. What causes this "caking"?

    • A4: Caking of L-histidine monohydrochloride monohydrate has been observed and is often related to moisture content and crystal size.[5] To mitigate caking:

      • Control Humidity: Store the crystalline product in a low-humidity environment.

      • Increase Crystal Size: As caking is more severe with smaller crystals, optimizing your process to yield larger crystals can help.[5] A slower cooling rate during crystallization is an effective strategy to increase crystal size.[5]

Issue: Solution and Product Instability

  • Q5: The solution is cloudy or a precipitate has formed unexpectedly. What is happening?

    • A5: Cloudiness or precipitation can be due to several factors:[6]

      • Supersaturation: The solution may be supersaturated at the current conditions. Try diluting with more solvent.

      • Temperature Fluctuations: A decrease in temperature can cause precipitation if the solution is near its saturation point. Gentle warming while stirring can redissolve the precipitate.[6]

      • pH Shift: The solubility of histidine is pH-dependent. An unintended change in pH could cause it to precipitate. The isoelectric point of histidine is around 7.6, where it has its lowest solubility.[6]

      • Impurities: The presence of insoluble impurities can make the solution appear cloudy. Ensure all glassware is clean and filter the solution if necessary.

Quantitative Data

Understanding the solubility of this compound is crucial for designing effective crystallization experiments. The following tables summarize key solubility data.

Table 1: Solubility of DL-Histidine and its Hydrochloride Salt in Water

CompoundTemperature (°C)Solubility
DL-Histidine20~14 mg/g water[6]
DL-Histidine30~20 mg/g water[6]
DL-Histidine40~28 mg/g water[6]
DL-Histidine50~40 mg/g water[6]
L-Histidine Monohydrochloride Monohydrate2439 g/100 mL[7]
L-Histidine Monohydrochloride Monohydrate2556.6 g/L[8]

Table 2: Qualitative Solubility of L-Histidine Monohydrochloride Monohydrate in Various Solvents

SolventSolubility
WaterSoluble[7]
EthanolInsoluble[7]
EtherInsoluble[7]
ChloroformInsoluble[7]
DMSOInsoluble[9]

Experimental Protocols

Below are detailed protocols for common crystallization methods that can be adapted for this compound.

Protocol 1: Cooling Crystallization

  • Preparation of Saturated Solution:

    • In a suitable vessel, add a known volume of deionized water.

    • Heat the water to a specific temperature (e.g., 60 °C).

    • Gradually add this compound to the heated water with continuous stirring until no more solid dissolves, creating a saturated solution. A small amount of excess solid at the bottom is acceptable.

    • Optionally, add a slight excess of solvent to ensure all solid dissolves at the elevated temperature, then filter the hot solution to remove any undissolved particles.

  • Cooling and Crystallization:

    • Cover the vessel to prevent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. For slower cooling, the vessel can be placed in an insulated container.

    • For further crystallization, the vessel can be transferred to a refrigerator or a cold bath (e.g., 4 °C).

  • Crystal Harvesting and Drying:

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold water or a solvent in which the compound is insoluble (e.g., ethanol) to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven at a mild temperature or air-dry them in a desiccator.

Protocol 2: Anti-solvent Crystallization

  • Preparation of Concentrated Solution:

    • Dissolve this compound in a minimum amount of a suitable solvent (e.g., water) at a constant temperature to create a concentrated, but not necessarily saturated, solution.

  • Addition of Anti-solvent:

    • Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethanol or acetone) to the solution with gentle stirring.[10]

    • The anti-solvent should be added dropwise to allow for controlled precipitation and the formation of well-defined crystals.[10]

    • Continue adding the anti-solvent until a desired level of turbidity is observed, indicating the onset of crystallization.

  • Crystal Growth and Harvesting:

    • Cover the vessel and allow it to stand undisturbed to let the crystals grow.

    • Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion (Hanging Drop Method)

  • Reservoir Preparation:

    • In each well of a 24-well crystallization plate, place a larger volume (e.g., 500 µL) of the crystallization solution (precipitant solution).[11]

  • Drop Preparation:

    • On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated this compound solution with an equal volume of the reservoir solution.[11][12]

  • Sealing and Incubation:

    • Invert the coverslip and place it over the well, ensuring a tight seal with vacuum grease to create a closed system.[11][12]

    • Water will slowly vaporize from the drop and move to the more concentrated reservoir solution, causing the concentration of the solute in the drop to increase gradually, leading to crystallization.[12][13]

    • Incubate the plate in a stable temperature environment and monitor for crystal growth over time.

Visualizing Workflows and Logic

Experimental Workflow for Crystallization Optimization

experimental_workflow cluster_prep Preparation cluster_method Method Selection & Optimization cluster_analysis Analysis & Iteration cluster_end Outcome start Start: Define Crystallization Goal char Characterize Starting Material (Purity, Polymorph) start->char sol_screen Solvent/Anti-solvent Screening char->sol_screen method_select Select Crystallization Method (Cooling, Anti-solvent, Vapor Diffusion) sol_screen->method_select param_opt Optimize Parameters (Concentration, Temp, pH, Rate) method_select->param_opt cryst Run Crystallization Experiment param_opt->cryst harvest Harvest & Dry Crystals cryst->harvest analyze Analyze Crystals (Yield, Purity, Morphology, Polymorph) harvest->analyze goal Goal Met? analyze->goal goal->param_opt No end End: Optimized Protocol goal->end Yes

Caption: A general workflow for developing and optimizing a crystallization protocol.

Troubleshooting Decision Tree for Crystallization

troubleshooting_tree cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Observe Crystallization Outcome no_xtal No Crystals start->no_xtal oiling Oiling Out start->oiling small_xtal Small Crystals start->small_xtal under Undersaturated no_xtal->under super Too Supersaturated / Rapid Cooling oiling->super fast_nucl Rapid Nucleation small_xtal->fast_nucl sol_conc Increase Concentration / Lower Temp under->sol_conc sol_seed Add Seed Crystals / Scratch Flask under->sol_seed sol_slow Slow Cooling / Add Solvent super->sol_slow sol_rate Decrease Cooling Rate / Slower Anti-solvent Addition fast_nucl->sol_rate

References

Technical Support Center: DL-Histidine Monohydrochloride Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of DL-Histidine monohydrochloride monohydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in solution?

A1: The primary degradation product of histidine in solution is trans-urocanic acid. This can form through a deamination process, which may be influenced by factors such as microbial contamination or exposure to certain catalysts.[1][2]

Q2: What are the optimal storage conditions for an aqueous solution of this compound?

A2: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent microbial contamination. For long-term storage, consider sterile filtration and storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can metal ions affect the stability of my histidine solution?

A3: Yes, certain metal ions can impact the stability of histidine solutions. For instance, the presence of manganese ions (Mn²⁺) has been shown to slightly activate the degradation of histidine to trans-urocanic acid. Conversely, the presence of iron ions (Fe²⁺) did not show a significant effect on this specific degradation pathway.[1] The addition of chelating agents like EDTA and DTPA can counteract the effects of these metal ions.[1]

Q4: Is it true that other amino acids can help stabilize my histidine solution?

A4: Yes, studies have shown that the addition of other amino acids, specifically alanine and cysteine, can significantly inhibit the degradation of histidine to trans-urocanic acid. Reductions in degradation by as much as 97% with alanine and 98% with cysteine have been reported.[1]

Q5: My histidine solution has turned yellow. What could be the cause?

A5: A yellow discoloration of a histidine solution can be an indication of degradation. This can be caused by several factors, including exposure to high temperatures, light, or interaction with certain materials like stainless steel, especially at elevated temperatures.[3][4] It is recommended to investigate the storage conditions and potential sources of contamination.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the preparation, storage, and analysis of this compound solutions.

Issue 1: Discoloration or Particulate Formation in Solution
Symptom Possible Cause(s) Recommended Action(s)
Solution turns yellow or brown - High Temperature Storage: Exposure to elevated temperatures can accelerate degradation reactions.[3][4] - Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.[5][6] - Interaction with Container: High concentrations of histidine in solution can lead to coloration upon storage at elevated temperatures in stainless steel containers.[3][4]- Store solutions at recommended refrigerated temperatures (2-8°C). - Protect solutions from light by using amber vials or storing them in the dark. - For storage of high concentration histidine solutions, consider using alternative container materials to stainless steel if elevated temperatures are a concern.
Cloudiness or precipitation - Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent or temperature. - pH Shift: Changes in pH can affect the solubility of histidine. - Contamination: Microbial growth can cause turbidity.- Gently warm the solution to see if the precipitate redissolves. - Verify that the concentration is within the solubility limits for the given conditions. - Ensure the pH of the solution is within the desired range. - Prepare solutions under sterile conditions and consider sterile filtration.
Issue 2: Unexpected Results in HPLC Analysis
Symptom Possible Cause(s) Recommended Action(s)
Appearance of a new peak, especially a large peak at the total permeation volume in SEC - Degradation to trans-urocanic acid: This is a known degradant of histidine and can appear as a distinct peak in chromatographic analysis.[1]- Confirm the identity of the peak by comparing its retention time and UV profile to a trans-urocanic acid standard. LC-MS can be used for definitive identification.[2] - Review solution preparation and storage procedures to identify potential causes of degradation (see Issue 1).
Peak tailing or fronting - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of histidine and its interaction with the stationary phase. - Column Overload: Injecting too concentrated a sample. - Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.- Adjust the mobile phase pH to optimize peak shape. - Reduce the injection volume or dilute the sample. - Implement a column washing protocol or replace the column if necessary.
Inconsistent retention times - Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components. - Temperature fluctuations: Inconsistent column temperature. - Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase daily and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated before starting the analysis.

Data Presentation

Table 1: Factors Influencing the Degradation of Histidine in Solution
Factor Observation Quantitative Impact (if available) Reference(s)
Contamination Can induce the degradation of histidine to trans-urocanic acid.Not specified[1]
Metal Ions (Mn²⁺) Slightly activates the degradation of histidine.Not specified[1]
Metal Ions (Fe²⁺) Does not significantly affect the degradation to trans-urocanic acid.No significant effect[1]
Chelating Agents (EDTA, DTPA) Counteract the activating effect of Mn²⁺.Not specified[1]
Amino Acid Additives (Alanine) Inhibits the degradation of histidine.97% reduction in degradation[1]
Amino Acid Additives (Cysteine) Inhibits the degradation of histidine.98% reduction in degradation[1]
High Temperature Can lead to coloration and formation of aggregates in high concentration solutions, especially in stainless steel containers.Not specified[3][4]
Light Exposure Can lead to photodegradation, mediated by histidine-derived photosensitizers.pH-dependent; reduced at pH > 7[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its primary degradant, trans-urocanic acid.

1. Materials and Reagents:

  • This compound reference standard

  • trans-Urocanic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (for histidine) and 280 nm (for trans-urocanic acid)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. Prepare a separate stock solution of trans-urocanic acid (e.g., 0.1 mg/mL) in a suitable solvent. Create working standards by diluting the stock solutions.

  • Sample Solution: Dilute the experimental sample to a concentration within the linear range of the assay.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the amount of DL-Histidine and trans-urocanic acid using a calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of this compound Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a controlled temperature oven.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks and the decrease in the main histidine peak.

Mandatory Visualization

Degradation_Pathway Figure 1: Degradation of Histidine to Trans-Urocanic Acid cluster_factors Influencing Factors cluster_inhibitors Inhibitors Histidine DL-Histidine Degradation Degradation Histidine->Degradation Urocanic_Acid Trans-Urocanic Acid Degradation->Urocanic_Acid Contamination Contamination Contamination->Degradation Metal_Ions Metal Ions (e.g., Mn²⁺) Metal_Ions->Degradation Light Light Exposure Light->Degradation Alanine Alanine Alanine->Degradation Cysteine Cysteine Cysteine->Degradation

Caption: Degradation pathway of histidine and influencing factors.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Histidine Solution Degradation Start Issue Detected: Solution Discoloration or Unexpected HPLC Peak Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Container Type Start->Check_Storage Check_Formulation Review Formulation: - pH - Presence of Metal Ions - Potential Contamination Start->Check_Formulation Optimize_Storage Optimize Storage: - Refrigerate (2-8°C) - Protect from Light - Use Inert Containers Check_Storage->Optimize_Storage Modify_Formulation Modify Formulation: - Adjust pH - Add Chelating Agents (e.g., EDTA) - Add Stabilizers (e.g., Alanine, Cysteine) - Ensure Sterility Check_Formulation->Modify_Formulation Reanalyze Re-analyze Solution using Stability-Indicating HPLC Method Optimize_Storage->Reanalyze Modify_Formulation->Reanalyze Resolved Issue Resolved Reanalyze->Resolved Not_Resolved Issue Not Resolved Reanalyze->Not_Resolved if issue persists Further_Investigation Further Investigation: - Identify Degradant (LC-MS) - Conduct Forced Degradation Study Not_Resolved->Further_Investigation

Caption: Troubleshooting workflow for histidine solution degradation.

References

Technical Support Center: Managing Endotoxin Levels in L-Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing endotoxin levels when using cell culture grade L-Histidine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern in cell culture?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of most Gram-negative bacteria[1][2][3]. These molecules are released when bacteria die or during active growth and are common contaminants in laboratory reagents[1][4]. In cell culture, even low levels of endotoxin can cause a variety of problems, including stimulating inflammatory responses, inhibiting cell growth, altering protein production, and leading to inconsistent experimental results[1][5][6][7]. For injectable drugs and biologics, endotoxins can cause pyrogenic responses in patients, ranging from fever and chills to fatal septic shock[1].

Q2: What are the primary sources of endotoxin contamination when working with L-Histidine monohydrochloride?

A2: Potential sources of endotoxin contamination when using L-Histidine monohydrochloride in cell culture include:

  • The L-Histidine Product Itself: L-Histidine for commercial use is often produced through bacterial fermentation, frequently using E. coli[8][9]. If not adequately purified, the final product can contain endotoxins from the host bacteria.

  • Water: The water used to dissolve the L-Histidine powder and prepare media is a major potential source. Poorly maintained water purification systems can harbor bacteria that release endotoxins[1][10].

  • Other Media Components: Sera (especially Fetal Bovine Serum), and other reagents can also introduce endotoxins into the final cell culture medium[1][4].

  • Labware: Glassware and plasticware can be contaminated with endotoxins. Standard autoclaving will sterilize labware but does not destroy endotoxins due to their high heat stability[1][10].

Q3: What are the acceptable limits for endotoxin in cell culture reagents?

A3: The acceptable limit for endotoxin can vary depending on the cell type and application. Some cell lines are more sensitive to endotoxins than others[2][5][6]. However, general guidelines exist for commercially prepared reagents and final products.

Reagent/ProductTypical Endotoxin Limit
Cell Culture Media (Commercial)< 0.1 ng/mL or < 1 EU/mL
Fetal Bovine Serum (Low Endotoxin)< 1 ng/mL or < 10 EU/mL
Water for Injection (WFI)< 0.25 EU/mL
Recombinant Proteins< 1 EU/mg
Medical Devices (Eluates)< 0.5 EU/mL

Note: 1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin per mL.[1][4]

Q4: How can I test for endotoxin contamination in my L-Histidine solution?

A4: The most common and sensitive method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) test[4]. This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin[11][12]. There are three main types of LAL assays: the gel-clot, turbidimetric, and chromogenic methods[4][12]. The kinetic turbidimetric and chromogenic assays are generally more sensitive and quantitative[4].

Troubleshooting Guide

Issue: I suspect high endotoxin levels from my L-Histidine monohydrochloride solution are affecting my cell cultures.

This guide will help you identify the source of contamination and take corrective actions.

Step 1: Verify the Problem

  • Symptom Checklist:

    • Unexpected cell death or changes in morphology?

    • Altered cell growth rates?[1]

    • Unexplained variability in experimental results?[2]

    • Activation of immune cells (e.g., macrophage stimulation)?[6][7]

  • Action: If you observe these symptoms, proceed to endotoxin testing.

Step 2: Test for Endotoxin

  • Action: Perform a quantitative LAL test on your prepared L-Histidine solution and other components of your cell culture medium.

  • Workflow for Endotoxin Testing:

    G A Prepare L-Histidine Solution (and other reagents) B Perform LAL Assay (e.g., Kinetic Chromogenic) A->B C Analyze Results: Compare to Endotoxin Standard Curve B->C D Quantify Endotoxin Level (EU/mL) C->D E Compare to Acceptable Limits D->E F Is Endotoxin Level High? E->F G High Endotoxin Detected: Proceed to Troubleshooting F->G Yes H Endotoxin Level Acceptable: Investigate Other Causes F->H No

    Caption: Workflow for quantitative endotoxin testing.

Step 3: Isolate the Source of Contamination

  • Systematic Testing:

    • Test the Water: Test the water used to dissolve the L-Histidine. This is a very common source of contamination[10].

    • Test Unopened L-Histidine: Prepare a solution from a new, unopened container of L-Histidine monohydrochloride using certified endotoxin-free water. Test this solution. This will determine if the raw material is contaminated.

    • Test Other Reagents: Systematically test other components of your media, such as serum and other supplements[4].

    • Check Labware: Ensure all glassware has been depyrogenated (see protocols below) and that you are using certified endotoxin-free plasticware[10][13].

  • Troubleshooting Logic:

    G Start High Endotoxin in Final Solution TestWater Is Water Contaminated? Start->TestWater TestHistidine Is New Lot of L-Histidine Contaminated? TestWater->TestHistidine No SourceWater Source: Water Action: Use WFI or service water system TestWater->SourceWater Yes TestReagents Are Other Reagents (Serum, etc.) Contaminated? TestHistidine->TestReagents No SourceHistidine Source: L-Histidine Lot Action: Contact Supplier, Use a different lot TestHistidine->SourceHistidine Yes CheckLabware Review Labware Depyrogenation/ Handling Procedures TestReagents->CheckLabware No SourceReagents Source: Other Reagents Action: Test and replace contaminated components TestReagents->SourceReagents Yes

    Caption: Decision tree for isolating the source of endotoxin.

Step 4: Implement Corrective Actions

  • If L-Histidine is the source:

    • Contact the manufacturer and provide the lot number and your testing data.

    • Obtain a new lot of L-Histidine monohydrochloride, preferably with a Certificate of Analysis showing low endotoxin levels.

  • If water is the source:

    • Use commercially available, certified pyrogen-free Water for Injection (WFI) for preparing your solutions[10].

    • Have your water purification system serviced and regularly tested.

  • If labware is the source:

    • Implement a rigorous depyrogenation protocol for all glassware.

  • For Persistent Contamination (Endotoxin Removal):

    • If you cannot replace the contaminated L-Histidine, you may need to perform endotoxin removal. Methods include affinity chromatography using polymyxin B or immobilized histidine, and phase separation with Triton X-114[14][15][16]. Note that immobilized histidine can be used to remove endotoxin from protein solutions, a similar principle could be applied cautiously to an amino acid solution, but validation would be required[15].

Key Experimental Protocols

Protocol 1: Depyrogenation of Glassware

Endotoxins are heat stable, so standard autoclaving is insufficient for their removal[10].

Methodology:

  • Thoroughly wash and rinse all glassware with high-purity, low-endotoxin water.

  • Place the clean, dry glassware in a dry heat oven.

  • Heat the glassware to 250°C and maintain this temperature for at least 30 minutes or 180°C for 3 hours [1][10].

  • Allow the glassware to cool completely in the oven before removing to prevent cracking and recontamination.

  • Store depyrogenated glassware in a manner that prevents recontamination (e.g., covered with aluminum foil).

Protocol 2: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay (Qualitative/Semi-Quantitative)

This protocol provides a basic overview of the gel-clot method for determining if endotoxin levels are above or below a certain threshold.

Materials:

  • LAL Gel-Clot single-test vials (with a specific sensitivity, λ, e.g., 0.125 EU/mL)

  • Sample to be tested (e.g., L-Histidine solution)

  • Positive Product Control (PPC): Sample spiked with a known amount of endotoxin (e.g., 2λ)

  • Negative Control: LAL Reagent Water (LRW)

  • Depyrogenated test tubes and pipette tips

  • Incubator or water bath at 37°C ± 1°C[11]

Methodology:

  • Prepare your L-Histidine solution and any required dilutions using LAL Reagent Water. The pH of the sample mixed with the lysate should be between 6.9 and 7.9[11]. Adjust if necessary with pyrogen-free acid or base.

  • Reconstitute LAL vials according to the manufacturer's instructions, typically by adding 0.5 mL of the sample or control directly to the lyophilized reagent[11][17].

  • Set up the following reactions in duplicate:

    • Sample: Add 0.5 mL of the L-Histidine solution to two LAL vials.

    • Positive Product Control (PPC): Add 0.5 mL of the spiked L-Histidine solution to two LAL vials. This control ensures the sample itself does not inhibit the clotting reaction.

    • Negative Control: Add 0.5 mL of LAL Reagent Water to two LAL vials. This should not form a clot.

  • Gently mix all vials and place them in a 37°C incubator, avoiding any vibration.

  • Incubate for the time specified by the manufacturer (typically 60 minutes)[18].

  • After incubation, carefully remove the vials one by one and invert them 180° in a single, smooth motion[11].

  • Interpreting Results:

    • Positive Result: A solid gel forms and remains intact at the bottom of the vial.

    • Negative Result: No solid gel is formed; the liquid flows down the side of the vial.

    • Valid Test: The Negative Control must be negative, and the Positive Product Control must be positive. If these conditions are not met, the test is invalid.

    • Sample Interpretation: If the sample vial forms a solid gel, the endotoxin concentration is equal to or greater than the vial's sensitivity (λ).

  • Signaling Pathway of LAL Assay:

    G LPS Endotoxin (LPS) FactorC Factor C LPS->FactorC activates FactorB Factor B FactorC->FactorB activates Proenzyme Proclotting Enzyme FactorB->Proenzyme activates Coagulogen Coagulogen Proenzyme->Coagulogen cleaves Gel Gel Clot Coagulogen->Gel forms

    Caption: Endotoxin-triggered enzymatic cascade in the LAL assay.

References

Validation & Comparative

DL-Histidine vs. L-Histidine for Protein Formulation Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidine is a cornerstone excipient in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), owing to its multifaceted role in ensuring protein stability. Its imidazole side chain, with a pKa around 6.0, provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[1] Beyond pH control, histidine actively contributes to stability by inhibiting aggregation, acting as an antioxidant, and even reducing viscosity in high-concentration formulations.[2][3] The stabilizing effect is largely attributed to its ability to shield solvent-exposed hydrophobic patches on the protein surface, thereby reducing the propensity for protein-protein interactions that lead to aggregation.[2][4]

While the naturally occurring L-histidine is the conventional choice, emerging research into the stereospecific interactions of histidine with proteins has brought D-histidine, and by extension, the racemic mixture DL-histidine, into focus as a potential alternative for optimizing formulation stability. This guide provides an objective comparison based on available experimental data.

Comparative Analysis: Stereospecific Interactions

Recent studies have revealed that the chirality of histidine influences its interaction with monoclonal antibodies. A key study employing Isothermal Titration Calorimetry (ITC) and Electrophoretic Light Scattering (ELS) demonstrated distinct differences in the binding landscape of D- and L-histidine on a mAb surface.[1]

Table 1: Comparison of D-Histidine and L-Histidine Interactions with a Monoclonal Antibody

ParameterL-HistidineDL-Histidine (Inferred)D-HistidineImplication for Formulation Stability
Interaction Sites (ITC) BaselinePotentially more than L-Histidine2-4 additional sites compared to L-HistidineThe greater number of interaction sites for D-histidine suggests a more extensive binding to the mAb surface, which could lead to enhanced shielding of hydrophobic regions and potentially greater inhibition of aggregation.[1] A DL-histidine formulation would likely exhibit an intermediate effect.
Net Protein Charge (ELS) BaselinePotential for some reduction in net negative chargeReduction in net negative chargeThe increased interaction of D-histidine alters the surface charge of the mAb.[1] This could influence protein-protein interactions and solubility. The effect of DL-histidine would depend on the competitive binding of the two isomers.

Mechanisms of Stabilization and the Role of Stereochemistry

The primary mechanisms by which histidine stabilizes proteins include:

  • Buffering Capacity: Maintaining a stable pH is crucial for preventing pH-sensitive degradation pathways like aggregation and hydrolysis.[1]

  • Inhibition of Aggregation: Histidine can directly interact with the protein surface, shielding hydrophobic patches and reducing the likelihood of aggregation.[1][2]

  • Antioxidant Effects: Histidine can scavenge reactive oxygen species (ROS) and chelate metal ions that catalyze oxidation, thus protecting sensitive amino acid residues.[1]

The discovery of stereospecific interactions adds another layer to our understanding. The observation that D-histidine exhibits a greater number of interaction sites with a monoclonal antibody suggests a different, potentially more comprehensive, binding pattern on the protein surface.[1] This enhanced interaction could theoretically provide superior protection against aggregation by more effectively "coating" the vulnerable hydrophobic regions. Consequently, a formulation containing DL-histidine might offer a different stability profile compared to one with purely L-histidine, due to the contribution of the D-isomer's unique binding properties.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Protein-Histidine Interaction

Objective: To determine the binding affinity, stoichiometry, and thermodynamics of the interaction between histidine isomers and a target protein.

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the desired buffer to ensure buffer matching between the protein solution and the titrant.

    • Prepare solutions of L-histidine and DL-histidine in the same dialysis buffer.

    • Accurately determine the concentrations of the protein and histidine solutions. A common starting point is to have the protein concentration in the sample cell at least 10-fold higher than the expected dissociation constant (Kd), and the histidine concentration in the syringe 10-20 times the protein concentration.[5][6][7]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the histidine solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the histidine solution into the protein solution while monitoring the heat change.

    • A control experiment involving the injection of the histidine solution into the buffer alone should be performed to account for the heat of dilution.[7]

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Plot the integrated heat data against the molar ratio of histidine to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Dialysis Concentration Concentration Determination Protein_Prep->Concentration Histidine_Prep Histidine Solution Prep Histidine_Prep->Concentration Loading Load Protein & Histidine Concentration->Loading Titration Perform Injections Loading->Titration Control Control Titration (Histidine into Buffer) Loading->Control Integration Integrate Heat Peaks Titration->Integration Control->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit Data to Model Plotting->Fitting Results Determine Kd, n, ΔH Fitting->Results ELS_Workflow Sample_Prep Prepare Protein in L-His and DL-His Buffers Filtering Filter/Centrifuge Samples Sample_Prep->Filtering Measurement Measure Electrophoretic Mobility using ELS Filtering->Measurement Data_Analysis Calculate Net Protein Charge Measurement->Data_Analysis Comparison Compare Charge in L-His vs. DL-His Data_Analysis->Comparison

References

A Comparative Analysis of L-Histidine and D-Histidine in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-histidine and its isomer, D-histidine, for application in mammalian cell culture media. While L-histidine is an essential and standard component of all basal media formulations, the use and implications of D-histidine are less understood. This document outlines the fundamental biochemical differences between these isomers, summarizes their metabolic fates, and provides detailed experimental protocols for researchers wishing to conduct a comparative performance analysis.

Introduction to Histidine Isomers

L-histidine is one of the nine essential amino acids required for mammalian cell growth and is integral to protein synthesis and various metabolic functions.[1][2][3] Its imidazole side chain has a pKa near physiological pH, making it a versatile proton donor and acceptor in enzymatic reactions and a key chelator of metal ions.[3][4] D-histidine is the non-proteinogenic enantiomer of L-histidine. While not typically incorporated into proteins in mammalian cells, it can be metabolized by a specific enzyme system, leading to distinct cellular effects.[2][5]

Comparative Biochemical and Metabolic Overview

The primary distinction between L-histidine and D-histidine in cell culture lies in their recognition by cellular machinery and their subsequent metabolic pathways. L-histidine is actively utilized for protein synthesis, whereas D-histidine is primarily a substrate for catabolism by the enzyme D-amino acid oxidase (DAO).[5]

FeatureL-HistidineD-Histidine
Primary Role Protein synthesis, nucleotide synthesis precursor, pH buffering.[3]Substrate for D-amino acid oxidase (DAO).[5]
Metabolizing Enzyme Aminoacyl-tRNA synthetases (for protein synthesis); Histidase (for catabolism).D-amino acid oxidase (DAO).[5][6]
Key Metabolic Byproducts Histamine, Carnosine, Urocanic Acid.[1][5]α-keto acid (Imidazolepyruvic acid), Ammonia (NH₃), Hydrogen Peroxide (H₂O₂).[5]
Effect on Oxidative Stress Can potentiate H₂O₂-induced DNA damage at high concentrations.[7][8]Direct production of H₂O₂ via DAO activity can induce oxidative stress and cellular senescence.[9]
Toxicity Profile (in vivo) Generally low; essential for growth.No significant difference in acute toxicity (LD50) compared to L-histidine observed in rats.[10]

Signaling and Metabolic Pathways

The metabolic processing of each isomer leads to fundamentally different downstream effects. L-histidine's metabolism is integrated with core anabolic and catabolic pathways, while D-histidine metabolism is primarily a catabolic process that generates reactive oxygen species (ROS).

L-Histidine Metabolic Pathway

L-histidine is a precursor for several important biomolecules, including histamine, which is involved in inflammatory responses, and carnosine, an antioxidant dipeptide. Its catabolism is linked to folate metabolism and the production of glutamate.

L_Histidine_Pathway cluster_input Extracellular cluster_cell Intracellular L-Histidine_in_Medium L-Histidine (in Medium) L-Histidine_pool L-Histidine Pool L-Histidine_in_Medium->L-Histidine_pool Amino Acid Transporters Protein_Synthesis Protein Synthesis L-Histidine_pool->Protein_Synthesis Aminoacyl-tRNA synthetases Histamine Histamine L-Histidine_pool->Histamine Histidine decarboxylase Carnosine Carnosine L-Histidine_pool->Carnosine Carnosine synthase Catabolism Catabolism via Histidase L-Histidine_pool->Catabolism Urocanic_Acid Urocanic Acid Catabolism->Urocanic_Acid Glutamate Glutamate Urocanic_Acid->Glutamate

Metabolic fate of L-histidine in mammalian cells.
D-Histidine Metabolic Pathway

D-histidine is not used for protein synthesis. Instead, it is oxidized by the peroxisomal enzyme D-amino acid oxidase (DAO). This reaction is a significant source of hydrogen peroxide (H₂O₂), a key reactive oxygen species that can impact cell signaling, induce oxidative stress, and lead to cellular senescence.

D_Histidine_Pathway cluster_input Extracellular cluster_cell Intracellular (Peroxisome) D-Histidine_in_Medium D-Histidine (in Medium) D-Histidine_pool D-Histidine Pool D-Histidine_in_Medium->D-Histidine_pool Transporters DAO D-Amino Acid Oxidase (DAO) D-Histidine_pool->DAO Products Imidazolepyruvic Acid + Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAO->Products Oxidative_Stress Oxidative Stress & Senescence Products->Oxidative_Stress H₂O₂ mediated

Metabolic fate of D-histidine in mammalian cells.

Experimental Protocols for Comparative Analysis

To objectively assess the viability of substituting L-histidine with D-histidine, a structured experimental approach is required. The following protocols provide a framework for comparing their effects on cell growth, viability, productivity, and metabolism in a representative mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Protocol 1: Comparative Analysis in a Fed-Batch Culture

Objective: To compare the effects of L-histidine and D-histidine on CHO cell growth, viability, and recombinant protein production in a fed-batch model.

Materials:

  • Recombinant CHO cell line (e.g., producing a monoclonal antibody).

  • Chemically defined basal medium, prepared without histidine.

  • Chemically defined feed medium, prepared without histidine.

  • Sterile stock solutions of L-histidine (e.g., 100 mM).

  • Sterile stock solutions of D-histidine (e.g., 100 mM).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL XR).

  • Metabolite analyzer (e.g., BioProfile FLEX2).

  • HPLC or ELISA kit for product titer quantification.

Methodology:

  • Media Preparation: Prepare three sets of basal and feed media:

    • Control: Basal and feed media supplemented with the standard concentration of L-histidine.

    • D-His Group: Basal and feed media supplemented with D-histidine at a molar equivalent concentration to the L-histidine control.

    • No-His Group: Basal and feed media with no histidine supplementation (negative control).

  • Culture Inoculation: Inoculate shake flasks or bioreactors for each condition at a starting viable cell density of 0.5 x 10⁶ cells/mL.

  • Culture Maintenance: Maintain cultures under standard conditions (e.g., 37°C, 5% CO₂, 120 RPM).

  • Fed-Batch Strategy: Beginning on day 3, supplement the cultures daily with the corresponding feed medium according to a pre-defined feeding strategy (e.g., 10% of initial volume).

  • Daily Sampling: Aseptically collect samples daily for 14 days.

  • Data Collection:

    • Cell Growth & Viability: Measure Viable Cell Density (VCD) and percent viability.

    • Metabolites: Analyze supernatant for glucose, lactate, ammonia, and amino acid concentrations. Pay close attention to the consumption/accumulation rates of both histidine isomers.

    • Product Titer: Quantify the concentration of the recombinant protein in the supernatant.

  • Data Analysis: Plot VCD, viability, and titer over time for each condition. Calculate specific growth rates and specific productivity (qP).

Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To determine if the cell line possesses functional DAO activity capable of metabolizing D-histidine.

Materials:

  • Cell lysate from the CHO cell line under investigation.

  • Assay buffer (e.g., 100 mM pyrophosphate buffer, pH 8.3).

  • D-histidine solution (substrate).

  • FAD solution (cofactor).

  • Peroxidase.

  • A colorimetric or fluorometric probe for H₂O₂ detection (e.g., Amplex Red).

  • 96-well microplate and plate reader.

Methodology:

  • Cell Lysate Preparation: Harvest cells during the exponential growth phase and prepare a cell lysate via sonication or homogenization on ice.

  • Reaction Setup: In a 96-well plate, add cell lysate, FAD, and the H₂O₂ probe to the assay buffer.

  • Initiate Reaction: Start the reaction by adding the D-histidine substrate solution.

  • Measurement: Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength. The rate of change is proportional to the DAO activity.

  • Control: Run a parallel reaction without the D-histidine substrate to account for any background H₂O₂ production.

Experimental Workflow and Logic

The decision to evaluate D-histidine as a potential substitute for L-histidine should follow a logical progression, starting with fundamental characterization and moving to performance assessment.

Experimental_Workflow cluster_phase1 Phase 1: Feasibility Assessment cluster_phase2 Phase 2: Performance Evaluation P1_Start Hypothesis: D-Histidine can substitute L-Histidine P1_DAO_Assay Protocol 2: Measure D-Amino Acid Oxidase (DAO) Activity P1_Start->P1_DAO_Assay P1_Decision Is DAO Activity Present? P1_DAO_Assay->P1_Decision P2_FedBatch Protocol 1: Run Comparative Fed-Batch Culture P1_Decision->P2_FedBatch Yes P1_Stop Stop: Substitution is not metabolically supported P1_Decision->P1_Stop No P2_Analysis Analyze Data: - Growth (VCD) - Viability - Titer (qP) - Metabolites P2_FedBatch->P2_Analysis P2_Conclusion Conclusion: Determine impact of D-Histidine substitution P2_Analysis->P2_Conclusion

Workflow for evaluating D-histidine in cell culture.
Conclusion and Recommendations

Based on fundamental metabolic principles, L-histidine cannot be directly replaced by D-histidine in mammalian cell culture media without significant consequences. L-histidine is essential for building proteins, a function that D-histidine cannot fulfill. Furthermore, the metabolism of D-histidine through D-amino acid oxidase generates hydrogen peroxide, which is likely to induce oxidative stress and negatively impact cell growth and viability.

For researchers exploring alternative nutrient sources or investigating the effects of D-amino acids, it is critical to first establish the metabolic capability of the specific cell line to process them. The provided protocols offer a robust framework for conducting such a comparative analysis. However, it is anticipated that for most applications, particularly in biopharmaceutical production, L-histidine will remain the indispensable isomer of choice.

References

Comparative Guide to Purity Analysis of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and research chemicals like DL-Histidine monohydrochloride monohydrate is paramount for ensuring experimental reproducibility, product quality, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this essential amino acid derivative.

This comparison will delve into the experimental protocols for a common Reversed-Phase HPLC (RP-HPLC) method, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and qNMR. The guide will present supporting data in a clear, tabular format and visualize the experimental workflow.

Comparison of Analytical Methodologies

The purity of this compound can be determined by various analytical techniques. HPLC is a widely used method due to its high sensitivity and resolving power, allowing for the separation and quantification of the main component from its potential impurities.[1] Alternative methods like qNMR offer the advantage of being a primary ratio method, providing a direct measurement of purity without the need for a specific reference standard for the analyte.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar compounds like histidine, different HPLC modes can be employed:

  • Reversed-Phase (RP) HPLC: This is a common chromatographic technique but can be challenging for retaining highly polar molecules like histidine.[2] Methods often employ ion-pairing reagents or derivatization to enhance retention and detection.

  • Mixed-Mode Chromatography: These columns utilize a combination of retention mechanisms, such as reversed-phase and ion-exchange, to improve the separation of polar and charged analytes like amino acids.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the analysis of highly polar compounds and offers the advantage of analyzing amino acids without the need for derivatization.[4][5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a known amount of an internal standard.[1] It is highly specific and provides structural information, making it a powerful tool for purity assessment.[1]

Experimental Workflow

The general workflow for the purity analysis of this compound using chromatographic and spectroscopic techniques is outlined below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis cluster_result Result sample_prep Weigh and dissolve DL-Histidine Sample standard_prep Prepare Internal/External Standard Solution hplc HPLC Analysis (RP or HILIC) sample_prep->hplc qnmr qNMR Analysis sample_prep->qnmr standard_prep->hplc standard_prep->qnmr chromatogram Chromatogram Integration hplc->chromatogram spectrum Spectrum Integration qnmr->spectrum calculation Purity Calculation chromatogram->calculation spectrum->calculation report Purity Report calculation->report

Figure 1: General experimental workflow for purity analysis.

Experimental Protocols

Detailed methodologies for two HPLC methods and one qNMR method are provided below.

Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

This method is based on a typical ion-pairing reversed-phase HPLC approach for amino acid analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Dissolve 2.27 g of Potassium dihydrogen phosphate and 1.08 g of Sodium 1-Octanesulfonate in 850 mL of water. Adjust the pH to 2.5 with Phosphoric acid, then add 100 mL of Acetonitrile and dilute to 1,000 mL with water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection: UV at 205 nm.[7]

  • Sample Preparation: Accurately weigh and dissolve about 50 mg of this compound in the mobile phase to make 100 mL.

  • Standard Preparation: Prepare a standard solution of L-Histidine of known concentration in the mobile phase.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard (external standard method) or by area normalization, assuming all impurities have a similar response factor.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method allows for the analysis of histidine without derivatization.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Kromasil SIL, 4.6 x 250 mm, 5 µm.[4]

  • Mobile Phase: Isocratic elution with a mixture of 50 mM Potassium dihydrogen phosphate (A) and Acetonitrile (B) in a ratio of 30:70 (A:B).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve about 25 mg of this compound in a mixture of mobile phase A and water (50:50) to make 50 mL.

  • Analysis: Inject 10 µL of the sample solution. Purity is typically calculated using the area normalization method, where the area of the main histidine peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Method 3: Quantitative ¹H-NMR (qNMR)

This method provides an absolute measure of purity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (or other suitable certified reference material with non-overlapping signals).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in a known volume of D₂O (e.g., 1.0 mL).

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Processing: Integrate the well-resolved signals of both the analyte (e.g., imidazole protons of histidine) and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Data Presentation

The following table summarizes the expected performance characteristics of the described analytical methods for the purity analysis of this compound.

ParameterRP-HPLC with Ion-PairingHILICQuantitative ¹H-NMR (qNMR)
Principle Separation based on hydrophobicity with ion-pairing agent.Separation based on partitioning into a water-enriched layer on a polar stationary phase.[4]Absolute quantification based on the ratio of analyte to internal standard signals.[1]
Derivatization Required NoNoNo
Typical Purity Value ≥ 98.0%[1]> 99.0%> 99.0%[1]
Key Advantages - Widely available instrumentation. - Good for routine QC.- No need for ion-pairing reagents or derivatization.[4] - Good retention for polar compounds.- Absolute purity determination.[1] - No need for a specific analyte reference standard. - Provides structural confirmation.
Key Disadvantages - Ion-pairing reagents can be harsh on columns and are not MS-compatible. - May have poor retention for very polar impurities.- Can be more sensitive to mobile phase composition and water content. - May require longer equilibration times.- Lower sensitivity compared to HPLC. - Requires specialized instrumentation and expertise. - Potential for signal overlap.
Reference Standard Requires a reference standard of the main component for accurate quantification.[1]Relative purity by area percent; requires a reference standard for identity confirmation.Requires a certified internal standard.[1]

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Reversed-Phase HPLC with ion-pairing is a robust and widely accessible method suitable for routine quality control environments where a reference standard is available.

  • HILIC offers a more modern approach, avoiding the complications of ion-pairing reagents and providing excellent retention for polar molecules like histidine, making it a strong choice for both routine and research applications.

  • Quantitative NMR stands out as a powerful, non-destructive technique for obtaining an absolute purity value without the need for an analyte-specific reference standard.[1] This makes it particularly valuable for the certification of reference materials and in research settings where the highest accuracy is required.

For a comprehensive purity assessment, a combination of a chromatographic technique (like HPLC) to profile impurities and a quantitative method (like qNMR) to determine the absolute purity of the main component is often the most rigorous approach.

References

A Comparative Guide to the Assay of L-Histidine Monohydrochloride Monohydrate: Potentiometric Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Histidine monohydrochloride monohydrate is critical for quality control, formulation development, and stability studies. This guide provides an objective comparison of the official pharmacopoeial method, potentiometric titration, with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The performance of each method is evaluated based on experimental data, and detailed experimental protocols are provided.

Comparison of Analytical Methods

The choice of an analytical method for the assay of L-Histidine monohydrochloride monohydrate depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. stability-indicating assay), available instrumentation, and desired performance characteristics. While potentiometric titration is a well-established and robust method, chromatographic and spectrophotometric techniques offer distinct advantages in terms of specificity and sensitivity.

Parameter Potentiometric Titration High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Principle Acid-base neutralization reactionSeparation based on partitioning between a stationary and mobile phaseFormation of a colored complex with diazotized sulfanilic acid
Specificity Non-specific; titrates total basicityHigh; can separate the analyte from impurities and degradation productsModerate; potential for interference from other amino acids or compounds that react with the coloring agent
Accuracy (Recovery) 99.0% - 101.0%[1][2]98% - 102%[3][4]99.31% - 100.87%[5]
Precision (%RSD) ≤ 1.0%[1][2]Repeatability (RSDr): 0.1% - 2.1%[3][4]Not explicitly stated, but recovery data suggests good precision
Linearity (r²) ≥ 0.99[1][2]Typically ≥ 0.990.9997[5]
Range 80% - 120% of the test concentration[1][2]Wide, dependent on detector response33 µg/15 mL - 77 µg/15 mL[5][6]
Primary Use Official assay method for bulk drug substance (Pharmacopoeia)Purity testing, stability-indicating assays, quantification in complex matricesQuantitative analysis in pharmaceutical formulations

Experimental Protocols

Potentiometric Titration

This method is based on the neutralization of the histidine molecule. L-Histidine monohydrochloride monohydrate is dissolved in water and titrated with a standardized solution of sodium hydroxide. The endpoint is determined potentiometrically using a pH meter or an automatic titrator.[1][2]

Reagents and Equipment:

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Purified Water

  • Potentiometric autotitrator with a combined pH electrode

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.500 g of L-Histidine monohydrochloride monohydrate into a suitable beaker.

  • Dissolve the sample in 50 mL of purified water.

  • Titrate the solution with standardized 0.1 M Sodium Hydroxide to a potentiometric endpoint.

  • The percentage of L-Histidine monohydrochloride monohydrate is calculated based on the volume of titrant consumed.[2]

Calculation: % Assay = (V * N * F * 100) / W Where:

  • V = Volume of NaOH used in mL

  • N = Normality of NaOH solution

  • F = Molar equivalent factor for L-Histidine monohydrochloride monohydrate (e.g., 19.16)[2]

  • W = Weight of the sample in mg

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve titrate Titrate with 0.1M NaOH dissolve->titrate endpoint Detect Endpoint Potentiometrically titrate->endpoint calculate Calculate Assay % endpoint->calculate

Potentiometric Titration Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the assay and purity determination of L-Histidine monohydrochloride monohydrate. It offers high specificity, allowing for the separation of the active pharmaceutical ingredient (API) from potential impurities and degradation products. A common approach involves reversed-phase chromatography with UV detection.[3][4]

Reagents and Equipment:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • L-Histidine monohydrochloride monohydrate reference standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile).[7][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of L-Histidine monohydrochloride monohydrate reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a solution with a concentration similar to the standard solution.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Calculation: The concentration of L-Histidine monohydrochloride monohydrate in the sample is determined by comparing the peak area of the sample to the peak area of the standard.

UV-Visible Spectrophotometry

This colorimetric method is based on the reaction of histidine with diazotized sulfanilic acid in an alkaline medium to form a yellow-colored complex. The absorbance of the resulting solution is measured at a specific wavelength, and the concentration is determined from a calibration curve.[5][6]

Reagents and Equipment:

  • Sulfanilic acid solution

  • Sodium nitrite solution

  • Sodium carbonate solution

  • L-Histidine monohydrochloride monohydrate reference standard

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Diazotized Sulfanilic Acid: Prepare fresh by mixing solutions of sulfanilic acid and sodium nitrite.

  • Calibration Curve: Prepare a series of standard solutions of L-Histidine monohydrochloride monohydrate. To each standard, add the diazotized sulfanilic acid reagent and sodium carbonate solution. Measure the absorbance of each solution at the wavelength of maximum absorption (e.g., 405 nm)[5]. Plot a graph of absorbance versus concentration.

  • Sample Preparation: Prepare a sample solution in the same manner as the standards.

  • Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Method Comparison and Logical Relationships

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical relationship between the three discussed methods based on their primary applications and specificity.

Method_Comparison cluster_assay Primary Application cluster_specificity Specificity Titration Potentiometric Titration (Bulk Assay) Low Non-Specific Titration->Low relies on total basicity HPLC HPLC (Purity & Stability Assay) High High HPLC->High separates components Spectro Spectrophotometry (Formulation Assay) Moderate Moderate Spectro->Moderate potential for interferences

Comparison of Analytical Methods

Conclusion

The potentiometric titration method remains a robust and reliable technique for the routine assay of bulk L-Histidine monohydrochloride monohydrate, as reflected in its pharmacopoeial status. Its simplicity and high precision make it a cost-effective choice for quality control.

However, when higher specificity is required, particularly for stability-indicating assays or the analysis of complex formulations, HPLC is the method of choice. Its ability to separate the analyte from impurities provides a more comprehensive understanding of the sample's quality.

The spectrophotometric method offers a simple and sensitive alternative for the quantification of L-Histidine in pharmaceutical preparations, although careful validation is necessary to account for potential interferences from excipients or other components.

Ultimately, the selection of the most appropriate analytical method will depend on the specific analytical challenge and the regulatory requirements. For comprehensive product characterization, a combination of these techniques may be employed.

References

A Comparative Guide to Common Biological Buffers: Histidine vs. Tris, HEPES, and Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of a vast array of experiments. The choice of buffering agent can significantly impact experimental outcomes, from enzyme kinetics to cell culture viability. This guide provides an objective comparison of the buffering capacity of L-histidine with other commonly used biological buffers: Tris, HEPES, and phosphate.

This comparison delves into the key performance indicators of these buffers, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Buffer Properties

The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has its maximum buffering capacity, and its effective buffering range, which is typically considered to be pKa ± 1. The table below summarizes these critical values for histidine, Tris, HEPES, and phosphate buffers.

BufferpKa (at 25°C)Effective pH RangeKey Characteristics
L-Histidine ~1.8 (α-carboxyl), ~6.0 (imidazole) , ~9.2 (α-amino)5.0 - 7.0 (imidazole) Zwitterionic amino acid, useful for biological assays near neutral pH; its buffering capacity is sensitive to the specific pKa being utilized.
Tris ~8.17.1 - 9.1Widely used in molecular biology; pH is temperature-dependent; can interact with some enzymes.[1][2]
HEPES ~7.56.8 - 8.2Zwitterionic buffer, popular in cell culture; less sensitive to temperature changes than Tris; can produce radicals in the presence of light.[3]
Phosphate ~2.15 (pKa1), ~7.2 (pKa2) , ~12.3 (pKa3)6.2 - 8.2 (pKa2) Mimics physiological conditions; can precipitate with divalent cations like Ca²⁺ and Mg²⁺; its buffering range depends on the phosphate species present.[2]

Quantitative Comparison of Buffering Capacity

The study found that in the pH range of 5.0-6.0, the inherent buffering capacity of a monoclonal antibody at a concentration of 50 mg/mL was comparable to that of 14 mM histidine.[4] This highlights histidine's effectiveness in a pH range critical for the stability of many biologics. The same study also provides experimentally determined parameters for phosphate buffers, which can be used to calculate their buffering capacity at different pH values.[4]

Experimental Protocols

To empirically determine and compare the buffering capacity of histidine with other buffers, a titration-based experiment is the standard method.

Objective:

To determine and compare the buffering capacity of equimolar solutions of Histidine, Tris, HEPES, and Phosphate buffers by titration with a strong acid and a strong base.

Materials:
  • L-Histidine

  • Tris(hydroxymethyl)aminomethane (Tris)

  • 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)

  • Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Volumetric flasks, burettes, pipettes, and beakers

  • Magnetic stirrer and stir bars

  • Deionized water

Methodology:
  • Buffer Preparation:

    • Prepare 100 mL of 0.1 M solutions of each buffer (Histidine, Tris, HEPES, and Phosphate).

    • For each buffer, dissolve the appropriate amount of the powdered reagent in approximately 80 mL of deionized water.

    • Adjust the pH of each solution to its respective pKa using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

    • Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

  • Titration with Strong Acid:

    • Pipette 50 mL of one of the prepared buffer solutions into a 150 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Fill a burette with standardized 0.1 M HCl.

    • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has decreased by at least 2 pH units from the starting pH.

    • Repeat this procedure for each of the other buffer solutions.

  • Titration with Strong Base:

    • Pipette a fresh 50 mL aliquot of the same buffer solution into a clean 150 mL beaker with a magnetic stir bar.

    • Record the initial pH.

    • Fill a separate burette with standardized 0.1 M NaOH.

    • Add the NaOH in small increments (e.g., 0.5 mL), recording the pH and total volume added after each increment.

    • Continue the titration until the pH has increased by at least 2 pH units from the starting pH.

    • Repeat this procedure for each of the other buffer solutions.

  • Data Analysis:

    • For each buffer and each titrant (HCl and NaOH), plot the pH (y-axis) against the volume of titrant added (x-axis) to generate titration curves.

    • Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔC / ΔpH| where ΔC is the moles of added acid or base per liter and ΔpH is the change in pH.

    • Plot the buffering capacity (β) against the pH for each buffer to create buffering capacity curves. The peak of each curve will indicate the pH of maximum buffering capacity, which should correspond to the pKa of the buffer.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for comparing the buffering capacities of different buffer solutions.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_hist Prepare 0.1M Histidine Buffer titrate_acid Titrate with 0.1M HCl prep_hist->titrate_acid titrate_base Titrate with 0.1M NaOH prep_hist->titrate_base prep_tris Prepare 0.1M Tris Buffer prep_tris->titrate_acid prep_tris->titrate_base prep_hepes Prepare 0.1M HEPES Buffer prep_hepes->titrate_acid prep_hepes->titrate_base prep_phos Prepare 0.1M Phosphate Buffer prep_phos->titrate_acid prep_phos->titrate_base plot_curves Plot Titration Curves (pH vs. Volume) titrate_acid->plot_curves titrate_base->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta plot_beta Plot β vs. pH calc_beta->plot_beta compare Compare Buffering Capacities plot_beta->compare

Experimental workflow for comparing buffer capacities.
Role of Histidine in Proton-Sensing GPCR Signaling

Histidine residues, with the pKa of their imidazole side chains near physiological pH, are crucial for the function of proton-sensing G-protein coupled receptors (GPCRs).[5][6] Changes in extracellular pH lead to the protonation or deprotonation of these histidine residues, inducing conformational changes in the receptor that trigger downstream signaling cascades.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H_ion H⁺ (Low pH) GPCR Proton-Sensing GPCR (with Histidine residues) H_ion->GPCR Protonation of Histidine Residues G_protein G-Protein GPCR->G_protein Conformational Change & Activation effector Effector Enzyme G_protein->effector Activation second_messenger Second Messenger (e.g., cAMP, IP₃) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Simplified pathway of proton-sensing GPCR activation.

References

A Comparative Guide to the Validation of Analytical Methods for DL-Histidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of histidine enantiomers is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly impact their pharmacological and toxicological profiles. This guide provides a detailed comparison of two prominent analytical techniques for the chiral separation and validation of DL-Histidine: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the enantiomeric separation of DL-Histidine depends on various factors, including the required sensitivity, resolution, and the specific application. Below is a summary of typical performance characteristics for validated HPLC and CE methods.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Resolution (Rs) > 2.0> 1.5[1]
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD)
- Repeatability≤ 1.5%< 1.5%[1]
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Analysis Time 10 - 20 minutes< 10 minutes[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the validation of analytical methods for DL-Histidine enantiomers by HPLC and CE.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation A DL-Histidine Standard C Working Standards A->C B Sample Preparation B->C D HPLC System (Pump, Autosampler) C->D E Chiral Stationary Phase Column D->E F UV Detector E->F G System Suitability F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ Determination I->J K Robustness J->K

HPLC Method Validation Workflow

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_analysis CE Analysis cluster_validation Method Validation A DL-Histidine Standard B Sample Preparation A->B D CE System B->D C Background Electrolyte (BGE) with Chiral Selector C->D E Capillary D->E F Detector E->F G System Suitability F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ Determination I->J K Robustness J->K

CE Method Validation Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical HPLC method for the enantiomeric separation of DL-Histidine using a chiral stationary phase.

a. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm particle size) or equivalent teicoplanin-based chiral column.[2][3]

  • DL-Histidine reference standards.

  • HPLC grade water, methanol, and formic acid.[3]

b. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.006, v/v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 15 °C.[3]

  • Detection: UV at 205 nm.[3]

  • Injection Volume: 10 µL.[3]

c. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of DL-Histidine in a 50:50 (v/v) mixture of water and methanol. Prepare a series of working standards by diluting the stock solution to the desired concentrations for calibration. A typical concentration for analysis is 200 µg/mL.[3]

  • Sample Solutions: Prepare sample solutions in the same diluent as the standard solutions to a concentration within the calibration range.

d. Method Validation Parameters:

  • System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly. Typical parameters include resolution (Rs) between enantiomers, tailing factor, and theoretical plates.

  • Linearity: Analyze a series of standards at different concentrations to establish the linear range of the method.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of D- and L-Histidine at different concentration levels.

  • Precision: Assess repeatability by analyzing multiple preparations of the same sample on the same day and intermediate precision by repeating the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the separation.

Capillary Electrophoresis (CE) Method

This protocol describes a capillary electrophoresis method for the enantioseparation of DL-Histidine, which offers high efficiency and low sample consumption.

a. Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • DL-Histidine reference standards.

  • Chemicals for background electrolyte (BGE) preparation, including a chiral selector (e.g., γ-cyclodextrin).

b. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter.

  • Background Electrolyte (BGE): An appropriate buffer system containing a chiral selector. For example, a background electrolyte containing γ-cyclodextrin and sodium taurocholate micelles can be used.

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Temperature: Controlled temperature, for example, 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm).

  • Injection: Hydrodynamic or electrokinetic injection.

c. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock and working standard solutions of DL-Histidine in the BGE or a compatible solvent.

  • Sample Solutions: Dilute samples with the BGE to a concentration within the linear range of the method.

d. Method Validation Parameters:

  • System Suitability: Similar to HPLC, evaluate system performance using parameters like resolution, migration time reproducibility, and peak efficiency.

  • Linearity, Accuracy, Precision, LOD, and LOQ: These parameters are assessed in a similar manner to the HPLC method validation.

  • Robustness: Investigate the influence of variations in BGE concentration, pH, voltage, and temperature on the enantiomeric separation.

Conclusion

Both HPLC and CE are powerful techniques for the validation of analytical methods for DL-Histidine enantiomers. The choice between the two methods will depend on the specific requirements of the analysis. Chiral HPLC is a robust and widely used technique, while CE offers advantages in terms of speed and low consumption of samples and reagents.[4] This guide provides a framework for the comparison and implementation of these methods, ensuring the reliable and accurate determination of histidine enantiomeric purity in various research and development settings.

References

Efficacy of DL-Histidine Monohydrochloride Monohydrate as a Feed Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of DL-Histidine monohydrochloride monohydrate as a feed additive in various animal species, including poultry, swine, and aquatic animals. Its performance is evaluated against other alternatives based on available experimental data.

Executive Summary

This compound is an effective source of the essential amino acid L-histidine for non-ruminant animal species and serves as a valuable feed flavoring compound.[1][2][3] For ruminants, its efficacy is contingent on protection from degradation in the rumen.[1][2][3] As a nutritional additive, its optimal inclusion level is dependent on a variety of factors including the species, physiological state, performance level, and environmental conditions of the animal, as well as the amino acid composition of the basal diet.[1][2]

Comparison with Alternatives

While direct comparative studies with non-amino acid growth promoters are limited, this guide provides a detailed analysis of this compound's performance against other amino acids and its role as a replacement for traditional protein sources like blood meal.

Performance in Poultry

Supplementation of broiler diets with histidine has been shown to significantly increase the concentration of carnosine and anserine in breast muscle, which are important for their antioxidant and pH-buffering capacities.[4]

Table 1: Effect of Histidine Supplementation on Broiler Performance and Meat Quality

ParameterControl DietHistidine Supplemented DietPercentage ChangeReference
Carnosine (Breast Muscle) -64% increase with 1 g/kg histidine+64%[4]
Anserine (Breast Muscle) -~10% increase with 1 g/kg histidine+~10%[4]
Wooden Breast Incidence HigherLower with SID His:Lys ratio of 0.45 vs 0.41Reduced[1]

Note: Specific baseline values for the control group were not provided in the abstract.

Performance in Swine

In piglets fed low-protein diets, histidine supplementation has been investigated for its effects on growth performance and gut health. While one study showed that histidine supplementation alone failed to improve body weight gain in protein-restricted piglets, it did enhance serum histidine levels and positively influenced the gut microbiota by increasing the abundance of Butyrivibrio and Bacteroides.[5] Another study indicated that in low-crude-protein diets for 20- to 50-kg pigs, supplementation with isoleucine and valine restored average daily gain, while additional histidine supplementation resulted in a decreased gain-to-feed ratio compared to the positive control.

Table 2: Effect of Histidine Supplementation on Grower Pigs on a Low-Crude-Protein Diet

Treatment GroupAverage Daily Gain (ADG)Gain:Feed (G:F)Reference
Positive Control (PC) --
Negative Control (NC) + Ile + Val + His Restored similar to PCDecreased compared to PC

Note: This table provides a qualitative comparison based on the study's findings.

Performance in Aquaculture

Histidine is a critical amino acid for fish, playing a vital role in growth, feed conversion, and the prevention of health issues like cataracts in salmon.[6]

Replacement of Blood Meal in Salmon Diets:

Historically, blood meal was a key ingredient in salmon feed due to its high histidine content, which is crucial for preventing cataracts. Following concerns over bovine spongiform encephalopathy (BSE), the use of blood meal was restricted, leading to an increased incidence of cataracts. Studies have demonstrated that crystalline L-histidine can effectively replace blood meal in salmon diets to prevent cataracts. This substitution is not only a safer alternative but can also be economically advantageous, with one simulation showing a substantial improvement in formulation costs.

Table 3: Comparison of Blood Meal and L-Histidine in Salmon Diets for Cataract Prevention

Feed AdditiveEfficacy in Cataract PreventionEconomic ViabilityReference
Blood Meal EffectiveSubject to price volatility and safety concerns
Crystalline L-Histidine EffectiveCan improve formulation costs

Growth Performance in Catfish:

In fingerling stinging catfish (Heteropneustes fossilis), dietary L-histidine levels were evaluated for their impact on growth and other physiological parameters. The addition of histidine was found to be effective in reducing defects caused by the addition of KCl in bologna sausages, suggesting its functional properties extend beyond basic nutrition.[7]

Experimental Protocols

Broiler Chicken Trial: Histidine and Beta-Alanine Supplementation
  • Objective: To investigate the effects of dietary L-histidine and beta-alanine supplementation on growth performance, meat quality, and carnosine content in broilers.

  • Animals: 640 one-day-old male Arbor Acre broilers.

  • Experimental Design: A 4x2 factorial arrangement with four levels of L-histidine supplementation (0, 650, 1300, or 1950 mg/kg) and two levels of beta-alanine (0 or 1200 mg/kg). Each of the eight treatment groups had eight replicates of 10 birds each.

  • Duration: 42 days.

  • Diets: Basal diets were formulated for the starter (1-21 days) and grower (22-42 days) phases.

  • Data Collection: Growth performance (average daily gain, average daily feed intake, feed conversion ratio), meat quality parameters, and carnosine content in breast muscle were measured.

Experimental Workflow for Broiler Trial

G cluster_setup Experimental Setup cluster_treatments Dietary Treatments (42 days) cluster_data Data Collection & Analysis A 640 one-day-old male broilers B Randomly assigned to 8 treatment groups (8 replicates/group, 10 birds/replicate) A->B E Factorial Arrangement B->E C 4 levels of L-Histidine (0, 650, 1300, 1950 mg/kg) C->E D 2 levels of Beta-Alanine (0, 1200 mg/kg) D->E F Growth Performance (ADG, ADFI, FCR) E->F I Statistical Analysis F->I G Meat Quality Parameters G->I H Carnosine Content (Breast Muscle) H->I

Caption: Workflow of the broiler chicken feeding trial.

Piglet Trial: Low-Protein Diet Supplementation
  • Objective: To investigate the effects of dietary histidine on growth performance, serum amino acids, and intestinal microbiota in piglets fed a low-protein diet.

  • Animals: Weaned piglets.

  • Experimental Design: Piglets were divided into three groups: a control group (17% crude protein), a low-protein group (14% crude protein), and a low-protein group supplemented with 0.1% histidine.

  • Duration: 35 days.

  • Diets: Diets were formulated to be isocaloric. The low-protein diets were supplemented with essential amino acids to meet requirements, with the exception of the histidine-supplemented group.

  • Data Collection: Growth performance, serum amino acid profiles, and gut microbiota communities were analyzed.[5]

Signaling and Metabolic Pathways

Histamine Synthesis Pathway

Histidine is the precursor for histamine, a biogenic amine involved in immune responses and neurotransmission. The conversion is catalyzed by the enzyme L-histidine decarboxylase.

G Histidine L-Histidine HDC L-Histidine Decarboxylase (Enzyme) Histidine->HDC Histamine Histamine HDC->Histamine

Caption: Conversion of L-Histidine to Histamine.

Carnosine Synthesis Pathway

Carnosine, a dipeptide with significant antioxidant properties, is synthesized from β-alanine and L-histidine by the enzyme carnosine synthetase.

G BetaAlanine β-Alanine CarnosineSynthase Carnosine Synthetase (Enzyme) BetaAlanine->CarnosineSynthase Histidine L-Histidine Histidine->CarnosineSynthase Carnosine Carnosine CarnosineSynthase->Carnosine

Caption: Synthesis of Carnosine from its precursors.

Conclusion

This compound is a proven efficacious source of the essential amino acid histidine for non-ruminant animals. Its supplementation can lead to tangible benefits in meat quality, particularly in poultry, and is a crucial component in aquaculture feeds for preventing specific health disorders like cataracts in salmon. While it shows potential to modulate gut microbiota in swine, its direct impact on growth performance in low-protein diets may be nuanced and dependent on the levels of other amino acids. Further research conducting direct comparative trials against non-amino acid growth promoters would provide a more complete picture of its relative efficacy in modern animal production systems.

References

D-Histidine vs. L-Histidine: A Comparative Guide on Their Effects on Monoclonal Antibody Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling monoclonal antibody (mAb) aggregation is a critical aspect of ensuring therapeutic efficacy and safety. Histidine is a widely used buffer in mAb formulations, prized for its ability to maintain pH and stabilize the protein structure. While L-histidine is the naturally occurring and more commonly used stereoisomer, emerging research into the stereospecific interactions of histidine with mAbs has brought D-histidine into focus as a potential alternative with distinct properties. This guide provides an objective comparison of the known effects of D- and L-histidine on mAb stability, with a focus on their potential impact on aggregation, supported by available experimental data.

Unraveling the Stereospecific Interactions of Histidine with Monoclonal Antibodies

Recent studies have revealed that the chirality of histidine can influence its interaction with monoclonal antibodies. While direct, quantitative comparisons of the effects of D- and L-histidine on the aggregation kinetics of mAbs are not extensively documented in publicly available literature, data on their differential binding interactions provide valuable insights.

A key study examining the stereospecificity of histidine-antibody interactions demonstrated that D-histidine exhibits a greater number of interaction sites with a specific mAb compared to L-histidine.[1] This suggests that the spatial arrangement of the histidine molecule plays a significant role in how it associates with the protein surface.

Quantitative Comparison of D- and L-Histidine Interactions with a Monoclonal Antibody

The following table summarizes the quantitative data from a study by Baek et al. (2019), which utilized Isothermal Titration Calorimetry (ITC) and Electrophoretic Light Scattering (ELS) to compare the interactions of D- and L-histidine with a monoclonal antibody.

ParameterD-HistidineL-HistidineExperimental MethodReference
Number of Interaction Sites ~2-4 additional sitesBaselineIsothermal Titration Calorimetry (ITC)[1]
Effect on Net Protein Charge Greater reduction in net negative chargeLesser reduction in net negative chargeElectrophoretic Light Scattering (ELS)[1]

Caption: This table presents a summary of the observed stereospecific interactions between D- and L-histidine with a monoclonal antibody.

The increased number of interaction sites and the more significant impact on the net protein charge observed with D-histidine suggest a stronger or more extensive association with the mAb surface compared to L-histidine.[1] These differences in fundamental interactions could translate to differential effects on protein-protein interactions and, consequently, aggregation pathways.

The Underlying Mechanism: How Histidine Stabilizes Monoclonal Antibodies

Histidine is understood to stabilize mAbs through several mechanisms. Its imidazole side chain, with a pKa around 6.0, provides effective buffering capacity in the pH range where many mAbs exhibit optimal stability.[2] Furthermore, histidine can shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for aggregation.[2] The stereochemistry of D- versus L-histidine could potentially influence the efficiency of this shielding effect due to the different spatial orientations of the imidazole ring relative to the protein surface.

Experimental Protocols for Evaluating Histidine's Impact on mAb Aggregation

To rigorously assess the comparative effects of D- and L-histidine on mAb aggregation, a combination of biophysical techniques is essential. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between histidine isomers and a monoclonal antibody, including the number of binding sites (n), binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the monoclonal antibody in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.2).

    • Prepare separate stock solutions of D-histidine and L-histidine in the same buffer.

    • Thoroughly degas all solutions to prevent bubble formation during the experiment.

  • Instrumentation:

    • Use a high-sensitivity isothermal titration calorimeter.

  • Experimental Procedure:

    • Load the mAb solution into the sample cell of the calorimeter.

    • Load the D- or L-histidine solution into the injection syringe.

    • Perform a series of injections of the histidine solution into the mAb solution while monitoring the heat changes.

    • As a control, perform injections of the histidine solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Electrophoretic Light Scattering (ELS)

Objective: To measure the zeta potential of the monoclonal antibody in the presence of D- and L-histidine, providing information on the net surface charge.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the mAb at a known concentration (e.g., 2 g/L) in buffers containing either D- or L-histidine at the desired concentration (e.g., 20 mM) and pH.

  • Instrumentation:

    • Utilize a Zetasizer or a similar instrument capable of measuring electrophoretic mobility.

  • Experimental Procedure:

    • Load the sample into a disposable capillary cell.

    • Apply an electric field and measure the velocity of the protein particles using laser Doppler velocimetry. .

  • Data Analysis:

    • The instrument software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the different species of a monoclonal antibody (monomer, dimer, and higher-order aggregates) based on their hydrodynamic radius.

Methodology:

  • Sample Preparation:

    • Formulate the mAb in buffers containing either D- or L-histidine.

    • Subject the samples to stress conditions (e.g., elevated temperature, agitation) to induce aggregation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for separating mAbs.

  • Chromatographic Conditions:

    • Mobile Phase: A buffer compatible with the protein and the column (e.g., phosphate-buffered saline).

    • Flow Rate: A flow rate that ensures optimal resolution (e.g., 0.5-1.0 mL/min).

    • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates.

    • Calculate the percentage of each species to determine the extent of aggregation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of D- and L-histidine on monoclonal antibody aggregation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation mAb_stock Monoclonal Antibody Stock Solution mAb_d_his mAb in D-Histidine mAb_stock->mAb_d_his mAb_l_his mAb in L-Histidine mAb_stock->mAb_l_his d_his_buffer D-Histidine Buffer d_his_buffer->mAb_d_his l_his_buffer L-Histidine Buffer l_his_buffer->mAb_l_his itc Isothermal Titration Calorimetry (ITC) mAb_d_his->itc els Electrophoretic Light Scattering (ELS) mAb_d_his->els sec Size-Exclusion Chromatography (SEC) mAb_d_his->sec mAb_l_his->itc mAb_l_his->els mAb_l_his->sec interaction_data Interaction Analysis (Binding Sites, Net Charge) itc->interaction_data els->interaction_data aggregation_data Aggregation Analysis (% Monomer, % Aggregates) sec->aggregation_data comparison Comparative Assessment of D- vs. L-Histidine Effects interaction_data->comparison aggregation_data->comparison stabilization_pathway cluster_stabilization Stabilization Pathway cluster_aggregation Aggregation Pathway mAb_unstable Unstable mAb Monomer (Exposed Hydrophobic Regions) stabilized_complex Histidine-mAb Complex (Shielded Hydrophobic Regions) mAb_unstable->stabilized_complex Binding Interaction dimer Dimer Formation mAb_unstable->dimer Protein-Protein Interaction histidine Histidine (D- or L-) histidine->stabilized_complex stable_monomer Stable mAb Monomer stabilized_complex->stable_monomer Reduced Aggregation Propensity aggregates Higher-Order Aggregates dimer->aggregates

References

Purity Assessment of D-Histidine Hydrochloride Hydrate: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral molecules like D-Histidine hydrochloride hydrate is a critical checkpoint in ensuring experimental validity, product quality, and therapeutic efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity analysis, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The purity of D-Histidine hydrochloride hydrate can be assessed using several analytical techniques. The following table summarizes the typical performance and results for the most common methods.

Analytical MethodPurity SpecificationRepresentative Purity ValueKey Remarks
Quantitative ¹H-NMR (qNMR) Not typically specified in pharmacopeias> 99%Provides absolute purity without the need for a specific reference standard of the analyte. It is highly specific and structurally informative.[1]
High-Performance Liquid Chromatography (HPLC) ≥ 98.0%≥ 98%A highly sensitive method for detecting and quantifying impurities, though it often requires reference standards for precise impurity quantification.[1]
Thin-Layer Chromatography (TLC) ≥ 98%≥ 98%Primarily a semi-quantitative method used for limit tests of related substances.[1]
Potentiometric Titration 98.5% - 101.0% (on dried substance)100.4% (on anhydrous substance)An assay that quantifies the main component but is not specific for impurities.[1]

Comparison of Analytical Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that enables the direct measurement of the molar concentration of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate purity determination against a certified internal standard.[2][3]

Advantages:

  • Absolute Quantification: qNMR provides a direct measure of purity without the need for a specific reference standard of the compound being tested.[1]

  • High Specificity: The technique offers detailed structural information, which aids in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • Speed and Simplicity: For many amino acids, sample preparation is straightforward, and the analysis can be rapid.[4]

Limitations:

  • Sensitivity: Compared to methods like HPLC, NMR generally has lower sensitivity, which might be a limitation for detecting trace impurities.

  • Signal Overlap: Complex mixtures or the presence of certain solvents can lead to overlapping signals, complicating quantification.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for purity analysis. It separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[1] For chiral compounds like D-Histidine, specialized chiral stationary phases are often employed to separate enantiomers.[6]

Advantages:

  • High Sensitivity: HPLC is capable of detecting and quantifying impurities at very low levels.[1]

  • High Resolution: It provides excellent separation of complex mixtures.

Limitations:

  • Reference Standards: Accurate quantification of impurities typically requires their corresponding reference standards.[1]

  • Relative Quantification: Without a reference standard for the primary component, HPLC provides relative purity based on peak area percentages, which assumes that all compounds have the same response factor.[1]

Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique used for the separation of non-volatile mixtures. It is often employed as a qualitative or semi-quantitative method for purity assessment and as a limit test for related substances.[1]

Advantages:

  • Simplicity and Low Cost: TLC is a relatively simple and inexpensive technique to perform.

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

Limitations:

  • Lower Resolution and Sensitivity: Compared to HPLC, TLC offers lower separation efficiency and sensitivity.

  • Semi-Quantitative: While it can be used for estimation, it is not as precise as qNMR or HPLC for quantitative analysis.[1]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10 mg of D-Histidine hydrochloride hydrate and a suitable internal standard (e.g., maleic acid) into a vial.[1][7] Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as deuterium oxide (D₂O).[1] Transfer the resulting solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[1] A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio for accurate integration.

  • Data Analysis: The purity of D-Histidine hydrochloride hydrate is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard of known purity and concentration.[3]

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[6]

  • Column: A chiral stationary phase column, such as one based on teicoplanin, is employed for the enantiomeric separation.[6]

  • Mobile Phase: A typical mobile phase could be a mixture of 160 mM sodium phosphate and ethanol (40:60 v/v), with the pH adjusted to 4.5.[6]

  • Sample Preparation: Dissolve the D-Histidine hydrochloride hydrate sample in a mixture of water and methanol (50:50) to a concentration of approximately 200 µg/mL.[6]

  • Analysis: Inject the sample onto the column and monitor the eluent at a suitable wavelength (e.g., 205 nm).[6] The retention times of the D- and L-histidine enantiomers will differ, allowing for their separation and quantification.

Workflow for Purity Analysis by qNMR

G Workflow for Purity Analysis of D-Histidine Hydrochloride Hydrate by qNMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh D-Histidine sample dissolve Dissolve sample and IS in deuterated solvent (D₂O) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (e.g., 400 MHz) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic signals of analyte and IS process->integrate calculate Calculate purity based on integral values, weights, and molecular weights integrate->calculate result Report Purity (%) calculate->result

References

Safety Operating Guide

Proper Disposal of DL-Histidine Monohydrochloride Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DL-Histidine monohydrochloride monohydrate, a non-hazardous substance, ensuring compliance with general safety standards.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust particles.

II. Characterization of Waste

This compound is classified as a non-hazardous chemical.[1][2][3][4] This classification is the primary determinant for the recommended disposal routes. However, it is crucial to remember that local and institutional regulations may have specific requirements for the disposal of even non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

III. Step-by-Step Disposal Procedures

The following flowchart and detailed steps outline the decision-making process and procedures for the proper disposal of this compound.

start Start: Unused or Waste This compound check_contamination Is the material contaminated with a hazardous substance? start->check_contamination hazardous_waste Treat as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. check_contamination->hazardous_waste hazardous_path check_local_regulations Consult institutional and local EHS regulations for disposal of non-hazardous solids. check_contamination->check_local_regulations non_hazardous_path end_ehs End of Procedure hazardous_waste->end_ehs non_hazardous_path No hazardous_path Yes trash_disposal_allowed Is solid waste trash disposal permitted? check_local_regulations->trash_disposal_allowed trash_disposal_procedure Solid Waste Disposal: 1. Place in a sealed, labeled container. 2. Dispose of in regular laboratory trash. trash_disposal_allowed->trash_disposal_procedure Yes drain_disposal_allowed Is drain disposal of water-soluble, non-hazardous solids permitted? trash_disposal_allowed->drain_disposal_allowed No end_trash End of Procedure trash_disposal_procedure->end_trash drain_disposal_procedure Drain Disposal: 1. Dissolve in a large amount of water. 2. Pour down the drain with copious amounts of running water. drain_disposal_allowed->drain_disposal_procedure Yes contact_ehs Contact your Environmental Health & Safety (EHS) department for guidance and pickup. drain_disposal_allowed->contact_ehs No end_drain End of Procedure drain_disposal_procedure->end_drain contact_ehs->end_ehs

Disposal Decision Workflow for this compound

Step 1: Assess for Contamination

  • Determine if the this compound waste is contaminated with any hazardous substances.

  • If contaminated, the entire waste mixture must be treated as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal, which typically involves collection by the EHS department.

Step 2: Consult Local and Institutional Regulations

  • Before proceeding with disposal of uncontaminated material, it is mandatory to consult your institution's EHS guidelines and local regulations regarding the disposal of non-hazardous chemical waste. These regulations will dictate the permissible disposal methods.

Step 3: Select the Appropriate Disposal Method

  • Method A: Solid Waste Disposal (Trash)

    • If permitted by your local and institutional regulations, solid, non-hazardous chemicals can often be disposed of in the regular laboratory trash.[4]

    • Procedure:

      • Place the dry this compound powder into a primary container that can be securely sealed.

      • Ensure the container is clearly labeled with the chemical name.

      • Place the sealed container in the designated laboratory solid waste stream.

  • Method B: Drain Disposal

    • Some institutions may permit the drain disposal of small quantities of readily water-soluble, non-hazardous solids.

    • Procedure:

      • Dissolve the this compound in a large volume of water (e.g., at least 100 times its own volume).

      • Slowly pour the solution down a laboratory sink drain, flushing with copious amounts of cold running water before, during, and after disposal to ensure it is thoroughly diluted.

  • Method C: EHS Collection

    • If neither trash nor drain disposal is permitted, or if you are uncertain, the most prudent course of action is to have the waste collected by your institution's EHS department.

    • Procedure:

      • Package the waste in a sealed, clearly labeled container.

      • Store the container in a designated waste accumulation area.

      • Arrange for a scheduled pickup with your EHS department.

IV. Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple rinse the container with water or a suitable solvent.

  • Collect the rinsate and dispose of it as you would a dilute solution of the chemical.

  • Deface or remove the original label from the container.

  • Dispose of the clean, empty container in the regular laboratory trash or recycling, in accordance with your institution's policies.

V. Spill Management

In the event of a spill, the cleanup materials should be disposed of in the same manner as the chemical itself.

  • Wear appropriate PPE.

  • For a solid spill, carefully sweep the material into a suitable container, avoiding the generation of dust.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent material into a sealed container.

  • Dispose of the sealed container following the procedures for solid waste disposal as outlined above.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling DL-Histidine monohydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling DL-Histidine monohydrochloride monohydrate. The following procedures ensure safe operational handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.[1] The recommended PPE is summarized in the table below.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesShould conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Ensure a snug fit to prevent airborne particles from entering the eyes.
Skin Protection Nitrile rubber gloves and a lab coatGloves should be inspected for integrity before use and changed frequently, especially if contaminated.[4][5] A lab coat should be worn to prevent the powder from settling on personal clothing.
Respiratory Protection Generally not required under normal useA NIOSH-approved respirator with a P1 particulate filter is recommended if dust is generated.[6] Engineering controls, such as a fume hood, are the preferred method to control airborne contaminants.[7]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to prevent the generation of dust and avoid accidental ingestion or inhalation.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered.[8] Locate the nearest eyewash station and safety shower.[5]

  • Engineering Controls : Whenever possible, handle the powder within a chemical fume hood to minimize the potential for inhalation.[7]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring :

    • If weighing, do so in an area with minimal air currents to avoid dispersing the powder.

    • When transferring the chemical, do so carefully to avoid creating dust.

    • Keep containers of this compound tightly closed when not in use.[2]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][5] Clean the work surface to remove any residual powder.

Disposal Plan: Step-by-Step Disposal Procedure

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[9][10]

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed container.[9]

    • Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[9]

  • Container Disposal : Empty containers should be handled as if they contain the product.[9] Do not reuse empty containers.[10]

  • Consult EHS : Contact your institution's EHS department for specific guidance on the disposal of this chemical. They will provide information on proper waste classification and disposal procedures.

Safety and Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks & Review SDS prep_ppe Gather Required PPE prep_assess->prep_ppe prep_setup Prepare Clean Workspace prep_ppe->prep_setup handle_ppe Don PPE handle_weigh Weigh & Transfer in Ventilated Area handle_ppe->handle_weigh handle_store Seal & Store Properly handle_weigh->handle_store cleanup_decon Decontaminate Work Area cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decon->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash cleanup_waste Collect & Label Chemical Waste cleanup_wash->cleanup_waste cleanup_dispose Dispose According to Regulations cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_assess

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.